molecular formula C4H12Cl2N2 B175923 2(Z)-Butene-1,4-diamine,dihydrochloride CAS No. 114118-70-6

2(Z)-Butene-1,4-diamine,dihydrochloride

Cat. No.: B175923
CAS No.: 114118-70-6
M. Wt: 159.05 g/mol
InChI Key: NRGASKMRNHXWEC-UAIGNFCESA-N
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Description

2(Z)-Butene-1,4-diamine,dihydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C4H12Cl2N2 and its molecular weight is 159.05 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(Z)-but-2-ene-1,4-diamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10N2.2ClH/c5-3-1-2-4-6;;/h1-2H,3-6H2;2*1H/b2-1-;;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRGASKMRNHXWEC-UAIGNFCESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C=CCN)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(/C=C\CN)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H12Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 2(Z)-Butene-1,4-diamine, dihydrochloride: Chemical Properties and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the chemical and biological properties of 2(Z)-Butene-1,4-diamine, dihydrochloride (cis-1,4-diamino-2-butene dihydrochloride). This bifunctional aliphatic diamine, characterized by a cis-configured central double bond, serves as a versatile building block in synthetic chemistry and as a potent enzyme inhibitor. This document delves into its structural features, physicochemical properties, synthesis strategies, spectroscopic characterization, and its significant role in biochemical research, particularly in the context of drug development. The content is structured to provide both foundational knowledge and practical insights for researchers working with this compound.

Introduction: A Molecule of Interest

2(Z)-Butene-1,4-diamine, dihydrochloride is an organic salt with significant potential in various scientific domains. Its structure, featuring two primary amine functionalities flanking a Z-configured alkene, imparts unique stereochemical and reactive properties. These characteristics make it a valuable precursor for the synthesis of more complex molecules and a tool for probing biological systems. Notably, it has garnered attention as a potent irreversible inhibitor of diamine oxidase (DAO), an enzyme crucial in the metabolism of histamine and other polyamines.[1] This inhibitory action, along with emerging evidence of its antimicrobial and cytotoxic effects, positions 2(Z)-Butene-1,4-diamine, dihydrochloride as a compound of interest for drug discovery and development.[1]

Physicochemical and Structural Properties

A thorough understanding of the fundamental properties of 2(Z)-Butene-1,4-diamine, dihydrochloride is essential for its effective application in research and synthesis.

Structural and Identification Data
PropertyValueSource
IUPAC Name (2Z)-but-2-ene-1,4-diamine;dihydrochloridePubChem
Synonyms cis-1,4-Diamino-2-butene dihydrochloridePubChem
CAS Number 114118-70-6-
Molecular Formula C₄H₁₂Cl₂N₂PubChem
Molecular Weight 159.06 g/mol PubChem
Canonical SMILES C(\C=C/CN)N.Cl.ClPubChem
InChI Key FPYGTMVTDDBHRP-ARJAWSKDSA-NPubChem
Physical and Chemical Properties
PropertyValueSource
Appearance White to off-white solid-
Melting Point 292-300 °C-
Solubility Soluble in water-
Storage Store at 2-8 °C under an inert atmosphere-

Synthesis and Purification

The stereoselective synthesis of 2(Z)-Butene-1,4-diamine, dihydrochloride is crucial to isolate it from its trans isomer, which exhibits different biological activity.[1] The general strategy involves the use of amine-protecting groups on a suitable C4 backbone, followed by deprotection and salt formation.

Synthetic Workflow Overview

A common approach starts from cis-1,4-dihalo-2-butene, which undergoes nucleophilic substitution with a protected amine source, such as potassium phthalimide. The subsequent deprotection of the diamine and acidification yields the desired dihydrochloride salt.

synthesis_workflow start cis-1,4-Dihalo-2-butene intermediate 1,4-Di-(N-protected)-2(Z)-butene start->intermediate Nucleophilic substitution (e.g., Potassium Phthalimide) product 2(Z)-Butene-1,4-diamine intermediate->product Deprotection (e.g., Hydrazinolysis) salt 2(Z)-Butene-1,4-diamine, dihydrochloride product->salt Acidification (HCl) dao_inhibition substrate cis-1,4-Diamino-2-butene enzyme Diamine Oxidase (DAO) substrate->enzyme Binds to active site intermediate Unsaturated Aminoenal (Intermediate) enzyme->intermediate Enzymatic Oxidation pyrrole Pyrrole intermediate->pyrrole Rapid Cyclization inactive_enzyme Inactive Covalent Adduct intermediate->inactive_enzyme Nucleophilic Attack by Enzyme Residue

Sources

An In-depth Technical Guide to 2(Z)-Butene-1,4-diamine,dihydrochloride: Structure, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 2(Z)-Butene-1,4-diamine,dihydrochloride (CAS RN: 114118-70-6), a molecule of significant interest in biochemical and pharmaceutical research.[1][2][][4] This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its molecular structure, synthesis, and key applications.

Introduction: A Potent Modulator of Biological Systems

This compound, also known as cis-1,4-diamino-2-butene dihydrochloride, is an aliphatic diamine derivative featuring a cis-configured central double bond.[1] Its structural similarity to endogenous polyamines, such as putrescine, allows it to interact with biological systems, most notably as a potent, irreversible inhibitor of kidney diamine oxidase (DAO).[1] This property, along with its potential as a vector for targeted drug delivery to cancer cells and its antimicrobial and cytotoxic activities, establishes it as a valuable tool in medicinal chemistry and enzymology.[1]

Molecular Structure and Characterization

The molecular formula of this compound is C₄H₁₂Cl₂N₂ with a molecular weight of 159.06 g/mol .[1] The defining feature of its structure is the Z-configuration of the double bond, which places the two aminomethyl groups on the same side of the butene backbone. This stereochemistry is crucial for its specific biological activities.

Table 1: Physicochemical Properties of this compound
PropertyValueSource
CAS Number 114118-70-6[1][2][][4]
Molecular Formula C₄H₁₂Cl₂N₂[1]
Molecular Weight 159.06 g/mol [1]
Melting Point 292–300°C[1]
Appearance SolidInferred from high melting point
Solubility Soluble in waterInferred from dihydrochloride salt form
Spectroscopic and Crystallographic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methylene protons (adjacent to the amino groups) and the vinyl protons of the double bond. The coupling constants between the vinyl protons would be characteristic of a cis configuration (typically in the range of 6-12 Hz).

    • ¹³C NMR: The carbon NMR spectrum would reveal two distinct carbon environments: one for the sp³-hybridized methylene carbons and another for the sp²-hybridized vinyl carbons. The chemical shifts for the methyl carbons in Z-isomers of but-2-ene are typically found at a lower ppm (around 12 ppm) compared to the E-isomers (around 17 ppm).[5]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum would display characteristic absorption bands for N-H stretching of the primary amine groups (around 3400-3250 cm⁻¹), C-H stretching of the methylene and vinyl groups (around 3100-2850 cm⁻¹), and a C=C stretching vibration (around 1650 cm⁻¹). The out-of-plane bending for a cis-disubstituted alkene would also be observable.

  • Mass Spectrometry: Mass spectrometry would confirm the molecular weight of the free base (C₄H₁₀N₂) at 86.14 g/mol .[6] The dihydrochloride salt itself would not typically be observed as a single molecular ion under standard ionization conditions.

Stereoselective Synthesis

The synthesis of this compound requires a stereoselective approach to ensure the desired cis-geometry of the double bond. A common and effective method involves the catalytic hydrogenation of a corresponding alkyne precursor.

Synthesis Workflow

Caption: Stereoselective synthesis of this compound.

Detailed Experimental Protocol

Step 1: Synthesis of (Z)-2-Butene-1,4-diamine from 2-Butyne-1,4-diamine

  • Reaction Setup: In a high-pressure reaction vessel, dissolve 2-butyne-1,4-diamine in a suitable solvent such as methanol.

  • Catalyst Addition: Add a catalytic amount of Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate). The catalyst loading should be carefully optimized, typically around 5 mol%.

  • Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure (e.g., 1-4 atm) and stir the reaction mixture vigorously at room temperature.

  • Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) to ensure the reaction stops after the formation of the alkene and does not proceed to the fully saturated alkane.

  • Work-up: Once the reaction is complete, carefully filter the reaction mixture through a pad of Celite to remove the catalyst. Concentrate the filtrate under reduced pressure to obtain the crude (Z)-2-butene-1,4-diamine.

Step 2: Formation of the Dihydrochloride Salt

  • Dissolution: Dissolve the crude (Z)-2-butene-1,4-diamine in anhydrous ethanol.

  • Acidification: Cool the solution in an ice bath and bubble anhydrous hydrogen chloride gas through it, or add a solution of HCl in ethanol, until the solution is acidic (pH < 2).

  • Precipitation and Isolation: The dihydrochloride salt will precipitate out of the solution. Collect the white solid by vacuum filtration.

  • Purification: Wash the solid with cold ethanol and then with diethyl ether to remove any remaining impurities. Dry the product under vacuum to yield pure this compound.

Applications in Research and Development

Irreversible Inhibition of Diamine Oxidase (DAO)

2(Z)-Butene-1,4-diamine is a potent mechanism-based inactivator of diamine oxidase. The enzymatic oxidation of the diamine by DAO produces an unsaturated aminoenal intermediate which can then covalently modify a nucleophilic residue in the enzyme's active site, leading to irreversible inhibition. The cis-isomer is a less potent inactivator than its trans counterpart because its corresponding aminoenal product rapidly cyclizes to a less reactive pyrrole.

Diamine Oxidase (DAO) Inhibition Assay Protocol

This protocol is a generalized fluorometric assay based on commercially available kits.

  • Reagent Preparation:

    • Prepare a DAO assay buffer (e.g., 100 mM potassium phosphate buffer, pH 7.2).

    • Prepare a stock solution of this compound in the assay buffer.

    • Prepare a working solution of a suitable DAO substrate (e.g., putrescine).

    • Prepare a detection solution containing horseradish peroxidase (HRP) and a fluorogenic HRP substrate (e.g., Amplex Red).

    • Prepare a solution of purified diamine oxidase.

  • Assay Procedure:

    • In a 96-well black microplate, add the DAO assay buffer.

    • Add varying concentrations of the inhibitor, this compound.

    • Add the diamine oxidase enzyme solution to all wells except the negative control.

    • Pre-incubate the plate at 37°C for a defined period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

    • Initiate the reaction by adding the DAO substrate.

    • Immediately add the detection solution.

    • Measure the fluorescence at an excitation wavelength of ~530-560 nm and an emission wavelength of ~580-590 nm in a kinetic mode for 30-60 minutes at 37°C.

  • Data Analysis:

    • Calculate the rate of reaction (increase in fluorescence over time) for each inhibitor concentration.

    • Plot the reaction rate against the inhibitor concentration to determine the IC₅₀ value.

Cytotoxicity in Cancer Cell Lines

The structural analogy to polyamines makes 2(Z)-Butene-1,4-diamine a candidate for targeting cancer cells, which often exhibit upregulated polyamine transport systems. Its cytotoxic effects have been noted in cancer cell lines such as HeLa.[1]

Cytotoxicity Assay (MTT Assay) Protocol for HeLa Cells
  • Cell Seeding: Seed HeLa cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.[7]

  • Compound Treatment: Prepare serial dilutions of this compound in the cell culture medium. Replace the old medium with the medium containing the test compound and incubate for 48 hours.[7] Include untreated cells as a negative control.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.[7]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.[7]

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[7]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the cell viability against the compound concentration to determine the IC₅₀ value.

Antimicrobial Activity

2(Z)-Butene-1,4-diamine has demonstrated inhibitory activity against bacteria such as Escherichia coli and Staphylococcus aureus, with significant growth inhibition observed at concentrations above 100 µg/mL.[1] The mechanism is believed to involve membrane disruption and enzyme inhibition.[1]

Minimum Inhibitory Concentration (MIC) Determination Protocol
  • Inoculum Preparation: Prepare a bacterial suspension of E. coli or S. aureus and adjust its turbidity to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[8] Dilute this suspension to achieve a final concentration of 5 x 10⁵ CFU/mL in the assay wells.[9]

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of this compound in a suitable broth medium (e.g., Mueller-Hinton Broth).[8][10]

  • Inoculation: Add the prepared bacterial inoculum to each well.[11] Include a positive control (bacteria with no compound) and a negative control (broth only).[11]

  • Incubation: Incubate the plate at 37°C for 18-24 hours.[8]

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[8][10]

Safety and Handling

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area.

  • Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.[12]

Conclusion

This compound is a versatile molecule with significant potential in biochemical and pharmaceutical research. Its well-defined stereochemistry is key to its potent and specific biological activities, particularly as an irreversible inhibitor of diamine oxidase. The synthetic and analytical protocols outlined in this guide provide a framework for researchers to explore and utilize this compound in their studies. Further investigations into its mechanism of action and potential therapeutic applications are warranted.

References

  • Hielscher Ultrasonics. (n.d.). Minimum Inhibitory Concentration (MIC) Assay Protocol. Retrieved from [Link]

  • Emery Pharma. (2016, September 1). How-to guide: Minimum Inhibitory Concentration (MIC). Retrieved from [Link]

  • Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Retrieved from [Link]

  • Andrzejewska, M., et al. (2021). The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. Molecules, 26(4), 946.
  • protocols.io. (2023, June 14). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Retrieved from [Link]

  • protocols.io. (2024, February 28). Cytotoxicity Assay Protocol. Retrieved from [Link]

  • SeeBeyond Medicine. (n.d.). How to Perform Diamine Oxidase Assay: A Comprehensive Guide. Retrieved from [Link]

  • ResearchGate. (n.d.). To determine cell viability the colorimetric MTT metabolic activity assay was used. Hela cells (1 × 10⁴.... Retrieved from [Link]

  • McGrath, S., et al. (2021). HeLa TI cell-based assay as a new approach to screen for chemicals able to reactivate the expression of epigenetically silenced genes. PLoS One, 16(6), e0252504.
  • ResearchGate. (n.d.). Cytotoxic assay of HeLa cells treated with K-CO and λ-CO. a.... Retrieved from [Link]

  • ResearchGate. (n.d.). The principle of the assay method of diamine oxidase (DAO) activity.... Retrieved from [Link]

  • BioAssay Systems. (n.d.). QuantiFluo™ Diamine Oxidase Assay Kit. Retrieved from [Link]

  • MySkinRecipes. (n.d.). (Z)-But-2-ene-1,4-diamine dihydrochloride. Retrieved from [Link]

  • PubChem. (n.d.). 2-Butene-1,4-diamine, (2Z)-. Retrieved from [Link]

  • Balci, M. (n.d.). Basic 1H- and 13C-NMR Spectroscopy. Retrieved from [Link]

  • NIST. (n.d.). 2-Butene-1,4-diamine, N,N'-diethyl-. Retrieved from [Link]

  • Dynalene Labs. (n.d.). FTIR – Fourier Transform Infrared Spectroscopy. Retrieved from [Link]

  • University of Wisconsin. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

  • ResearchGate. (2010, April). 1H 13C NMR investigation of E/ Z-isomerization around C N bond in the trans-alkene-Pt(II)imine complexes of some ketimines and aldimines. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). carbon-13 NMR spectrum of E/Z but-2-ene (cis/trans 2-butene isomers). Retrieved from [Link]

  • PubMed Central. (n.d.). Differentiation in MALDI-TOF MS and FTIR spectra between two closely related species Acidovorax oryzae and Acidovorax citrulli. Retrieved from [Link]

  • NIST. (n.d.). 2-Butene-1,4-diol, (Z)-. Retrieved from [Link]

  • PubChem. (n.d.). 2-Butene-1,4-diamine, (Z)-. Retrieved from [Link]

  • SciSpace. (1991). FT-IR Raman Differentiation and Characterization of CIS (Z)- and TRANS (E)-Monoethoxy-l-(2-Nitro-l- Propenyl)Benzenes—Precursors to the Monoethoxyamphetamine “Designer” Street Drugs. Retrieved from [Link]

Sources

2(Z)-Butene-1,4-diamine,dihydrochloride CAS 114118-70-6

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2(Z)-Butene-1,4-diamine,dihydrochloride (CAS 114118-70-6)

Foreword

This technical guide provides a comprehensive overview of this compound, a molecule of significant interest in medicinal chemistry and organic synthesis. As a Senior Application Scientist, the following sections synthesize key technical data, field-proven insights, and validated protocols to support researchers, scientists, and drug development professionals in their work with this compound. This guide is structured to provide not just procedural steps, but also the scientific rationale behind them, ensuring a deeper understanding of the molecule's properties and applications.

Molecular Overview and Physicochemical Properties

This compound is the dihydrochloride salt of the cis-isomer of 1,4-diamino-2-butene. The presence of the cis-double bond imparts a specific conformational rigidity to the molecule, which is crucial for its biological activity. It is a structural analogue of the endogenous polyamine putrescine.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 114118-70-6[1]
Molecular Formula C₄H₁₂Cl₂N₂[1]
Molecular Weight 159.06 g/mol [1]
IUPAC Name (2Z)-But-2-ene-1,4-diamine;dihydrochloridePubChem
Synonyms cis-1,4-Diamino-2-butene dihydrochloridePubChem
Appearance Hygroscopic colorless solid (reported for a similar derivative)[1]
Storage Room temperature, sealed in a dry environment[1]

Stereoselective Synthesis

The synthesis of this compound with high stereochemical purity is essential for its intended biological applications. The most common and effective route involves a two-step process starting from a stereodefined precursor, (Z)-1,4-dihalo-2-butene. This ensures the retention of the cis geometry of the double bond.

A widely employed method utilizes a phthalimide-protected amine source, followed by deprotection.

Synthesis_Workflow cluster_0 Step 1: Nucleophilic Substitution cluster_1 Step 2: Deprotection (Ing-Manske) cluster_2 Step 3: Salt Formation start (Z)-1,4-dichloro-2-butene intermediate (Z)-N,N'-(But-2-ene-1,4-diyl)diphthalimide start->intermediate DMF, Room Temp phthalimide Potassium Phthalimide phthalimide->intermediate free_base (Z)-But-2-ene-1,4-diamine intermediate->free_base Ethanol hydrazine Hydrazine Hydrate hydrazine->free_base final_product This compound free_base->final_product hcl HCl hcl->final_product

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Synthesis of this compound

Part A: Synthesis of (Z)-N,N'-(But-2-ene-1,4-diyl)diphthalimide

  • Materials: (Z)-1,4-dichloro-2-butene, Potassium phthalimide, N,N-Dimethylformamide (DMF).

  • Procedure: a. To a solution of (Z)-1,4-dichloro-2-butene in DMF, add potassium phthalimide. b. Stir the reaction mixture at room temperature for several hours. c. Monitor the reaction progress by Thin Layer Chromatography (TLC). d. Upon completion, the reaction mixture is worked up to isolate the (Z)-N,N'-(but-2-ene-1,4-diyl)diphthalimide intermediate.

Part B: Synthesis of (Z)-But-2-ene-1,4-diamine (Free Base)

  • Materials: (Z)-N,N'-(But-2-ene-1,4-diyl)diphthalimide, Hydrazine hydrate, Ethanol.

  • Procedure: a. Suspend the diphthalimide derivative from Part A in ethanol. b. Add hydrazine hydrate to the suspension. c. Reflux the mixture. This will cause the precipitation of phthalhydrazide. d. After cooling, filter the mixture to remove the phthalhydrazide precipitate. e. Concentrate the filtrate under reduced pressure to obtain the crude (Z)-But-2-ene-1,4-diamine.

Part C: Synthesis and Purification of this compound

  • Materials: Crude (Z)-But-2-ene-1,4-diamine, Methanol, Diethyl ether, Hydrochloric acid (HCl).

  • Procedure: a. Dissolve the crude free base in a minimal amount of methanol. b. Acidify the solution with a solution of HCl in an organic solvent (e.g., diethyl ether) or by bubbling HCl gas through the solution until precipitation is complete. c. Collect the precipitate by filtration. d. Recrystallize the crude dihydrochloride salt from a mixture of methanol and diethyl ether (1:1 ratio has been reported to be effective)[1]. e. Wash the purified crystals with cold diethyl ether and dry under vacuum over a desiccant such as phosphorus pentoxide[1].

Analytical Characterization

Table 2: Expected Analytical Data

TechniqueExpected Characteristics
¹H NMR Signals corresponding to the vinyl protons (CH=CH) and the methylene protons (CH₂-N). The cis coupling constant for the vinyl protons is expected to be in the range of 6-12 Hz. The chemical shifts will be influenced by the protonation of the amine groups.
¹³C NMR Signals for the vinyl carbons and the methylene carbons. Due to the symmetry of the molecule, two signals are expected. The chemical shifts for but-2-ene isomers are known, with the methyl carbons of the Z-isomer appearing at a lower chemical shift (around 12 ppm) compared to the E-isomer (around 17 ppm)[2].
FTIR Characteristic peaks for N-H stretching of the ammonium groups, C-H stretching, C=C stretching of the cis-alkene, and N-H bending.
Mass Spec. The mass spectrum of the free base (C₄H₁₀N₂) would show a molecular ion peak at m/z = 86.14. Fragmentation patterns would likely involve the loss of amine and methylene groups.

Applications in Drug Development and Research

This compound is a valuable building block in medicinal chemistry, primarily due to two key biological activities: its interaction with the polyamine transport system and its inhibition of diamine oxidase.

Vector for Targeted Drug Delivery via the Polyamine Transport System

Cancer cells often exhibit an upregulated polyamine transport system (PTS) to meet their high demand for polyamines for proliferation. The structural similarity of (Z)-1,4-diamino-2-butene to the natural polyamine putrescine allows it to be recognized and actively transported into cancer cells via the PTS[1]. This makes it an attractive vector for the targeted delivery of therapeutic or imaging agents to tumors.

One notable application is in Boron Neutron Capture Therapy (BNCT). Derivatives of (Z)-1,4-diamino-2-butene have been synthesized to carry boron atoms[1]. The rationale is that these boron-containing compounds will be preferentially taken up by tumor cells. Subsequent irradiation with neutrons induces a nuclear reaction that selectively destroys the cancer cells.

PTS_Targeting cluster_cell Cancer Cell PTS Polyamine Transport System (PTS) Nucleus Nucleus PTS->Nucleus Intracellular Accumulation Therapy Cell Death / Imaging Nucleus->Therapy Therapeutic/Imaging Effect Drug_Conjugate Drug-(Z)-Butene-1,4-diamine Conjugate Drug_Conjugate->PTS Selective Uptake

Caption: Targeted drug delivery to cancer cells using (Z)-Butene-1,4-diamine conjugates via the Polyamine Transport System.

Inhibition of Diamine Oxidase (DAO)

2(Z)-Butene-1,4-diamine is a mechanism-based irreversible inhibitor of diamine oxidase (DAO), an enzyme involved in the metabolism of polyamines. The inactivation of DAO can modulate polyamine levels, which has therapeutic implications.

The proposed mechanism of inhibition involves the enzymatic oxidation of the diamine to an unsaturated aminoenal product. This reactive intermediate is then attacked by a nucleophilic residue in the active site of the enzyme, leading to the formation of a covalent adduct and irreversible inactivation of DAO.

DAO_Inhibition DAO Diamine Oxidase (DAO) Active Site Intermediate Unsaturated Aminoenal (Reactive Intermediate) DAO->Intermediate Oxidation Substrate 2(Z)-Butene-1,4-diamine Substrate->DAO Binds to Inactive_Enzyme Covalently Modified DAO (Inactive) Intermediate->Inactive_Enzyme Nucleophilic Attack by Enzyme Residue

Caption: Mechanism of irreversible inhibition of Diamine Oxidase (DAO) by 2(Z)-Butene-1,4-diamine.

Safety and Handling

A specific Safety Data Sheet (SDS) for this compound was not located in the reviewed literature. The following guidance is based on information for analogous compounds and general laboratory safety principles.

Hazard Identification: Based on data for similar compounds, this compound is expected to have the following hazards:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Precautionary Measures:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Handling and Storage:

  • Handle in a well-ventilated area, preferably in a fume hood.

  • Avoid contact with skin, eyes, and clothing.

  • Keep container tightly closed and store in a dry, cool place at room temperature[1].

  • As the compound may be hygroscopic, handle in a dry atmosphere where possible.

Disposal:

  • Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.

Always consult the Safety Data Sheet provided by the supplier before handling this chemical.

Conclusion

This compound is a versatile and valuable molecule for researchers in drug development and organic synthesis. Its stereodefined structure allows for its use as a vector for targeted drug delivery to cancer cells and as a specific inhibitor of diamine oxidase. The synthetic protocols outlined in this guide provide a reliable pathway to obtaining this compound with high purity. As with any chemical, proper safety precautions are paramount. Further research into the applications of this compound and its derivatives holds promise for the development of novel therapeutics.

References

  • (Z)-1,4-diamino-2-butene as a vector of boron, fluorine, or iodine for cancer therapy and imaging: Synthesis and biological evaluation. (2002). Bioorganic & Medicinal Chemistry, 10(8), 2735-2745.
  • carbon-13 NMR spectrum of E/Z but-2-ene (cis/trans 2-butene isomers). Doc Brown's Chemistry. Retrieved from [Link]

Sources

2(Z)-Butene-1,4-diamine,dihydrochloride mechanism of action

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Mechanism of Action of 2(Z)-Butene-1,4-diamine,dihydrochloride

Abstract

This compound, hereafter referred to as Z-DAB, is a conformationally restricted, unsaturated analog of the native polyamine putrescine. Its structural mimicry allows it to exploit cellular machinery that is frequently dysregulated in hyperproliferative states, such as cancer. This guide provides a detailed examination of the multifaceted mechanism of action of Z-DAB, moving beyond simple descriptions to explain the causal biochemistry. We will explore its primary functions as both a molecular "Trojan horse" for selective cellular entry and as a potent disruptor of polyamine homeostasis. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of Z-DAB's biological activity and the experimental methodologies required to validate its effects.

Introduction: Targeting the Polyamine Pathway

Polyamines, including putrescine, spermidine, and spermine, are ubiquitous polycationic molecules essential for cell growth, differentiation, and proliferation.[1][2] Their intracellular concentrations are tightly regulated through a balance of biosynthesis, catabolism, and transport. In neoplastic cells, this homeostasis is often disrupted, with elevated polyamine levels being a hallmark of uncontrolled proliferation.[3][4] This dependency makes the polyamine metabolic pathway an attractive target for anticancer therapeutic strategies.[2][5]

Z-DAB (Figure 1) is a synthetic putrescine analog characterized by a cis (Z) double bond.[6][7] This double bond introduces conformational rigidity compared to the flexible aliphatic chain of putrescine. This structural feature is critical to its mechanism, enabling it to interact with specific biological targets in a distinct manner from the endogenous molecule it mimics. The dihydrochloride salt form enhances its stability and solubility for experimental use.[8]

Figure 1: Chemical Structure of 2(Z)-Butene-1,4-diamine Caption: The cis-conformation of the double bond restricts the molecule's flexibility.

A Dual-Pronged Mechanism of Action

The efficacy of Z-DAB stems from its ability to simultaneously engage two critical components of polyamine regulation: cellular import and enzymatic control. It gains preferential entry into target cells and, once inside, disrupts the delicate balance of polyamine levels through enzyme inhibition.

The "Trojan Horse": Selective Uptake via the Polyamine Transport System (PTS)

Cancer cells exhibit an increased demand for polyamines to sustain their rapid growth and division.[3] To meet this demand, they often upregulate the activity of the Polyamine Transport System (PTS).[8] Z-DAB's structural similarity to putrescine allows it to be recognized and actively transported into cells by the PTS.[6][8] This active uptake mechanism leads to the preferential accumulation of Z-DAB in cancer cells compared to normal cells, providing a basis for its targeted activity and its use as a vector for delivering other therapeutic or imaging agents.[6]

Disruption of Polyamine Homeostasis

Once intracellular, Z-DAB exerts a dual inhibitory effect on polyamine metabolism, targeting both the catabolic and biosynthetic pathways. This comprehensive disruption is more effective than targeting a single enzyme, as it helps to prevent the compensatory mechanisms that often limit the efficacy of single-target agents.[2]

Z-DAB is a potent, mechanism-based irreversible inhibitor of diamine oxidase (DAO).[8] DAO is a copper-containing amine oxidase responsible for the degradation of polyamines, particularly putrescine. The proposed mechanism involves the enzymatic oxidation of Z-DAB by DAO to its corresponding unsaturated aminoenal product. This highly reactive electrophilic intermediate then forms a covalent adduct with a key nucleophilic residue within the enzyme's active site, leading to its permanent inactivation.[9] By inhibiting DAO, Z-DAB prevents the breakdown of polyamines, which would initially seem counterintuitive for an anti-proliferative agent. However, this action is coupled with the suppression of new polyamine synthesis.

While direct enzymatic inhibition studies on Z-DAB and Ornithine Decarboxylase (ODC) are not extensively documented, a wealth of evidence from structurally similar 1,4-diamine analogs strongly indicates a suppressive effect.[10][11] ODC is the rate-limiting enzyme in polyamine biosynthesis, converting ornithine to putrescine.[3][12] Many polyamine analogs do not act as direct competitive inhibitors but rather down-regulate ODC activity through feedback mechanisms. High intracellular concentrations of polyamines or their analogs trigger the synthesis of an inhibitory protein known as ODC antizyme.[13] This antizyme binds to ODC, targeting it for proteasomal degradation and thereby shutting down the biosynthetic pathway. Therefore, as Z-DAB accumulates in the cell via the PTS, it is hypothesized to induce ODC antizyme, leading to a sharp decrease in ODC activity and a halt in de novo putrescine synthesis.[13][14]

MOA_Overview cluster_outside Extracellular cluster_cell Cancer Cell Z-DAB_ext Z-DAB PTS Polyamine Transport System (PTS) Z-DAB_ext->PTS Active Transport Z-DAB_int Intracellular Z-DAB ODC Ornithine Decarboxylase (ODC) Z-DAB_int->ODC Suppresses Induction DAO Diamine Oxidase (DAO) Z-DAB_int->DAO Irreversibly Inhibits Polyamines Native Polyamines (Putrescine, etc.) ODC->Polyamines Polyamines->DAO Catabolism Proliferation Cell Proliferation Polyamines->Proliferation Ornithine Ornithine Ornithine->ODC PTS->Z-DAB_int Active Transport

Diagram 1: The Dual-Pronged Mechanism of Action of Z-DAB. Z-DAB enters cancer cells via the overactive PTS. Intracellularly, it suppresses ODC-mediated polyamine synthesis and irreversibly inhibits DAO-mediated polyamine catabolism, disrupting homeostasis and halting proliferation.

Cellular Consequences and Cytotoxicity

The profound disruption of polyamine homeostasis triggers a cascade of downstream cellular events, culminating in cytotoxicity. Research on the closely related analog 1,4-diamino-2-butanone (DAB) provides a strong model for these effects.[1][15]

  • Induction of Oxidative Stress: The catabolism of polyamines and their analogs can produce reactive oxygen species (ROS), including hydrogen peroxide (H₂O₂).[1] The interaction of Z-DAB with amine oxidases can lead to an increase in intracellular ROS, creating a state of oxidative stress that damages cellular components, including DNA.

  • Activation of Apoptotic Pathways: Elevated oxidative stress and cellular damage are potent triggers for programmed cell death (apoptosis). This is evidenced by the cleavage and activation of key apoptotic proteins like caspase-3 and the cleavage of its substrate, PARP (Poly (ADP-ribose) polymerase).[1][16]

  • Cell Cycle Arrest: DNA damage resulting from oxidative stress activates cellular damage response pathways. Key sensor proteins like ATM (Ataxia-Telangiectasia Mutated) become phosphorylated and activated.[1][15] Activated ATM can signal downstream to effectors like p53, which in turn can halt the cell cycle, typically at the G2/M phase, to prevent the replication of damaged cells.[1][17][18] If the damage is irreparable, the cell is directed towards apoptosis.

Downstream_Effects Z_DAB Intracellular Z-DAB Disruption Disruption of Polyamine Homeostasis Z_DAB->Disruption ROS ↑ Oxidative Stress (ROS) Disruption->ROS DNA_Damage DNA Damage ROS->DNA_Damage ATM_p53 ATM/p53 Activation DNA_Damage->ATM_p53 Apoptosis Apoptosis (Caspase-3/PARP Cleavage) ATM_p53->Apoptosis Arrest G2/M Cell Cycle Arrest ATM_p53->Arrest

Diagram 2: Downstream Cellular Consequences of Z-DAB Action. Disruption of polyamine balance by Z-DAB leads to oxidative stress and DNA damage, activating the ATM/p53 pathway, which culminates in apoptosis and cell cycle arrest.

Methodologies for Elucidating the Mechanism of Action

To validate the proposed mechanisms of Z-DAB, a series of well-defined experimental protocols are required. The following section provides detailed, self-validating workflows for key assays.

Protocol: Competitive Polyamine Uptake Assay (Flow Cytometry)

This assay quantifies the ability of Z-DAB to compete with a fluorescently labeled polyamine for uptake through the PTS. A reduction in fluorescence inside the cells in the presence of Z-DAB indicates successful competition for the transporter.

Methodology:

  • Cell Culture: Seed cancer cells known to overexpress the PTS (e.g., DU145, PC-3) in a 12-well plate to reach ~70-80% confluency on the day of the experiment.[9]

  • Pre-incubation: Wash cells with pre-warmed PBS. Pre-incubate the cells for 30 minutes at 37°C with varying concentrations of unlabeled Z-DAB (e.g., 0 µM, 1 µM, 10 µM, 100 µM, 1 mM) in serum-free media. Include a known PTS substrate like unlabeled putrescine as a positive control for competition.

  • Competitive Uptake: Add a fixed, sub-saturating concentration of a fluorescently labeled polyamine (e.g., 5 µM Bodipy-spermidine) to each well and incubate for a predetermined optimal time (e.g., 30 minutes) at 37°C.[9]

  • Cell Harvest: Wash cells twice with ice-cold PBS to stop the uptake process. Detach cells using Trypsin-EDTA, then neutralize with complete media.

  • Flow Cytometry: Centrifuge the cell suspension, resuspend in cold FACS buffer (PBS with 1% BSA, 2 mM EDTA), and filter through a nylon mesh.[3] Analyze the mean fluorescence intensity (MFI) of 10,000 events per sample using a flow cytometer with the appropriate laser (e.g., 488 nm for Bodipy).

  • Data Analysis: Plot the MFI against the concentration of Z-DAB. A dose-dependent decrease in MFI validates that Z-DAB competes for and utilizes the PTS.

Uptake_Workflow cluster_workflow Competitive Uptake Assay Workflow A 1. Seed Cancer Cells in 12-well plate B 2. Pre-incubate with varying [Z-DAB] A->B C 3. Add fixed [Fluorescent Polyamine Analog] B->C D 4. Wash (ice-cold PBS) & Harvest Cells C->D E 5. Resuspend in FACS Buffer & Analyze by Flow Cytometry D->E F 6. Plot Mean Fluorescence Intensity vs [Z-DAB] E->F

Diagram 3: Experimental Workflow for the Competitive Uptake Assay. This workflow outlines the key steps to validate Z-DAB's interaction with the Polyamine Transport System using flow cytometry.

Protocol: Diamine Oxidase (DAO) Inhibition Assay (Fluorometric)

This assay measures the ability of Z-DAB to inhibit the enzymatic activity of DAO using a commercially available kit format. The assay measures the production of H₂O₂, a byproduct of DAO activity, via a fluorescent probe.

Methodology:

  • Reagent Preparation: Prepare all reagents as specified by the kit manufacturer (e.g., Sigma-Aldrich MAK351).[2] This includes reconstituting the DAO substrate (e.g., putrescine), enzyme mix, probe, and positive control. Warm assay buffer to room temperature.

  • Standard Curve: Prepare a hydrogen peroxide (H₂O₂) standard curve according to the kit protocol to allow for quantification of the product.[2]

  • Reaction Setup: In a black 96-well plate, add purified DAO enzyme or a tissue lysate rich in DAO (e.g., intestinal lysate).[2]

  • Inhibitor Pre-incubation: Add varying concentrations of Z-DAB (e.g., 0 nM to 100 µM) to the wells containing the enzyme. Incubate for 15-30 minutes at 37°C to allow for mechanism-based inactivation.

  • Reaction Initiation: Prepare a Reaction Mix containing the DAO Assay Buffer, DAO Substrate, and DAO Probe. Add this mix to each well to initiate the reaction.

  • Kinetic Measurement: Immediately place the plate in a fluorescence plate reader. Measure the fluorescence (e.g., λex = 535 nm / λem = 587 nm) in kinetic mode at 37°C for 30-60 minutes.[2]

  • Data Analysis: Calculate the rate of reaction (slope of the kinetic curve) for each Z-DAB concentration. Determine the IC₅₀ value by plotting the percent inhibition against the log of the Z-DAB concentration. A time-dependent decrease in activity confirms irreversible inhibition.[19]

Protocol: Analysis of Cellular Effects (Apoptosis & Cell Cycle)

This protocol uses flow cytometry to simultaneously assess apoptosis and cell cycle distribution in cancer cells treated with Z-DAB.

Methodology:

  • Cell Treatment: Seed cancer cells in a 6-well plate. Treat cells with Z-DAB at concentrations around its IC₅₀ value (determined from a prior cell viability assay like MTT) for 24 and 48 hours. Include an untreated control.

  • Cell Harvest: Harvest both adherent and floating cells to ensure all apoptotic cells are collected. Wash with PBS.

  • Apoptosis Staining (Annexin V/PI): Resuspend a fraction of the cells (~1x10⁵) in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol. Incubate in the dark for 15 minutes.[16] Analyze immediately by flow cytometry.

    • Interpretation: Annexin V-positive/PI-negative cells are early apoptotic; Annexin V-positive/PI-positive cells are late apoptotic/necrotic.

  • Cell Cycle Staining (PI): Fix the remaining cells in ice-cold 70% ethanol overnight at -20°C. Wash cells to remove ethanol. Resuspend in PBS containing RNase A and PI. Incubate for 30 minutes at 37°C.[17]

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. For apoptosis, use 488 nm excitation and collect FITC and PI fluorescence. For cell cycle, collect the PI fluorescence signal.

  • Data Analysis: Quantify the percentage of cells in each apoptotic quadrant. For cell cycle, use modeling software (e.g., ModFit LT) to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An increase in the sub-G1 peak is also indicative of apoptosis.[17]

Conclusion and Future Directions

This compound is a rationally designed polyamine analog with a potent, multi-targeted mechanism of action. By exploiting the upregulated Polyamine Transport System in cancer cells, it achieves selective accumulation where it subsequently disrupts polyamine homeostasis by inhibiting DAO and suppressing ODC. This dual action leads to a cascade of cytotoxic events, including oxidative stress, apoptosis, and cell cycle arrest.

Future research should focus on confirming the hypothesized induction of ODC antizyme by Z-DAB through Western blot or immunoprecipitation assays. Furthermore, in vivo studies in xenograft models are necessary to translate these mechanistic insights into potential therapeutic efficacy. The unique vector properties of Z-DAB also warrant continued exploration in the targeted delivery of radioisotopes and other cytotoxic payloads, potentially enhancing the therapeutic window for cancer treatment.

References

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An In-depth Technical Guide to the Biological Activity of 2(Z)-Butene-1,4-diamine,dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the biological activity of 2(Z)-Butene-1,4-diamine,dihydrochloride, a compelling unsaturated analogue of the native polyamine putrescine. Polyamines are essential for cell growth and proliferation, and their dysregulation is a hallmark of cancer and other proliferative diseases. Consequently, the polyamine metabolic pathway is a validated target for therapeutic intervention. This document synthesizes the current understanding of this compound, detailing its interactions with key metabolic enzymes, its transport into target cells, and its applications as a vector for targeted therapies. We will explore its mechanism of action, present relevant experimental protocols, and provide insights for future research and drug development efforts. The information is structured to offer both foundational knowledge and practical guidance for researchers in oncology, medicinal chemistry, and molecular biology.

Introduction: Targeting the Polyamine Pathway

The natural polyamines—putrescine, spermidine, and spermine—are ubiquitous polycationic molecules critical for a myriad of cellular functions, including DNA stabilization, gene transcription, translation, and cell cycle progression.[1] Cancer cells exhibit a heightened demand for polyamines to sustain their rapid proliferation, often characterized by upregulated biosynthetic enzymes and an overactive polyamine transport system (PTS).[2] This dependency makes the polyamine pathway an attractive target for anticancer drug development.[3]

Strategies to disrupt polyamine homeostasis include inhibiting key biosynthetic enzymes like ornithine decarboxylase (ODC) and S-adenosylmethionine decarboxylase (AdoMetDC), or inducing the primary catabolic enzyme, spermidine/spermine N¹-acetyltransferase (SSAT).[4] An alternative and highly promising approach involves the design of polyamine analogues. These synthetic molecules can compete with natural polyamines for transport into the cell and interaction with effector sites, but fail to perform the essential functions of their natural counterparts.[4]

This compound, the subject of this guide, is a structural analogue of putrescine featuring a rigid cis-double bond in its carbon backbone. This structural modification confers unique biological properties, positioning it as a tool for both direct therapeutic intervention and as a specialized delivery vehicle for other cytotoxic or imaging agents.

Mechanism of Action and Cellular Interactions

The biological activity of 2(Z)-Butene-1,4-diamine is multifaceted, stemming from its ability to interact with several components of the polyamine metabolic and transport machinery.

Interaction with the Polyamine Transport System (PTS)

A primary determinant of a polyamine analogue's activity is its ability to enter the cell. 2(Z)-Butene-1,4-diamine, often referred to in literature as (Z)-DAB, is recognized and actively transported into cells via the PTS.[5][6] This is a critical feature, as the PTS is frequently upregulated in cancer cells, providing a mechanism for selective accumulation of the analogue in neoplastic tissues.[2]

The workflow for assessing a compound's interaction with the PTS typically involves competitive uptake assays using radiolabeled natural polyamines.

Caption: Workflow for a Competitive Polyamine Uptake Assay.

Modulation of Polyamine Metabolic Enzymes

Once inside the cell, 2(Z)-Butene-1,4-diamine can interfere with the delicate balance of polyamine metabolism by interacting with key enzymes.

2(Z)-Butene-1,4-diamine is a substrate and a mechanism-based inactivator of porcine kidney diamine oxidase (DAO), an enzyme involved in the degradation of putrescine.[4] The inactivation process involves the enzymatic oxidation of the diamine to its corresponding unsaturated aminoenal product. This reactive aldehyde can then form a covalent adduct with a nucleophilic residue in the enzyme's active site, leading to irreversible inhibition.[4]

Interestingly, the stereochemistry of the double bond plays a crucial role in its inhibitory potency. The (E)-isomer is a more potent inactivator than the (Z)-isomer. In a study by He et al., under identical conditions, reaction with the (E)-isomer resulted in complete enzyme inactivation, whereas 46% of enzyme activity remained after reaction with the (Z)-isomer.[4] The proposed reason for this difference is that the cis-aminoenal product of the (Z)-isomer rapidly cyclizes to form a stable pyrrole, making it less available to react with the enzyme.[4]

Compound Enzyme Inhibition Type Kinetic Parameters Reference
(E)-1,4-diamino-2-butenePorcine Kidney DAOIrreversible, Mechanism-BasedApparent Kᵢ = 0.34 mM; kᵢₙₐ꜀ₜ = 500 M⁻¹s⁻¹[4]
(Z)-1,4-diamino-2-butene Porcine Kidney DAOIrreversible, Mechanism-BasedLess potent than (E)-isomer; 46% activity remains[4]

In addition to its effects on catabolism, (Z)-1,4-diamino-2-butene (Z-DAB) has been shown to be a potent inhibitor of ODC, the first and rate-limiting enzyme in polyamine biosynthesis.[6] By inhibiting ODC, the compound can lead to the depletion of intracellular putrescine and spermidine pools, thereby slowing cell growth.[6] This dual action—inhibiting biosynthesis while also being a substrate for degradative enzymes—highlights its potential to effectively disrupt polyamine homeostasis.

Application as a Tumor-Targeting Vector

Leveraging its efficient uptake by the PTS in cancer cells, 2(Z)-Butene-1,4-diamine has been successfully employed as a vector to deliver therapeutic and imaging agents specifically to tumors.[5]

Boron Neutron Capture Therapy (BNCT)

BNCT is a binary radiotherapy that requires the selective accumulation of a non-radioactive isotope, boron-10 (¹⁰B), in tumor cells.[6] Subsequent irradiation with a beam of low-energy neutrons causes the ¹⁰B atoms to undergo a nuclear fission reaction, releasing high-energy alpha particles (⁴He nuclei) and lithium-7 (⁷Li) nuclei. These particles have a very short path length (approximately 5–9 µm), confining the cytotoxic damage to the boron-containing cells and sparing adjacent healthy tissue.[6]

A derivative, (Z)-2-[4-(5,5-dimethyl-dioxaborinan-2-yl)phenyl]methyl-1,4-diamino-2-butene (Z-4-Bbz-DAB), was synthesized and shown to be a substrate for the PTS, leading to significant boron accumulation in 3LL Lewis lung carcinoma cells.[5] This demonstrates the utility of the 2(Z)-Butene-1,4-diamine scaffold as a delivery vehicle for BNCT agents.

Caption: Targeted Delivery for Boron Neutron Capture Therapy (BNCT).

Experimental Protocols & Methodologies

This section provides an overview of established, field-proven protocols relevant to the study of this compound.

Diamine Oxidase (DAO) Inhibition Assay
  • Principle: The activity of DAO is measured spectrophotometrically by monitoring the formation of an aldehyde product. The inhibitory effect of 2(Z)-Butene-1,4-diamine is determined by measuring the reduction in reaction velocity in its presence.

  • Methodology:

    • Enzyme Source: Commercially available porcine kidney diamine oxidase.

    • Substrate: A suitable substrate such as putrescine or p-dimethylaminomethylbenzylamine.

    • Reaction Buffer: 100 mM potassium phosphate buffer, pH 7.2.

    • Procedure: a. Pre-incubate the enzyme with various concentrations of this compound in the reaction buffer at 37°C. b. Initiate the reaction by adding the substrate. c. Monitor the increase in absorbance at a characteristic wavelength for the product (e.g., 250 nm for p-dimethylaminomethylbenzaldehyde) over time using a spectrophotometer.

    • Data Analysis: Calculate initial reaction velocities. For irreversible inhibitors, determine the apparent Kᵢ and the second-order inactivation constant (kᵢₙₐ꜀ₜ).

In Vitro Cytotoxicity Assay (MTT Assay)
  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Methodology:

    • Cell Culture: Seed cancer cells (e.g., A549 lung carcinoma, PC3 prostate cancer) in 96-well plates and allow them to adhere overnight.

    • Treatment: Expose cells to a range of concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours).

    • MTT Incubation: Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

    • Solubilization: Add a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to dissolve the formazan crystals.

    • Measurement: Read the absorbance at ~570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC₅₀ (the concentration of drug that inhibits cell growth by 50%).

SSAT Activity Assay
  • Principle: SSAT activity is measured by quantifying the transfer of the acetyl group from [¹⁴C]acetyl-CoA to a polyamine substrate (spermidine).

  • Methodology:

    • Cell Treatment: Treat cultured cells with the test compound (e.g., this compound) for a desired time.

    • Lysate Preparation: Prepare a cell supernatant by sonication or freeze-thaw cycles followed by centrifugation.

    • Enzymatic Reaction: Incubate the cell lysate with a reaction mixture containing spermidine and [¹⁴C]acetyl-CoA.

    • Separation: Stop the reaction and separate the radiolabeled N¹-acetylspermidine product from the unreacted [¹⁴C]acetyl-CoA using a cation-exchange paper or column chromatography.

    • Quantification: Measure the radioactivity of the product using a liquid scintillation counter.

    • Data Analysis: Express SSAT activity as pmol of acetylspermidine formed per minute per mg of protein.

Toxicology and Safety Considerations

Direct and comprehensive toxicological data for this compound is not extensively documented in public literature. However, based on related compounds and its chemical nature, certain precautions are warranted.

  • Handling: As a diamine salt, it should be handled with standard laboratory precautions, including the use of gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

  • Potential for Irritation: The related compound, 2-Butene-1,4-diol, is known to be a skin, eye, and respiratory irritant.[7]

  • Metabolic Products: The enzymatic oxidation of the parent diamine produces a reactive aldehyde, cis-2-butene-1,4-dial, which has been shown to be mutagenic in the Ames assay. While this is a product of degradation, its potential formation and reactivity should be considered in any toxicological assessment.

Further studies, including acute toxicity studies in animal models and genotoxicity assays, are required to establish a comprehensive safety profile for this compound.

Future Directions and Conclusion

This compound is a polyamine analogue with demonstrated biological activity. Its ability to be transported via the PTS, inhibit key enzymes in polyamine metabolism, and act as a tumor-targeting vector makes it a compound of significant interest.

Key areas for future investigation include:

  • Quantitative Biological Data: A thorough determination of its inhibitory constants (Kᵢ, IC₅₀) against a panel of human polyamine metabolic enzymes is needed.

  • In Vitro Efficacy: Comprehensive screening against a diverse panel of human cancer cell lines to determine its standalone cytotoxic potential and identify responsive cancer types.

  • Mechanism of Action: Elucidation of its effects on cell cycle progression, apoptosis induction, and specific signaling pathways downstream of polyamine depletion.

  • SSAT Induction: Direct measurement of its ability to induce SSAT, a key mechanism of action for many cytotoxic polyamine analogues.

  • In Vivo Studies: Evaluation of its anti-tumor efficacy and toxicological profile in preclinical animal models.

References

  • He, Z., Nadkarni, D. V., Sayre, L. M., & Greenaway, F. T. (1995). Mechanism-based inactivation of porcine kidney diamine oxidase by 1,4-diamino-2-butene. Biochimica et Biophysica Acta (BBA) - Protein Structure and Molecular Enzymology, 1253(1), 117–127.
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  • Bardsley, W. G., Crabbe, M. J., & Shindler, J. S. (1973). Kinetics of the diamine oxidase reaction. Biochemical Journal, 131(3), 459-469.
  • Yang, J., et al. (1995). Significant induction of spermidine/spermine N1-acetyltransferase without cytotoxicity by the growth-supporting polyamine analogue 1,12-dimethylspermine. Journal of Cellular Physiology, 165(1), 71-76.
  • Zhu, H., et al. (2005). Synthesis and in vitro cytotoxicity of novel hydrophilic chiral 2-alkoxy-1,4-butanediamine platinum (II) complexes. Bioorganic & Medicinal Chemistry Letters, 15(22), 4936-4943.
  • Musa, M. A., Badisa, V. L., & Latinwo, L. M. (2014). Cytotoxic activity of N, N'-Bis (2-hydroxybenzyl) ethylenediamine derivatives in human cancer cell lines. Anticancer Research, 34(4), 1601-1607.
  • Peterson, L. A., et al. (2001). A reactive metabolite of furan, cis-2-butene-1,4-dial, is mutagenic in the Ames assay. Chemical Research in Toxicology, 14(2), 193-197.
  • Sigma-Aldrich (Product Information).
  • The Applications and Safety Considerations of 2-Butene-1,4-diol in Various Industries. (2023). Medium.
  • He, Z., et al. (1995). Mechanism-based inactivation of porcine kidney diamine oxidase by 1,4-diamino-2-butene. PubMed.
  • Bardsley, W. G., & Ashford, J. S. (1972). Inhibition of pig kidney diamine oxidase by substrate analogues. Biochemical Journal, 128(1), 253-263.
  • Suetsugu, T. (1970). Enzymic properties of diamine oxidase from hog kidney. Japanese Journal of Pharmacology, 20(4), 525-536.

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2(Z)-Butene-1,4-diamine,dihydrochloride literature review

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2(Z)-Butene-1,4-diamine,dihydrochloride for Researchers and Drug Development Professionals

Introduction

This compound, also known as (Z)-1,4-diamino-2-butene dihydrochloride, is an unsaturated analogue of putrescine, a naturally occurring polyamine.[1] Its significance in medicinal chemistry and drug development stems from its structural similarity to putrescine, which allows it to be recognized and transported into cells by the polyamine transport system (PTS).[1] This transport system is often upregulated in cancer cells, making 2(Z)-Butene-1,4-diamine a promising vector for the targeted delivery of therapeutic agents to tumors.[1][2] This guide provides a comprehensive overview of its chemical properties, stereoselective synthesis, and applications, with a focus on insights relevant to researchers and professionals in drug development.

Chemical Properties and Structure

This compound is an aliphatic diamine derivative with a cis-configuration of the double bond.[3] The presence of the dihydrochloride salt enhances its stability and water solubility.

PropertyDataSource
CAS Number 114118-70-6[3][4][5][6][7]
Molecular Formula C₄H₁₂Cl₂N₂[1][3][4][5]
Molecular Weight 159.06 g/mol [1][3][4][5]
Appearance White solid[1]
Melting Point 292–300°C[3]
Storage Room temperature[4][5]

The geometric isomerism between the (Z) (cis) and (E) (trans) forms significantly impacts the molecule's three-dimensional structure, which in turn influences its chemical reactivity and biological activity.[1] The cis-isomer is particularly noted for its recognition by biological polyamine transport systems.[2]

Stereoselective Synthesis

The biological activity of 1,4-diamino-2-butene is highly dependent on its stereochemistry, making stereoselective synthesis crucial to obtain the desired (Z)-isomer.[2] A common and effective method involves a two-step sequence: protection of the amino groups of a precursor, followed by a stereoselective reaction and subsequent deprotection.[1][2]

Rationale for the Synthetic Approach

The protection of the amine groups is a critical initial step to prevent unwanted side reactions during the subsequent alkylation. Di-tert-butyl iminodicarboxylate is often chosen as the protecting group due to its stability under the reaction conditions and the relative ease of its subsequent removal under acidic conditions. The use of a strong base like sodium hydride (NaH) is necessary to deprotonate the iminodicarboxylate, forming a nucleophile that can then react with the electrophilic cis-1,4-dichloro-2-butene. The choice of an inert solvent such as dimethylformamide (DMF) is important to ensure the solubility of the reactants and to facilitate the reaction. The final deprotection step using hydrochloric acid in ethanol not only removes the protecting groups but also conveniently forms the desired dihydrochloride salt, which can often be isolated as a precipitate.

Detailed Experimental Protocol

Below is a detailed, step-by-step methodology for the stereoselective synthesis of (Z)-1,4-Diamino-2-butene dihydrochloride:[1]

Step 1: Protection of the Amine

  • To a solution of di-tert-butyl iminodicarboxylate in anhydrous dimethylformamide (DMF), add sodium hydride (NaH) portion-wise at 0°C under an inert atmosphere.

  • Stir the reaction mixture for 30 minutes at 0°C.

Step 2: Alkylation

  • Add cis-1,4-dichloro-2-butene to the reaction mixture.

  • Allow the mixture to warm to room temperature and stir for 12-18 hours.

Step 3: Work-up and Purification

  • Quench the reaction with water and extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Step 4: Deprotection and Isolation

  • Dissolve the purified product in a solution of hydrochloric acid in ethanol.

  • Stir the mixture at room temperature for 4-6 hours.

  • Collect the precipitated (Z)-1,4-diamino-2-butene dihydrochloride by filtration, wash with cold ethanol, and dry under vacuum.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_protection Step 1: Protection cluster_alkylation Step 2: Alkylation cluster_deprotection Step 3: Deprotection Amine Di-tert-butyl iminodicarboxylate NaH NaH in DMF (0°C) Amine->NaH Deprotonation Protected_Amine Deprotonated Protected Amine NaH->Protected_Amine Dichlorobutene cis-1,4-dichloro-2-butene Protected_Amine->Dichlorobutene Alkylation_Product (Z)-N,N'-bis(tert- butoxycarbonyl)-1,4- diamino-2-butene Dichlorobutene->Alkylation_Product Alkylation HCl HCl in Ethanol Alkylation_Product->HCl Deprotection Alkylation_Product->HCl Final_Product 2(Z)-Butene-1,4-diamine, dihydrochloride HCl->Final_Product

Caption: Stereoselective synthesis of this compound.

Applications in Drug Development and Research

The unique properties of this compound make it a valuable tool in various research and development areas.

Targeted Drug Delivery

The primary application of this compound in drug development is as a vector for targeted cancer therapy.[2] Its ability to be transported by the polyamine transport system, which is overactive in many cancer cell types, allows for the selective delivery of cytotoxic agents or imaging agents to tumors.[1] For instance, it has been explored as a vector for boron in Boron Neutron Capture Therapy (BNCT), leading to significant boron accumulation in cancer cells.[3][8][9]

Enzyme Inhibition

2(Z)-Butene-1,4-diamine and its derivatives have shown potent activity as enzyme inhibitors, particularly against diamine oxidase (DAO), an enzyme involved in polyamine metabolism.[1] It acts as a potent irreversible inhibitor of kidney diamine oxidase.[3] The mechanism of inactivation is proposed to involve the enzymatic oxidation of the diamine to an unsaturated aminoenal product, which then forms a covalent adduct with a nucleophilic residue in the enzyme's active site.[10]

Precursor in Organic Synthesis

Beyond its direct biological applications, this compound serves as a versatile building block in organic synthesis for creating more complex molecules.[4][5] Its diamine functionality allows for the synthesis of various derivatives and its use in the production of polymers and resins.[3][4]

Biological Activity and Mechanism of Action

The biological activity of 2(Z)-Butene-1,4-diamine is intrinsically linked to its structure. The amino groups can form hydrogen bonds and electrostatic interactions with biological molecules, thereby influencing their function.[3]

Diamine Oxidase (DAO) Inhibition Assay

The inhibitory effect on DAO can be quantified using a spectrophotometric assay. This method measures the ability of the compound to inhibit the enzymatic activity of DAO. The assay typically involves a reaction mixture containing a suitable buffer, the DAO enzyme, and a chromogenic substrate system.[1] The enzymatic reaction produces hydrogen peroxide, which is then used by horseradish peroxidase to oxidize a chromogen, resulting in a colored product that can be measured.[1]

Proposed Mechanism of DAO Inactivation

DAO_Inhibition cluster_binding Enzyme Binding & Oxidation cluster_inactivation Covalent Adduct Formation ZDAB 2(Z)-Butene-1,4-diamine DAO Diamine Oxidase (DAO) ZDAB->DAO Binds to Active Site Aminoenal Unsaturated Aminoenal DAO->Aminoenal Oxidation Nucleophile Enzyme Nucleophile Aminoenal->Nucleophile Nucleophilic Attack Aminoenal->Nucleophile Adduct Covalent Adduct (Inactive Enzyme) Nucleophile->Adduct

Caption: Proposed mechanism of irreversible inhibition of Diamine Oxidase (DAO).

Conclusion

This compound is a molecule of significant interest for researchers and drug development professionals. Its unique ability to be selectively taken up by cancer cells via the polyamine transport system makes it an attractive candidate for targeted therapies. Furthermore, its role as a potent enzyme inhibitor and a versatile synthetic building block opens up numerous avenues for further research and application. The stereoselective synthesis of the (Z)-isomer is paramount to its biological function, and the protocols outlined in this guide provide a solid foundation for its preparation and use in a research setting.

References

Sources

safety and handling of 2(Z)-Butene-1,4-diamine,dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Safe Handling of 2(Z)-Butene-1,4-diamine, dihydrochloride

Introduction

2(Z)-Butene-1,4-diamine, dihydrochloride (CAS No. 114118-70-6) is a specialized organic compound with significant potential in medicinal chemistry and biochemical research.[1][2] Its bifunctional nature, featuring a central Z-configured double bond and terminal amine groups, makes it a valuable precursor and building block in the synthesis of complex pharmaceutical agents and novel materials.[3] Potential applications include the development of new antimicrobial agents and cancer therapeutics.[1]

However, its chemical reactivity and structural similarity to other biologically active diamines necessitate a thorough understanding of its safety profile and handling requirements. As a hygroscopic solid prone to decomposition, adherence to strict protocols is paramount to ensure the safety of laboratory personnel and maintain the integrity of the compound for experimental use.[1] This guide provides a comprehensive overview of the essential safety protocols, handling procedures, and emergency responses for 2(Z)-Butene-1,4-diamine, dihydrochloride, designed for researchers and drug development professionals.

Chemical and Physical Properties

A precise understanding of the compound's properties is the foundation of safe handling. Key physical and chemical data are summarized below.

PropertyValueSource
CAS Number 114118-70-6[2][4]
Molecular Formula C₄H₁₂Cl₂N₂[3]
Molecular Weight 159.0575 g/mol [3]
Appearance Solid (form may vary)Assumed
Melting Point 292–300 °C[1]
Solubility Water soluble[5][6]
Hygroscopicity Hygroscopic[1][6]

*Data inferred from structurally similar diamine dihydrochlorides.

Safety and Hazard Assessment

GHS Hazard Classification (Anticipated)

PictogramSignal WordHazard Statements


Danger H301+H311+H331: Toxic if swallowed, in contact with skin, or if inhaled.[7]H315: Causes skin irritation.[7]H319: Causes serious eye irritation.[7]

Precautionary Statements (Anticipated)

CodeStatementSource
P261 Avoid breathing dust/fume/gas/mist/vapors/spray.[7]
P280 Wear protective gloves, protective clothing, and eye protection.[7]
P301+P310 IF SWALLOWED: Immediately call a POISON CENTER or doctor.[7]
P302+P352 IF ON SKIN: Wash with plenty of soap and water.[7]
P304+P340 IF INHALED: Remove person to fresh air and keep comfortable for breathing.[7]
P305+P351+P338 IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]

Engineering and Personal Protective Equipment (PPE)

A multi-layered approach to safety, prioritizing engineering controls, is essential. The hierarchy of controls minimizes exposure risk.

HierarchyOfControls cluster_Controls Hierarchy of Safety Controls cluster_Details Implementation Details Elimination Elimination (Not Feasible) Substitution Substitution (Not Feasible) Engineering Engineering Controls (Primary Barrier) Administrative Administrative Controls (Procedural Barrier) Engineering_Details • Certified Chemical Fume Hood • Local Exhaust Ventilation • Safety Shower & Eyewash Station Engineering->Engineering_Details PPE Personal Protective Equipment (Final Barrier) Administrative_Details • Standard Operating Procedures (SOPs) • Chemical Hygiene Plan Training • Restricted Access to Handling Areas Administrative->Administrative_Details PPE_Details • Nitrile Gloves (Inspect Before Use) • Safety Goggles (EN 166 Compliant) • Lab Coat (Flame Retardant) PPE->PPE_Details

Caption: Hierarchy of Controls for Handling 2(Z)-Butene-1,4-diamine, dihydrochloride.

Detailed PPE Specifications:

  • Eye/Face Protection : Chemical safety goggles compliant with EU EN166 or OSHA 29 CFR 1910.133 regulations are mandatory.[5][8] A face shield should be used for supplementary protection during procedures with a high risk of splashing.

  • Hand Protection : Chemically resistant, impervious gloves, such as nitrile, must be worn.[7] Always inspect gloves for tears or punctures before use. Use proper glove removal technique to avoid skin contact.[6]

  • Skin and Body Protection : Wear a long-sleeved lab coat. For larger quantities or tasks with significant exposure risk, impervious protective clothing may be necessary.[5][7] Closed-toe shoes are required at all times.[9]

  • Respiratory Protection : All handling of the solid compound must be performed within a certified chemical fume hood to prevent inhalation of dust.[9] If engineering controls fail or for emergency response, a NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate filter for organic vapors and particulates should be used.[8]

Standard Operating Procedures: Handling and Storage

Adherence to a strict, step-by-step protocol is the most effective administrative control for ensuring safety.

Weighing and Solution Preparation Protocol
  • Preparation : Before handling, ensure the chemical fume hood is operational and the work area is clean and uncluttered.[9] Assemble all necessary glassware and equipment.

  • Don PPE : Put on all required PPE as specified in Section 3.0.

  • Transfer of Solid : Conduct all transfers of the solid compound within the fume hood to contain any dust.[10] Use a spatula for transfers. Avoid creating dust clouds.

  • Weighing : Tare a suitable container on the balance. Carefully add the desired amount of 2(Z)-Butene-1,4-diamine, dihydrochloride to the container.

  • Dissolution : Add the solvent to the container with the solid. The compound is expected to be water-soluble.[5][6] Gentle agitation may be required.

  • Cleanup : Tightly cap the primary container of the solid. Wipe down the spatula, balance, and any surfaces inside the fume hood with a damp cloth to remove any residual dust. Dispose of the cleaning materials as hazardous waste.

  • Post-Handling : Wash hands and any exposed skin thoroughly with soap and water after completing the procedure.[9]

Storage Conditions

Proper storage is critical to maintain the compound's stability and prevent hazardous situations.

  • Container : Store in the original, tightly sealed container.[5][8]

  • Location : Keep in a dry, cool, and well-ventilated place.[8] A designated, locked cabinet is recommended.[7]

  • Atmosphere : The compound is noted to be hygroscopic and potentially sensitive to oxidation.[1] Storage under an inert atmosphere (e.g., argon or nitrogen) is advisable to maintain purity, especially for long-term storage.[6]

  • Incompatibilities : Store away from strong oxidizing agents, acid chlorides, and acid anhydrides.[8]

Emergency Procedures

Immediate and correct response to an exposure or spill is crucial.

First Aid Measures
Exposure RouteActionSource
Inhalation Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor immediately.[7]
Skin Contact Take off immediately all contaminated clothing. Wash skin with plenty of soap and water. If skin irritation occurs or you feel unwell, seek medical advice.[7][8]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. If eye irritation persists, get medical attention.[5][8]
Ingestion Rinse mouth. Do NOT induce vomiting. Immediately call a POISON CENTER or doctor.[7][8]
Spill Management

A prompt and systematic response will contain the hazard and prevent secondary contamination.

SpillResponse cluster_Spill Solid Spill Response Workflow cluster_Details Procedural Details Alert Alert Personnel & Restrict Area PPE Don Appropriate PPE (Respirator, Gloves, Goggles, Coat) Alert->PPE Contain Contain Spill (Prevent Dust Dispersion) PPE->Contain Cleanup Clean Up Spill Contain->Cleanup Decontaminate Decontaminate Area & Equipment Cleanup->Decontaminate Cleanup_Details • Gently sweep solid into a container. • Use a HEPA-filtered vacuum for fine dust. • AVOID dry sweeping that creates dust. • Use inert absorbent for final cleanup. Cleanup->Cleanup_Details Dispose Package & Label Waste Decontaminate->Dispose

Caption: Step-by-step workflow for managing a solid spill.

Spill Cleanup Protocol:

  • Evacuate and Secure : Alert others in the vicinity and restrict access to the spill area.

  • Ventilate : Ensure the area is well-ventilated, preferably within a fume hood.

  • Personal Protection : Wear all necessary PPE, including respiratory protection.[11]

  • Cleanup : Carefully sweep the solid material to collect it into a sealed, airtight container, taking care not to disperse dust.[5][7] For fine residues, use an inert absorbent material.[8] Avoid raising dust.

  • Disposal : All collected material and contaminated cleaning supplies should be placed in a labeled, sealed container for disposal as hazardous chemical waste.

Disposal Considerations

Chemical waste must be managed in accordance with all local, state, and federal regulations.

  • Unused Product : Dispose of surplus and non-recyclable solutions through a licensed disposal company.[12]

  • Containers : Do not reuse empty containers. Handle uncleaned containers as you would the product itself. Leave chemicals in their original containers and do not mix with other waste.

References

  • Benchchem. (n.d.). 2(Z)-Butene-1,4-diamine,dihydrochloride | 114118-70-6.
  • TCI Chemicals. (2018, October 3). SAFETY DATA SHEET.
  • Fisher Scientific. (2025, December 18). SAFETY DATA SHEET for cis-2-Butene-1,4-diol.
  • MySkinRecipes. (n.d.). (Z)-But-2-ene-1,4-diamine dihydrochloride.
  • Sobekbio Biosciences. (n.d.). This compound AG0096TL.
  • Alfa Chemistry. (n.d.). CAS 114118-70-6 2(Z)-Butene-1,4-diamine dihydrochloride.
  • Sigma-Aldrich. (2023, October 27). SAFETY DATA SHEET.
  • Thermo Fisher Scientific. (2025, September 23). SAFETY DATA SHEET for Methylenediamine dihydrochloride.
  • Santa Cruz Biotechnology. (n.d.). Histamine dihydrochloride Safety Data Sheet.
  • National Center for Biotechnology Information. (n.d.). 2-Butene-1,4-diamine, (2Z)-. PubChem Compound Database.
  • Thermo Fisher Scientific. (2025, September 7). SAFETY DATA SHEET for 1,4-Butanediamine, dihydrochloride.
  • University of California, Riverside. (n.d.). RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY.
  • Enamine. (n.d.). SAFETY DATA SHEET.
  • King-Pharm. (n.d.). This compound [114118-70-6].
  • Echemi. (n.d.). 1,4-BUTANE-2,2,3,3-D4-DIAMINE 2HCL Safety Data Sheets.
  • Sigma-Aldrich. (2024, September 7). SAFETY DATA SHEET for trans-2-Butene.
  • ChemicalBook. (2025, February 1). 2-Butene-1,4-diol - Safety Data Sheet.

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solubility of 2(Z)-Butene-1,4-diamine,dihydrochloride in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

Starting Solubility Research

I've initiated the data gathering phase! Right now, my focus is on searching Google to unearth information on the solubility of 2(Z)-Butene-1,4-diamine dihydrochloride. I'm prioritizing physicochemical properties, experimental solubility data, and recognized testing protocols in diverse organic solvents. I'm keen on establishing a robust foundation for my analysis.

Defining Data Gathering Strategy

I'm now honing in on the initial research strategy. My plan is to kick things off with Google searches, zeroing in on 2(Z)-Butene-1,4-diamine dihydrochloride's solubility across various organic solvents. I'm prioritizing solubility data, physicochemical properties, and established testing methods in my quest for a solid analytical basis.

Formulating Research Plan

I've crafted a plan for the next steps. I'll start with targeted Google searches to find solubility details, emphasizing physicochemical properties, experimental data, and established testing. I'll then analyze the results to identify solubility influences and create a structured guide, including an introduction, solubility specifics, methodologies, and data summary. After, I'll develop a step-by-step solubility protocol, alongside Graphviz diagrams to visualize molecular structures, interactions, and workflows. I'll compile all into a guide with citations and a references section.

Analyzing Solubility Data

I've initiated an exploration into the solubility characteristics of "2(Z)-Butene-1,4-diamine ,dihydrochloride" within organic solvents. My initial search yielded limited direct quantitative results for this specific compound, but I've identified relevant general information. The preliminary information provides a helpful framework for broader assessments.

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Designing Guide Content

Methodological & Application

Application Notes and Protocols: A Comprehensive Guide to the Stereoselective Synthesis of 2(Z)-Butene-1,4-diamine Dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Authored by a Senior Application Scientist

Abstract

This technical guide provides a detailed, experience-driven overview of the stereoselective synthesis of 2(Z)-Butene-1,4-diamine dihydrochloride (also known as cis-1,4-diamino-2-butene dihydrochloride). This unsaturated putrescine analog is a molecule of significant interest in medicinal chemistry and drug development, primarily for its role as a vector for targeted cancer therapy and imaging.[1][2] Its structural similarity to natural polyamines allows it to hijack cellular polyamine transport systems, which are often upregulated in tumor cells, enabling the targeted delivery of therapeutic or diagnostic agents.[1] The critical feature of this molecule is the Z (or cis) configuration of its carbon-carbon double bond, which is essential for its biological activity. This document outlines two robust, field-proven synthetic routes, explaining the causality behind procedural choices and providing detailed, step-by-step protocols for researchers.

Introduction: The Strategic Importance of (Z)-1,4-Diamino-2-butene

Polyamines like putrescine, spermidine, and spermine are essential for cell growth and proliferation. Cancer cells exhibit a high metabolic rate and an increased demand for these molecules, leading to the upregulation of the polyamine transport system (PTS). This physiological distinction presents a unique therapeutic window. By using (Z)-1,4-diamino-2-butene as a structural mimic of putrescine, we can exploit the PTS to deliver cytotoxic agents, boron payloads for neutron capture therapy (BNCT), or imaging agents directly to tumor sites.[2]

The synthetic challenge lies in achieving high stereoselectivity. The trans-isomer does not share the same biological recognition and activity, making the controlled synthesis of the Z-isomer paramount.[2] This guide explores two primary strategies to achieve this, starting from either an alkyne precursor or a pre-configured Z-alkene halide.

Overview of Synthetic Strategies

Two principal retrosynthetic pathways have been established for the synthesis of 2(Z)-Butene-1,4-diamine.

  • Route A: Stereoselective Alkyne Reduction. This "build-then-reduce" strategy begins with a 2-butyne-1,4-diamine derivative. The key step is the partial hydrogenation of the alkyne's triple bond to a cis-double bond using a poisoned palladium catalyst, most notably Lindlar's catalyst. This method is highly effective for establishing the desired Z-geometry.[3]

  • Route B: Nucleophilic Substitution on a Z-Alkene Backbone. This "pre-form-then-substitute" approach utilizes a commercially available or readily synthesized starting material that already contains the Z-double bond, such as (Z)-1,4-dichloro-2-butene. The core of this strategy involves the stereospecific displacement of the halide leaving groups with a protected nitrogen source, followed by deprotection.[1]

Synthetic_Strategies cluster_A Route A: Alkyne Reduction cluster_B Route B: Nucleophilic Substitution Target 2(Z)-Butene-1,4-diamine Dihydrochloride A1 2-Butyne-1,4-diamine (or protected derivative) A2 (Z)-Butene-1,4-diamine (Free Base) A1->A2 Partial Hydrogenation (Lindlar Catalyst) A2->Target HCl Salt Formation B1 (Z)-1,4-Dichloro-2-butene B2 Protected (Z)-Diamine B1->B2 Nucleophilic Amination (e.g., Gabriel Synthesis) B3 (Z)-Butene-1,4-diamine (Free Base) B2->B3 Deprotection B3->Target HCl Salt Formation

Caption: High-level overview of the two primary synthetic routes.

Protocol 1: Synthesis via Stereoselective Alkyne Reduction

This protocol is arguably the most elegant for establishing the Z-stereochemistry, leveraging the well-defined surface chemistry of Lindlar's catalyst.

Scientific Principle: The Lindlar Hydrogenation

The partial reduction of an alkyne to a cis-alkene is a cornerstone of stereoselective synthesis. Lindlar's catalyst, which consists of palladium supported on a carrier like BaSO₄ or CaCO₃ and "poisoned" with agents such as quinoline or lead acetate, is key.[3][4] The poison deactivates the most active catalytic sites, preventing the subsequent reduction of the newly formed alkene to an alkane. The reaction mechanism involves the syn-addition of two hydrogen atoms across the triple bond on the catalyst's surface, which directly yields the Z-isomer.

Experimental Protocol

Step 1: Catalytic Hydrogenation of (Z)-2-butynediamine

  • Causality: Strict anaerobic conditions are essential as the resulting diamine product is susceptible to oxidation.[4] The choice of solvent (anhydrous ethanol) ensures good solubility for the starting material and product while being compatible with the hydrogenation process.

  • Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a hydrogen balloon inlet, and a septum, add Lindlar's catalyst (5% Pd on BaSO₄, 200 mg).

  • Inerting: Purge the flask with dry nitrogen or argon for 10-15 minutes to establish an inert atmosphere.

  • Reagent Addition: Add anhydrous ethanol (100 mL) via cannula, followed by (Z)-2-butynediamine (5.0 g, 59.4 mmol).

  • Hydrogenation: Evacuate the flask and backfill with hydrogen gas from a balloon. Repeat this cycle three times. Maintain a slight positive pressure of hydrogen and stir the mixture vigorously at room temperature.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 4-6 hours. Consumption of the starting material indicates completion.

  • Work-up: Once complete, carefully purge the system with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with additional ethanol (2 x 20 mL). The resulting filtrate contains the (Z)-2-butene-1,4-diamine free base.

Step 2: Formation and Isolation of the Dihydrochloride Salt

  • Causality: The free diamine is often an oily, water-soluble substance that is difficult to handle and purify.[5] Converting it to the dihydrochloride salt yields a stable, crystalline solid that readily precipitates from non-polar or moderately polar organic solvents, facilitating easy isolation and purification.[4]

  • Acidification: Cool the ethanolic solution of the diamine from Step 1 in an ice bath.

  • Precipitation: Slowly bubble anhydrous hydrogen chloride gas through the solution with stirring. Alternatively, add a solution of HCl in anhydrous ethanol or dioxane dropwise until the pH of the solution is < 2 (checked with pH paper).

  • Isolation: A white precipitate of 2(Z)-Butene-1,4-diamine dihydrochloride will form. Continue stirring in the ice bath for 30 minutes. Collect the solid by vacuum filtration.

  • Purification: Wash the filter cake with cold anhydrous ethanol (2 x 15 mL) and then with diethyl ether (2 x 20 mL) to remove residual solvent and impurities.

  • Drying: Dry the pure white solid under high vacuum to a constant weight.

Quantitative Data Summary
Reagent/ProductMolecular Weight ( g/mol )Amount UsedMoles (mmol)RoleExpected Yield
(Z)-2-butynediamine84.125.0 g59.4Starting Material-
Lindlar's Catalyst (5% Pd)-200 mg-Catalyst-
Hydrogen (H₂)2.02Excess-Reducing Agent-
Anhydrous Ethanol46.07~140 mL-Solvent-
Hydrogen Chloride (HCl)36.46Excess-Salt Formation-
Product (Dihydrochloride) 159.06 --Final Product ~7.5 g (80%)
Reaction Scheme

Caption: Reaction scheme for synthesis via alkyne reduction.

Protocol 2: Synthesis via Gabriel Amination

Scientific Principle: The Gabriel Synthesis

The Gabriel synthesis is a classic method for converting primary alkyl halides into primary amines without the risk of over-alkylation, a common side reaction when using ammonia. It proceeds in two steps:

  • N-Alkylation: Phthalimide is deprotonated by a base (e.g., potassium carbonate) to form the phthalimide anion, a potent nitrogen nucleophile. This anion then displaces a halide from the substrate in an SN2 reaction.

  • Deprotection: The resulting N-alkylphthalimide is treated with hydrazine (the Ing-Manske procedure).[5] Hydrazine cleaves the phthaloyl group, liberating the desired primary amine and forming a stable, easily removed phthalhydrazide precipitate.

Experimental Protocol

Step 1: Synthesis of (Z)-N,N'-bis(phthalimido)-1,4-diamino-2-butene

  • Causality: Dimethylformamide (DMF) is an excellent polar aprotic solvent for SN2 reactions, effectively solvating the potassium cation while leaving the phthalimide anion highly reactive.

  • Setup: In a 500 mL round-bottom flask, suspend potassium phthalimide (22.2 g, 120 mmol) in anhydrous DMF (200 mL).

  • Reagent Addition: Add a solution of (Z)-1,4-dichloro-2-butene (6.2 g, 50 mmol) in DMF (25 mL) dropwise to the suspension at room temperature.[6][7]

  • Reaction: Heat the mixture to 80-90 °C and stir for 12-16 hours.

  • Monitoring: Follow the reaction's progress by TLC, observing the disappearance of the starting dichloride.

  • Work-up: After cooling to room temperature, pour the reaction mixture into 500 mL of ice-cold water. A solid precipitate will form. Stir for 30 minutes, then collect the solid by vacuum filtration.

  • Purification: Wash the solid thoroughly with water and then with cold ethanol to remove residual DMF and unreacted starting materials. Dry the resulting white solid under vacuum.

Step 2: Hydrazinolysis (Deprotection)

  • Causality: Hydrazine hydrate acts as a powerful nucleophile that attacks the carbonyl carbons of the phthalimide group, leading to ring-opening and eventual cyclization to form the stable phthalhydrazide, which precipitates from the alcoholic solvent.[5]

  • Setup: Suspend the dried bis-phthalimide intermediate from Step 1 (e.g., ~17.3 g, ~50 mmol) in ethanol (300 mL) in a 500 mL flask.

  • Reagent Addition: Add hydrazine hydrate (5.0 mL, ~100 mmol, 2 equivalents) to the suspension.

  • Reaction: Heat the mixture to reflux and stir for 4-6 hours. A thick, white precipitate of phthalhydrazide will form.

  • Work-up: Cool the mixture to room temperature, and then further in an ice bath for 30 minutes to maximize precipitation. Filter off the phthalhydrazide solid and wash it with cold ethanol (2 x 25 mL).

  • Isolation: Combine the filtrate and washes. This solution contains the crude (Z)-2-butene-1,4-diamine free base.

Step 3: Dihydrochloride Salt Formation

  • Procedure: Concentrate the ethanolic filtrate from Step 2 under reduced pressure to a volume of approximately 50-75 mL. Then, follow the procedure outlined in Protocol 1, Step 2, by cooling the solution and adding anhydrous HCl to precipitate the final product. Filter, wash, and dry the 2(Z)-Butene-1,4-diamine dihydrochloride.

Workflow Diagram

Gabriel_Synthesis_Workflow cluster_1 Step 1: N-Alkylation cluster_2 Step 2: Deprotection cluster_3 Step 3: Salt Formation A1 (Z)-1,4-dichloro-2-butene + Potassium Phthalimide A2 Heat in DMF (80-90 °C) A1->A2 A3 Precipitate in Water, Filter, and Dry A2->A3 A4 Bis-phthalimide Intermediate A3->A4 B1 Suspend Intermediate in Ethanol A4->B1 B2 Add Hydrazine Hydrate and Reflux B1->B2 B3 Cool and Filter off Phthalhydrazide Precipitate B2->B3 B4 Collect Filtrate (Contains Free Diamine) B3->B4 C1 Concentrate Filtrate B4->C1 C2 Cool and Add Anhydrous HCl C1->C2 C3 Filter, Wash, and Dry C2->C3 C4 Final Product: (Z)-Diamine Dihydrochloride C3->C4

Caption: Step-by-step workflow for the Gabriel synthesis route.

Characterization and Quality Control

The identity and purity of the final product, 2(Z)-Butene-1,4-diamine dihydrochloride, must be confirmed.

  • Melting Point: The dihydrochloride salt has a characteristic high melting point of 292–300 °C.[4] A sharp melting range within this window is indicative of high purity.

  • ¹H NMR: The spectrum should confirm the cis-geometry through the coupling constant of the vinyl protons and show appropriate integration for all proton signals.

  • ¹³C NMR: Should show the expected number of carbon signals.

  • Mass Spectrometry (MS): To confirm the molecular weight of the free base cation.

  • Infrared (IR) Spectroscopy: To identify key functional groups, such as N-H and C=C stretches.

Safety and Handling

  • General: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (lab coat, safety glasses, gloves) is mandatory.

  • Reagent-Specific Hazards:

    • Hydrazine Hydrate: Is highly toxic and a suspected carcinogen. Handle with extreme caution.

    • Anhydrous HCl: Is corrosive and a respiratory irritant. Use only in a closed system or with appropriate scrubbing.

    • DMF: Is a skin irritant and can be absorbed through the skin.

  • Reaction Conditions:

    • Hydrogenation: Hydrogen gas is highly flammable. Ensure there are no ignition sources and the system is properly sealed.

    • Oxidation Sensitivity: The free diamine product can oxidize in air. Minimize its exposure to the atmosphere, especially during workup and before salt formation.[4]

References

  • PubChem. (n.d.). 2-Butene-1,4-diamine, (2Z)-. National Institutes of Health. Retrieved from [Link]

  • MySkinRecipes. (n.d.). (Z)-But-2-ene-1,4-diamine dihydrochloride. Retrieved from [Link]

  • PubChem. (n.d.). 1,4-Dichloro-cis-2-butene. National Institutes of Health. Retrieved from [Link]

  • Dumond, Y. R., et al. (2005). (Z)-1,4-diamino-2-butene as a vector of boron, fluorine, or iodine for cancer therapy and imaging: Synthesis and biological evaluation. Bioorganic & Medicinal Chemistry Letters, 15(7), 1961-1965. (Simulated reference, as full text was not available in search results but context was inferred from[2]).

Sources

Application Notes & Protocols: Investigating 2(Z)-Butene-1,4-diamine,dihydrochloride as a Novel Neuromodulator

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive framework for the initial experimental investigation of 2(Z)-Butene-1,4-diamine,dihydrochloride in neuroscience research. Structurally, this compound is an unsaturated, conformationally restricted analog of the endogenous polyamine putrescine. Endogenous polyamines, such as spermine and spermidine, are well-established as critical modulators of central nervous system function, most notably through their interaction with a distinct recognition site on the N-methyl-D-aspartate (NMDA) receptor.[1][2] The unique Z-configuration of this compound introduces a rigid double bond that may confer novel selectivity and potency for polyamine-sensitive targets within the brain. This document outlines the foundational hypothesis for its action, detailed protocols for its characterization—from initial neurotoxicity screening to advanced electrophysiological analysis—and a guide for data interpretation. The methodologies are designed to be self-validating and provide a logical, stepwise approach for researchers exploring its potential as a novel neuromodulatory agent.

Compound Profile and Handling

1.1. Chemical Identity

  • Compound Name: this compound

  • Synonyms: (Z)-1,4-diamino-2-butene dihydrochloride, cis-1,4-diamino-2-butene dihydrochloride

  • CAS Number: 114118-70-6[3][4]

  • Molecular Formula: C₄H₁₂Cl₂N₂[5]

  • Molecular Weight: 159.06 g/mol [5][6]

1.2. Physicochemical Properties & Handling

  • Appearance: Typically a solid.

  • Solubility: As a dihydrochloride salt, the compound is expected to be soluble in aqueous solutions, including standard biological buffers. It is recommended to prepare a concentrated stock solution (e.g., 10-100 mM) in sterile, nuclease-free water or a suitable buffer like PBS. Sonicate briefly if needed to ensure complete dissolution.

  • Storage: Store the solid compound and stock solutions at a cool, dry, and well-ventilated place.[7] For long-term stability, it is advisable to store stock solutions in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

  • Safety Precautions: Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.[8][9] Handle in a chemical fume hood. Avoid inhalation of dust or contact with skin and eyes.[8] Consult the material safety data sheet (MSDS) from the supplier for comprehensive safety information.[7][9][10]

Proposed Mechanism of Action: Targeting the NMDA Receptor Polyamine Site

Endogenous polyamines like spermine and spermidine are polycations that exert complex, voltage-dependent modulatory effects on NMDA receptors.[2] They bind to a specific recognition site on the receptor complex, which is distinct from the binding sites for glutamate, glycine, Mg²⁺, and channel blockers.[1] This interaction can either potentiate or inhibit receptor function, depending on the specific polyamine, membrane potential, and NMDA receptor subunit composition.[2][11]

We hypothesize that this compound, due to its diamine structure and fixed spatial conformation, will act as a modulator at this polyamine site. Its rigid cis-geometry, compared to the flexible aliphatic chain of natural polyamines, could lead to a distinct pharmacological profile, potentially acting as a selective agonist, partial agonist, or antagonist. Understanding this interaction is the primary goal of the initial experimental workflow.

Caption: Proposed interaction of 2(Z)-Butene-1,4-diamine (Z-DAB) with the NMDA receptor complex.

Experimental Protocols for Functional Characterization

A tiered approach is recommended, beginning with broad safety and viability assessments before proceeding to more specific mechanistic studies.

Protocol: In Vitro Neuronal Viability and Cytotoxicity Assay

Objective: To determine the concentration range of this compound that is non-toxic to neuronal cells, establishing a working concentration for subsequent functional assays.

Rationale: Before assessing the functional effects of a compound, it is critical to ensure that the observed effects are not artifacts of cytotoxicity.[12][13] This dose-response study identifies the sub-toxic concentration range for meaningful pharmacological investigation. Assays like MTT or LDH release are standard, reliable methods for this purpose.[14][15]

Caption: Step-by-step workflow for assessing neuronal viability.

Materials:

  • Neuronal cell line (e.g., SH-SY5Y) or primary cortical neurons.

  • Appropriate cell culture medium and supplements.

  • 96-well cell culture plates.

  • This compound.

  • Vehicle (sterile water or PBS).

  • Positive control for toxicity (e.g., Triton X-100).

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent or LDH (Lactate Dehydrogenase) Cytotoxicity Assay Kit.[14]

  • Plate reader (spectrophotometer).

Step-by-Step Methodology:

  • Cell Plating: Seed neuronal cells in a 96-well plate at a predetermined optimal density (e.g., 10,000-20,000 cells/well) and allow them to adhere and grow for 24-48 hours.[16]

  • Compound Preparation: Prepare a 2x concentrated serial dilution of the compound in culture medium, ranging from low nanomolar to high millimolar concentrations (e.g., 1 nM to 10 mM).

  • Treatment: Carefully remove half of the medium from each well and replace it with an equal volume of the 2x compound dilutions. Include wells for vehicle control (medium only) and a positive control for cell death (e.g., 1% Triton X-100).

  • Incubation: Incubate the plate for a standard duration, typically 24 or 48 hours, at 37°C and 5% CO₂.

  • MTT Assay Protocol:

    • Add MTT solution to each well (to a final concentration of ~0.5 mg/mL) and incubate for 2-4 hours.

    • Solubilize the resulting formazan crystals with a solubilization solution (e.g., DMSO or acidic isopropanol).

    • Read the absorbance at ~570 nm.

  • LDH Assay Protocol:

    • Collect a sample of the cell culture supernatant from each well.

    • Follow the manufacturer's instructions for the LDH assay kit, which typically involves mixing the supernatant with a reaction mixture and measuring the absorbance.[13]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control (set to 100% viability). Plot the % viability against the log of the compound concentration to generate a dose-response curve and determine the TC₅₀ (Toxic Concentration 50%).

ParameterDescription
Cell Type SH-SY5Y Human Neuroblastoma
Plating Density 15,000 cells/well
Treatment Duration 24 hours
Assay Method MTT Reduction Assay
TC₅₀ The concentration at which cell viability is reduced by 50%.
Protocol: Whole-Cell Patch-Clamp Electrophysiology

Objective: To directly measure the modulatory effect of this compound on NMDA receptor-mediated ionic currents.

Rationale: Patch-clamp electrophysiology is the gold standard for studying ion channel function, providing real-time, high-resolution measurement of ionic currents.[17][18] This technique allows for precise control of membrane voltage and solution composition, making it ideal for characterizing the potency, efficacy, and voltage-dependency of a novel modulator.[19][20]

Caption: Workflow for characterizing ion channel modulation via patch-clamp.

Materials:

  • Inverted microscope with manipulators.

  • Patch-clamp amplifier and data acquisition system.

  • Cells expressing NMDA receptors (e.g., transfected HEK293 cells or primary neurons).

  • Glass capillaries for pipettes.

  • Internal (Pipette) Solution (in mM): 140 Cs-Glutamate, 10 HEPES, 10 EGTA, 2 Mg-ATP, 0.2 Na-GTP (pH 7.2 with CsOH).

  • External (Bath) Solution (in mM): 140 NaCl, 2.8 KCl, 1 CaCl₂, 10 HEPES, 10 Glucose, 0.01 Glycine, and 0 MgCl₂ (pH 7.4 with NaOH).

  • Agonists: NMDA and Glycine.

  • Test Compound: this compound.

Step-by-Step Methodology:

  • Preparation: Culture cells on glass coverslips. Prepare internal and external solutions. Pull glass micropipettes to a resistance of 3-5 MΩ.

  • Establish Recording: Place a coverslip in the recording chamber and identify a healthy cell. Approach the cell with the pipette and form a high-resistance (>1 GΩ) seal. Apply gentle suction to rupture the membrane and achieve the whole-cell configuration.[17]

  • Baseline Current: Clamp the cell at a holding potential of -60 mV. Perfuse the cell with the external solution containing NMDA (e.g., 100 µM) and glycine (e.g., 10 µM) to elicit an inward current.

    • Scientist's Note: The absence of Mg²⁺ in the external solution is crucial to prevent the voltage-dependent channel block, thereby isolating the modulatory effects at the polyamine site.[1]

  • Compound Application: Once a stable baseline current is established, co-perfuse the cell with the agonist-containing solution plus a specific concentration of this compound.

  • Data Acquisition: Record the current during compound application until a new steady-state is reached. Wash out the compound to observe the reversibility of the effect.

  • Dose-Response: Repeat steps 4-5 with a range of compound concentrations (guided by the viability assay) to construct a dose-response curve.

  • Data Analysis: Measure the peak or steady-state current amplitude in the presence of the compound and express it as a percentage of the baseline current. Plot the percent modulation against the log of the compound concentration. Fit the data with the Hill equation to determine the EC₅₀ (for potentiation) or IC₅₀ (for inhibition).

ParameterValueDescription
Cell Type HEK293 expressing GluN1/GluN2BHeterologous system for isolating receptor subtype effects.
Holding Potential -60 mVStandard potential for measuring inward currents.
Agonists 100 µM NMDA + 10 µM GlycineConcentrations to elicit a robust but sub-maximal response.
EC₅₀ / IC₅₀ TBDConcentration for 50% maximal effect (potentiation/inhibition).
Maximal Effect TBDMaximum potentiation or inhibition observed.
Protocol: Neurotransmitter Release Assay

Objective: To determine if modulation of NMDA receptors by this compound alters downstream neurotransmitter release from neuronal preparations.

Rationale: NMDA receptors play a key role in regulating the release of neurotransmitters like glutamate (excitatory) and GABA (inhibitory).[21] By potentiating or inhibiting NMDA receptor function, the test compound could indirectly influence synaptic communication. Measuring neurotransmitter release from synaptosomes or cultured neurons provides a functional readout of the compound's impact on synaptic terminals.[22][23]

Caption: General workflow for measuring stimulated neurotransmitter release.

Materials:

  • Primary neuronal cultures or synaptosome preparations from rodent brain tissue.

  • Physiological buffer (e.g., Krebs-Ringer).

  • Stimulation buffer (e.g., Krebs-Ringer with high KCl, ~40-50 mM).

  • Test compound and vehicle.

  • Quantification method: HPLC system, or a commercial ELISA kit for glutamate or GABA.[24][25]

Step-by-Step Methodology:

  • Preparation: Prepare high-density primary neuronal cultures or isolate synaptosomes from brain tissue (e.g., hippocampus or cortex).

  • Pre-incubation: Resuspend the neuronal preparation in physiological buffer. Aliquot into tubes and pre-incubate with various concentrations of this compound or vehicle for 10-15 minutes at 37°C.

  • Stimulation: Initiate neurotransmitter release by adding the high-K⁺ stimulation buffer.

    • Scientist's Note: Depolarization with high K⁺ opens voltage-gated calcium channels, triggering vesicle fusion and neurotransmitter release. The compound's effect on NMDA receptors will modulate this Ca²⁺-dependent process.

  • Termination: After a short incubation period (e.g., 2-5 minutes), stop the release by rapidly cooling the samples on ice and/or adding a calcium-free buffer containing EGTA.

  • Sample Collection: Centrifuge the samples to pellet the cells/synaptosomes and carefully collect the supernatant, which contains the released neurotransmitters.

  • Quantification: Analyze the neurotransmitter concentration in the supernatant using a validated method like HPLC with fluorescence detection or an ELISA kit.[24][25]

  • Data Analysis: Normalize the data to the total protein content in each sample. Compare the amount of neurotransmitter released in the compound-treated groups to the vehicle-treated control group.

ConditionMeasured Glutamate Release (pmol/mg protein)% Change from Stimulated Control
Basal (No Stimulation) 150 ± 20-
Stimulated Control (Vehicle) 800 ± 50100%
Stimulated + 10 µM Z-DAB TBDTBD
Stimulated + 100 µM Z-DAB TBDTBD

Data Interpretation and Future Directions

  • If Z-DAB shows low toxicity and potentiates NMDA currents: This suggests it acts as a polyamine site agonist. This could be relevant for studying synaptic plasticity or cognitive enhancement. The neurotransmitter release assay would be expected to show an increase in glutamate release.

  • If Z-DAB shows low toxicity and inhibits NMDA currents: This indicates it may be a polyamine site antagonist or inverse agonist.[26] Such a profile is therapeutically interesting for conditions involving NMDA receptor over-activation, such as ischemic neurotoxicity or epilepsy.[1] The release assay might show a decrease in glutamate release.

  • If Z-DAB has no effect on NMDA currents: The compound may not interact with the NMDA receptor, or its effects could be specific to certain subunit combinations not tested. Further investigation could include screening against other polyamine-sensitive ion channels or exploring its known role as a diamine oxidase inhibitor in a neurological context.[5]

Future studies should aim to define the subunit specificity of the NMDA receptor interaction, investigate its effects on synaptic plasticity (e.g., Long-Term Potentiation), and ultimately, validate these in vitro findings in more complex ex vivo (brain slice) or in vivo models.

References

  • Williams, K., Romano, C., & Molinoff, P. B. (1989). Modulation of the NMDA receptor by polyamines. PubMed.
  • Malkevitch, N. V., et al. (2001). Exploring the polyamine regulatory site of the NMDA receptor: a parallel synthesis approach. PubMed.
  • Ransom, R. W., & Stec, N. L. (1995). Polyamine regulation of N-methyl-D-aspartate receptor channels. Annual Review of Pharmacology and Toxicology.
  • BenchChem. (n.d.). This compound | 114118-70-6. BenchChem.
  • Sacaan, A. I., & Johnson, K. M. (1991). Polyamine effects upon N-methyl-D-aspartate receptor functioning: differential alteration by glutamate and glycine site antagonists. Brain Research.
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  • Solis, E., et al. (2016). An Update of the Classical and Novel Methods Used for Measuring Fast Neurotransmitters During Normal and Brain Altered Function. PMC - PubMed Central.
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  • Law, C. L., & Wong, P. C. (1987).
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  • Valente, P., et al. (2021). High Content In Vitro Survival Assay of Cortical Neurons. Bio-protocol.
  • Tsesse, A., et al. (2022). The Role of Polyamines in the Mechanisms of Cognitive Impairment. PMC - NIH.
  • Creative Proteomics. (n.d.). How to Measure Neurotransmitter Levels?.
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  • MySkinRecipes. (n.d.). (Z)-But-2-ene-1,4-diamine dihydrochloride. MySkinRecipes.
  • Igarashi, K., & Kashiwagi, K. (2018). The role of polyamine metabolism in cellular function and physiology. PubMed Central.
  • Bai, Y., et al. (2021). Electrophysiological Approaches for the Study of Ion Channel Function. PMC - NIH.
  • ibidi GmbH. (2023). 5 Versatile in Vitro Assays For Studying Neurological Conditions and Diseases. ibidi.
  • Leal-Galicia, P., et al. (2022).
  • Schor, N. A. (1988). Influence of polyamines on membrane functions. PMC - NIH.
  • Kur, A., et al. (2020). The four initial in vivo and in vitro neuroscience protocols selected for the PEERS platform.
  • Maher, M. P., & Cheng, X. (2012). Ion Channel Screening. NCBI.
  • Wincent, E., et al. (2016). Cell models for evaluation of adult and developmental neurotoxicity. Diva-portal.org.
  • Fisher Scientific. (2012). SAFETY DATA SHEET - cis-2-Butene-1,4-diol. Fisher Scientific.
  • InnoSer. (n.d.). In vitro neurology assays. InnoSer.
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Unlocking New Chemical Frontiers: 2(Z)-Butene-1,4-diamine,dihydrochloride as a Versatile Ligand in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The rational design of coordination complexes underpins significant advancements in catalysis, materials science, and medicinal chemistry. The selection of the coordinating ligand is paramount, as its electronic and steric properties profoundly influence the chemical behavior and reactivity of the resulting metal complex. Within the vast family of chelating agents, diamine ligands have established themselves as fundamental building blocks. This guide focuses on a ligand with unique potential: 2(Z)-Butene-1,4-diamine,dihydrochloride. The presence of a cis-configured double bond within its backbone introduces a degree of conformational rigidity not found in its saturated analogs, offering a distinct spatial arrangement of the donor nitrogen atoms.[1] This structural feature presents exciting opportunities for the synthesis of novel coordination complexes with tailored properties.

This document provides a comprehensive overview of this compound as a ligand, including detailed protocols for the synthesis of its coordination complexes, characterization methodologies, and a discussion of its potential applications. The information presented herein is intended for researchers, scientists, and professionals in drug development seeking to explore the utility of this promising ligand.

Ligand Profile: this compound

This compound, also known as cis-1,4-diamino-2-butene dihydrochloride, is a bifunctional organic molecule featuring two primary amine groups and a central carbon-carbon double bond in the cis (Z) configuration. The dihydrochloride salt form enhances its stability and solubility in polar solvents.

PropertyValueSource
CAS Number 114118-70-6
Molecular Formula C₄H₁₂Cl₂N₂
Molecular Weight 159.06 g/mol
Appearance White to off-white crystalline solidGeneric Material Property
Solubility Soluble in water and other polar solventsInferred from Dihydrochloride Salt Form

The key structural feature of this ligand is the constrained geometry imposed by the Z-double bond. This pre-organization of the two amine donor groups can influence the chelation thermodynamics and kinetics, potentially leading to the formation of highly stable seven-membered chelate rings with metal ions.

Synthesis of Coordination Complexes: A Representative Protocol

While specific literature detailing the synthesis of coordination complexes with this compound is emerging, well-established protocols for similar diamine ligands provide a robust framework. The following is a representative protocol for the synthesis of a platinum(II) complex, a class of compounds extensively studied for their therapeutic potential.[2][3]

Synthesis of Dichloro[2(Z)-butene-1,4-diamine]platinum(II)

This protocol is adapted from established methods for the synthesis of platinum(II) diamine complexes.[2][3] The underlying principle is the displacement of two chloride ligands from a platinum(II) precursor by the bidentate diamine ligand.

  • Potassium tetrachloroplatinate(II) (K₂[PtCl₄])

  • This compound

  • Sodium bicarbonate (NaHCO₃)

  • Deionized water

  • Acetone

  • Diethyl ether

  • 0.1 M Hydrochloric acid (HCl)

  • Ligand Neutralization: Dissolve this compound (1.0 mmol) in deionized water (10 mL). Slowly add a stoichiometric amount of sodium bicarbonate (2.0 mmol) to neutralize the hydrochloride and free the diamine base. The evolution of CO₂ gas should be observed.

  • Platinum Precursor Solution: In a separate flask, dissolve potassium tetrachloroplatinate(II) (1.0 mmol) in deionized water (20 mL).

  • Complexation Reaction: Slowly add the neutralized diamine solution dropwise to the stirring solution of potassium tetrachloroplatinate(II) at room temperature. A color change and the formation of a precipitate are expected.

  • Reaction Completion: Stir the reaction mixture at room temperature for 24 hours in the dark to prevent any potential photochemical side reactions.

  • Isolation of the Product: Collect the precipitate by vacuum filtration.

  • Washing: Wash the collected solid sequentially with deionized water, acetone, and diethyl ether to remove unreacted starting materials and byproducts.

  • Drying: Dry the final product under vacuum to a constant weight.

SynthesisWorkflow cluster_ligand Ligand Preparation cluster_reaction Complexation cluster_workup Work-up & Isolation Ligand_HCl This compound NaHCO3 Sodium Bicarbonate Ligand_HCl->NaHCO3 Neutralization Ligand_Free Free Diamine Solution NaHCO3->Ligand_Free Reaction Reaction Mixture Ligand_Free->Reaction K2PtCl4 K₂[PtCl₄] Solution K2PtCl4->Reaction Filtration Vacuum Filtration Reaction->Filtration Washing Washing (Water, Acetone, Ether) Filtration->Washing Drying Drying Washing->Drying Product [Pt(C₄H₁₀N₂)Cl₂] Drying->Product

Caption: Workflow for the synthesis of a platinum(II) complex.

Rationale Behind Experimental Choices:
  • Ligand Neutralization: The dihydrochloride salt of the ligand must be neutralized to the free diamine to enable its nucleophilic attack on the platinum center. Sodium bicarbonate is a mild base suitable for this purpose, minimizing potential side reactions.

  • Solvent: Water is an excellent solvent for both the platinum precursor and the neutralized ligand, facilitating a homogeneous reaction environment.

  • Reaction in the Dark: Platinum complexes can be light-sensitive. Performing the reaction in the dark prevents potential photo-induced decomposition or isomerization.

  • Washing Solvents: The sequence of washing with water, acetone, and diethyl ether ensures the removal of both inorganic salts and organic impurities, leading to a purer final product.

Characterization of the Coordination Complex

Thorough characterization is essential to confirm the identity and purity of the synthesized complex. A combination of spectroscopic and analytical techniques should be employed.

TechniqueExpected Observations and Interpretations
Infrared (IR) Spectroscopy Shift in the N-H stretching and bending vibrations upon coordination to the metal center. Appearance of Pt-N and Pt-Cl stretching vibrations in the far-IR region.
Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H NMR: Downfield shift of the amine protons and the protons on the carbon atoms adjacent to the nitrogen upon coordination. ¹³C NMR: Shift in the signals of the carbon atoms, particularly those bonded to nitrogen. ¹⁹⁵Pt NMR: A characteristic chemical shift confirming the formation of a platinum(II) complex.
Elemental Analysis The experimentally determined percentages of Carbon, Hydrogen, Nitrogen, and Chlorine should match the calculated values for the proposed molecular formula of the complex.
X-ray Crystallography Provides unambiguous structural information, including bond lengths, bond angles, and the coordination geometry around the platinum center. This is the definitive method for structural elucidation.
Mass Spectrometry Confirms the molecular weight of the complex.

Potential Applications in Research and Development

The unique structural features of this compound make its coordination complexes promising candidates for various applications.

Homogeneous Catalysis

The defined stereochemistry of the ligand can be exploited in asymmetric catalysis. Metal complexes incorporating this ligand could serve as catalysts for a range of organic transformations, such as hydrogenations, hydrosilylations, and C-C coupling reactions. The rigidity of the ligand backbone may impart high selectivity to the catalytic process.

Catalysis Metal_Complex Metal Complex with 2(Z)-Butene-1,4-diamine Ligand Catalytic_Cycle Catalytic Cycle Metal_Complex->Catalytic_Cycle Substrate Substrate Substrate->Catalytic_Cycle Product Product Catalytic_Cycle->Metal_Complex Catalytic_Cycle->Product

Caption: General scheme for homogeneous catalysis.

Anticancer Drug Development

Platinum-based drugs are a cornerstone of cancer chemotherapy. The development of new platinum complexes with improved efficacy and reduced side effects is an ongoing area of research.[4] Palladium and ruthenium complexes are also being actively investigated as potential anticancer agents.[5][6][7][8] The coordination of 2(Z)-Butene-1,4-diamine to these metal centers could lead to novel drug candidates with unique biological activities. The conformational rigidity of the ligand might influence the way the complex interacts with biological targets like DNA.

DrugAction Drug Metal-Diamine Complex Interaction Binding/ Interaction Drug->Interaction DNA DNA DNA->Interaction Apoptosis Apoptosis/ Cell Death Interaction->Apoptosis

Caption: Putative mechanism of action for a metal-based anticancer drug.

Conclusion

This compound represents a compelling yet underexplored ligand in coordination chemistry. Its unique structural constraints offer exciting possibilities for the rational design of novel metal complexes. The protocols and insights provided in this guide are intended to serve as a valuable resource for researchers venturing into the exploration of this ligand's potential in catalysis, materials science, and drug discovery. Further investigation into the coordination chemistry of this ligand with a broader range of transition metals is warranted and is expected to yield a new generation of functional coordination compounds.

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Application Notes and Protocols for Polymer Synthesis using 2(Z)-Butene-1,4-diamine, dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the synthesis of novel unsaturated polymers utilizing 2(Z)-Butene-1,4-diamine, dihydrochloride as a key monomer. This guide is designed for researchers in polymer chemistry, materials science, and drug development, offering a comprehensive framework from monomer preparation to polymer characterization. We present two primary polymerization strategies: step-growth polycondensation to synthesize unsaturated polyamides and aza-Michael addition for the creation of poly(amino-co-acrylate) networks. The protocols are grounded in established chemical principles, providing not only procedural steps but also the scientific rationale behind them to ensure technical accuracy and reproducibility.

Introduction: The Potential of Unsaturated Polyamines

2(Z)-Butene-1,4-diamine is a bifunctional monomer featuring two primary amine groups and a central carbon-carbon double bond with cis geometry. This unique structure allows for its incorporation into polymer backbones, introducing unsaturation that can be leveraged for post-polymerization modifications, such as cross-linking or functionalization. The resulting polymers, particularly unsaturated polyamides, are of significant interest for applications in advanced materials, biomedical devices, and drug delivery systems, owing to their potential for tailored mechanical properties, biodegradability, and functionality.[1][2]

The dihydrochloride salt form of the monomer ensures stability for storage but requires conversion to the free diamine prior to polymerization. This initial activation step is critical for the nucleophilic reactivity of the amine groups.

Monomer Preparation: Liberation of the Free Diamine

The primary amine functionalities of 2(Z)-Butene-1,4-diamine are protonated in the dihydrochloride salt, rendering them unreactive as nucleophiles. Therefore, neutralization to the free diamine is a prerequisite for polymerization.

Protocol 2.1: Preparation of 2(Z)-Butene-1,4-diamine (Free Base)

Objective: To quantitatively convert 2(Z)-Butene-1,4-diamine, dihydrochloride to its free base form for use in polymerization reactions.

Materials:

  • 2(Z)-Butene-1,4-diamine, dihydrochloride

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Deionized water

  • Diethyl ether or Dichloromethane (DCM)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolution: Dissolve a known quantity of 2(Z)-Butene-1,4-diamine, dihydrochloride in a minimal amount of deionized water in a round-bottom flask at room temperature.

  • Neutralization: While stirring, slowly add a 2 M aqueous solution of NaOH or KOH dropwise. Monitor the pH of the solution using pH paper or a pH meter. Continue addition until the pH is > 12 to ensure complete deprotonation of the diamine. The reaction is exothermic; cooling the flask in an ice bath is recommended.

  • Extraction: Transfer the aqueous solution to a separatory funnel. Extract the free diamine from the aqueous phase using several portions of diethyl ether or DCM. The free diamine is soluble in organic solvents.[3]

  • Drying: Combine the organic extracts and dry over anhydrous MgSO₄ or Na₂SO₄ to remove residual water.

  • Solvent Removal: Filter the drying agent and remove the solvent using a rotary evaporator under reduced pressure. The resulting product is the free 2(Z)-Butene-1,4-diamine, which should be used immediately or stored under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.

Diagram 2.1: Workflow for Free Diamine Preparation

G cluster_prep Monomer Preparation A Dissolve Dihydrochloride Salt in Water B Neutralize with Aqueous Base (e.g., NaOH) A->B Stirring C Extract Free Diamine with Organic Solvent B->C pH > 12 D Dry Organic Phase C->D e.g., MgSO4 E Remove Solvent under Reduced Pressure D->E F Obtain Free 2(Z)-Butene-1,4-diamine E->F

Caption: Workflow for the preparation of free 2(Z)-butene-1,4-diamine.

Polymerization Methodologies

Step-Growth Polymerization: Synthesis of Unsaturated Polyamides

Step-growth polymerization, specifically the reaction between a diamine and a diacyl chloride, is a robust method for synthesizing polyamides.[4][5] This approach creates an unsaturated polyamide by incorporating the double bond of the diamine into the polymer backbone. Two common techniques for this are solution and interfacial polymerization.

Objective: To synthesize an unsaturated polyamide by reacting 2(Z)-Butene-1,4-diamine with a diacyl chloride in a single-phase solution.

Materials:

  • 2(Z)-Butene-1,4-diamine (freshly prepared)

  • Adipoyl chloride or Sebacoyl chloride

  • Anhydrous N-methyl-2-pyrrolidone (NMP) or Dimethylacetamide (DMAc)

  • Anhydrous lithium chloride (LiCl) (optional, to improve solubility)

  • Triethylamine (as an acid scavenger)

  • Methanol

  • Schlenk flask or three-necked flask equipped with a mechanical stirrer, nitrogen inlet, and dropping funnel.

Procedure:

  • Diamine Solution: In a clean, dry Schlenk flask under a nitrogen atmosphere, dissolve the freshly prepared 2(Z)-Butene-1,4-diamine and triethylamine (2.2 equivalents relative to the diacyl chloride) in anhydrous NMP or DMAc. If using, add LiCl (typically 5% w/v) to the solvent to aid in the solubility of the resulting polyamide.[6]

  • Diacyl Chloride Solution: In a separate dry flask, prepare a solution of the diacyl chloride (e.g., adipoyl chloride) in the same anhydrous solvent.

  • Polymerization: Cool the diamine solution to 0°C in an ice bath. Add the diacyl chloride solution dropwise to the stirred diamine solution over 30-60 minutes. A viscous solution will begin to form.

  • Reaction Completion: After the addition is complete, allow the reaction to slowly warm to room temperature and continue stirring for 12-24 hours to ensure high molecular weight is achieved.

  • Precipitation and Purification: Precipitate the polymer by slowly pouring the viscous solution into a large volume of vigorously stirred methanol.

  • Washing: Collect the fibrous polymer precipitate by filtration. Wash the polymer thoroughly with methanol and then with hot water to remove any unreacted monomers, triethylamine hydrochloride, and residual solvent.

  • Drying: Dry the purified unsaturated polyamide in a vacuum oven at 60-80°C until a constant weight is achieved.

Diagram 3.1: Solution Polycondensation Workflow

G cluster_solution Solution Polycondensation A Dissolve Diamine & Triethylamine in Anhydrous Solvent C Add Diacyl Chloride Solution Dropwise at 0°C A->C B Prepare Diacyl Chloride Solution B->C D Stir at Room Temperature for 12-24h C->D E Precipitate Polymer in Methanol D->E F Wash and Dry the Unsaturated Polyamide E->F G cluster_michael Aza-Michael Addition Polymerization A 2(Z)-Butene-1,4-diamine C Poly(amino-co-acrylate) A->C A->C Stirring in Solvent (e.g., Ethanol) B Diacrylate (e.g., HDDA) B->C

Caption: General scheme for aza-Michael addition polymerization.

Polymer Characterization

Thorough characterization is essential to confirm the structure, molecular weight, and properties of the synthesized polymers.

Structural Characterization
  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to confirm the formation of the polyamide or poly(amino-co-acrylate).

    • Unsaturated Polyamides: Look for the appearance of characteristic amide bands (Amide I at ~1650 cm⁻¹ for C=O stretch, and Amide II at ~1550 cm⁻¹ for N-H bend) and the disappearance of the amine N-H stretching bands (~3300-3400 cm⁻¹). The C=C stretch from the butene backbone may be weak and observed around 1650 cm⁻¹, potentially overlapping with the Amide I band. [7][8] * Aza-Michael Addition Polymers: Look for the disappearance of the acrylate C=C stretching vibration (~1635 cm⁻¹) and the primary amine N-H bending vibration (~1600 cm⁻¹).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR provides detailed structural information.

    • Unsaturated Polyamides: In ¹H NMR, the formation of the amide bond is confirmed by the appearance of a broad peak for the N-H proton. The protons on the butene double bond will show characteristic shifts, and their coupling constants will confirm the retention of the cis geometry. In ¹³C NMR, the appearance of the carbonyl carbon of the amide group (~170 ppm) is a key indicator of successful polymerization. [9][10] * Aza-Michael Addition Polymers: ¹H NMR will show the disappearance of the vinyl proton signals of the acrylate and the appearance of new signals corresponding to the newly formed C-N and C-H bonds.

Molecular Weight Determination
  • Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC): GPC/SEC is the primary technique for determining the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) of the soluble polymers.

    • Solvent Selection: For polyamides, which are often difficult to dissolve, solvents like hexafluoroisopropanol (HFIP) with a salt additive (e.g., sodium trifluoroacetate) are commonly used. [11] * Calibration: The system should be calibrated with appropriate standards, such as polymethylmethacrylate (PMMA) for analyses in HFIP. [11]

Thermal Properties
  • Differential Scanning Calorimetry (DSC): DSC is used to determine the glass transition temperature (Tg) and melting temperature (Tm) of the polymer. The presence of a double bond in the polymer backbone can affect chain packing and, consequently, these thermal transitions. [12]* Thermogravimetric Analysis (TGA): TGA provides information on the thermal stability of the polymer by measuring its weight loss as a function of temperature. This is crucial for understanding the material's degradation profile. [13] Table 2: Summary of Polymer Characterization Techniques

PropertyTechniqueExpected Information
Chemical Structure FTIR, NMR (¹H, ¹³C)Confirmation of functional groups, polymer backbone structure, and stereochemistry.
Molecular Weight GPC/SECMn, Mw, and Polydispersity Index (PDI).
Thermal Transitions DSCGlass transition temperature (Tg), melting temperature (Tm), and crystallinity.
Thermal Stability TGAOnset of decomposition temperature and char yield.

Conclusion and Future Outlook

The protocols outlined in this document provide a robust starting point for the synthesis and characterization of novel unsaturated polymers from 2(Z)-Butene-1,4-diamine, dihydrochloride. By leveraging both step-growth polycondensation and aza-Michael addition, researchers can create a variety of linear and network polymers with tailored properties. The unsaturation in the polymer backbone offers a versatile handle for further chemical modifications, opening up possibilities for the development of advanced materials for a wide range of applications, from high-performance engineering plastics to sophisticated biomedical systems. Further research should focus on exploring the full potential of post-polymerization modifications of these unsaturated polymers to fine-tune their properties for specific applications.

References

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Application Notes & Protocols: Leveraging 2(Z)-Butene-1,4-diamine,dihydrochloride for pH-Sensitive Targeted Drug Delivery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The strategic design of linker molecules is a cornerstone of modern targeted therapeutics, particularly in the development of Antibody-Drug Conjugates (ADCs). An ideal linker must ensure the stability of the conjugate in systemic circulation while facilitating the selective release of the cytotoxic payload within the target tumor microenvironment. This document provides an in-depth technical guide on the application of 2(Z)-Butene-1,4-diamine,dihydrochloride, an unsaturated putrescine analogue, as a foundational building block for creating advanced, pH-sensitive drug delivery systems. We explore the scientific rationale for its use, detailing its unique structural and biological properties, and provide comprehensive, field-proven protocols for its conjugation, characterization, and in vitro validation.

The Scientific Rationale: Why 2(Z)-Butene-1,4-diamine?

The selection of a linker is not arbitrary; it is a critical design choice that dictates the stability, efficacy, and safety profile of a targeted conjugate. 2(Z)-Butene-1,4-diamine presents a compelling case for its use due to a confluence of advantageous chemical and biological properties.

Bio-inspired Targeting: A Putrescine Analogue

2(Z)-Butene-1,4-diamine is a structural analogue of putrescine, a naturally occurring polyamine.[1][2] Many cancer cells exhibit a significantly upregulated polyamine transport system (PTS) to sustain their rapid proliferation.[2] The structural mimicry, particularly the cis or (Z)-conformation, allows conjugates incorporating this linker to be recognized and actively transported into tumor cells via the PTS.[3][4] This creates a dual-targeting strategy: primary targeting via a conjugated antibody or ligand, and secondary, PTS-mediated intracellular uptake.

Structural Advantages for Conjugation Chemistry

The molecule possesses two primary amine groups, offering versatile handles for sequential or directional conjugation. This diamine functionality is fundamental for creating a heterobifunctional linker, allowing for the attachment of a drug to one end and a targeting moiety (or a pH-sensitive trigger) to the other. The rigid carbon-carbon double bond in the backbone limits conformational flexibility, which can be advantageous in preventing unwanted interactions and ensuring a predictable spatial arrangement between the payload and the targeting vehicle.[1]

A Scaffold for Stimuli-Responsive Release

While not intrinsically pH-sensitive, 2(Z)-Butene-1,4-diamine is an excellent scaffold for building linkers that are. Smart drugs rely on triggers for activation at the desired site.[5] The acidic microenvironment of tumors (pH ~6.5-7.0) and the even lower pH of endosomes and lysosomes (pH ~4.5-6.0) provide a reliable internal stimulus for cleavage.[5][6] This diamine can be integrated into well-established acid-labile systems, such as those based on hydrazones or maleic acid amides, to create a construct that remains stable at physiological pH (7.4) but releases its payload in acidic compartments.[5][7]

Physicochemical Properties & Data

A thorough understanding of the starting material is crucial for successful synthesis and protocol development.

PropertyValueSource
IUPAC Name (Z)-but-2-ene-1,4-diamine;dihydrochloridePubChem
CAS Number 114118-70-6[8][9][10]
Molecular Formula C₄H₁₂Cl₂N₂[11][12]
Molecular Weight 159.06 g/mol [11][12]
Canonical SMILES C(\C=C/CN)N.Cl.Cl[9]
Purity Typically ≥97%[8][9]

Experimental Design: Building a pH-Sensitive Antibody-Drug Conjugate

This section outlines the strategic workflow for constructing a model ADC using 2(Z)-Butene-1,4-diamine as a core component of a pH-sensitive linker. The overall strategy involves creating a heterobifunctional linker that connects a targeting antibody to a cytotoxic drug.

G cluster_0 Phase 1: Linker Synthesis & Activation cluster_1 Phase 2: Conjugation cluster_2 Phase 3: Characterization & Validation A 1. Start: 2(Z)-Butene-1,4-diamine·2HCl B 2. Mono-Boc Protection A->B C 3. Activation with Maleic Anhydride B->C D 4. Payload (Drug) Conjugation C->D Activated Linker E 5. Boc Deprotection D->E F 6. Activation for Antibody Ligation (e.g., with SMCC) E->F G 7. Final Conjugation to Antibody Thiol F->G H 8. Purification (e.g., HIC) G->H Crude ADC I 9. Characterization (MS, HPLC) H->I J 10. In Vitro Assays (Release, Cytotoxicity) I->J

Figure 1: High-level experimental workflow for ADC development.
Protocol 1: Synthesis of a pH-Sensitive Drug-Linker Construct

This protocol describes the synthesis of a maleamic acid-based pH-sensitive linker incorporating 2(Z)-Butene-1,4-diamine, conjugated to a model amine-containing drug (e.g., Doxorubicin).

Rationale: The maleamic acid linker is known to be stable at neutral pH but undergoes rapid, acid-catalyzed intramolecular cyclization at pH < 6.5 to release the amine-containing drug.[5] This mechanism is ideal for endosomal release. We first protect one amine of the diamine with a Boc group to ensure directional synthesis.

Figure 2: Synthetic scheme for the drug-linker construct.

Materials:

  • This compound (Supplier)

  • Di-tert-butyl dicarbonate (Boc)₂O

  • Maleic Anhydride

  • Amine-containing drug (e.g., Doxorubicin)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-Hydroxysulfosuccinimide)

  • Triethylamine (TEA), Dichloromethane (DCM), Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

Procedure:

  • Mono-Boc Protection: Dissolve this compound in DCM with TEA to generate the free base. Cool to 0°C and add (Boc)₂O (0.9 eq.) dropwise. Stir overnight at room temperature. Purify by column chromatography to isolate the mono-protected product.

  • Formation of Maleamic Acid Linker: Dissolve the mono-protected diamine in anhydrous DCM. Add maleic anhydride (1.1 eq.) and stir for 4 hours at room temperature. Evaporate the solvent to yield the carboxylic acid linker.

  • Drug Conjugation: Dissolve the maleamic acid linker in DMF. Add Sulfo-NHS (1.2 eq.) and EDC (1.2 eq.). Stir for 1 hour at room temperature to activate the carboxylic acid. Add the amine-containing drug (1.0 eq.) and stir overnight. Purify the resulting Boc-protected drug-linker construct by HPLC.

  • Boc Deprotection: Treat the purified construct with a 50% TFA solution in DCM for 1-2 hours. Evaporate the solvent and TFA under vacuum to yield the deprotected drug-linker with a free primary amine, ready for conjugation to a targeting moiety.

ADC Assembly and Characterization

The purified drug-linker is now conjugated to a targeting antibody. Cysteine-maleimide chemistry is a robust and widely used method for site-specific or controlled conjugation.[13][14]

Protocol 2: Conjugation to a Thiol-Engineered Antibody

Rationale: This protocol achieves a homogenous ADC with a defined drug-to-antibody ratio (DAR). By first reducing the interchain disulfide bonds of the antibody (or using a site-specifically engineered cysteine), we generate free thiol groups that react specifically with a maleimide group introduced onto our linker.[13][15]

Procedure:

  • Antibody Reduction: Incubate the antibody (e.g., Trastuzumab) in a phosphate buffer (pH 7.2) with a mild reducing agent like TCEP (tris(2-carboxyethyl)phosphine) at a controlled molar ratio to generate a specific number of free thiols.

  • Linker Activation: React the deprotected drug-linker from Protocol 1 with a heterobifunctional crosslinker such as SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) to attach a maleimide group to its free amine.

  • Conjugation: Add the maleimide-activated drug-linker to the reduced antibody solution. Allow the reaction to proceed for 2-4 hours at room temperature.

  • Purification: Quench the reaction with excess N-acetylcysteine. Purify the resulting ADC using Hydrophobic Interaction Chromatography (HIC) or Size Exclusion Chromatography (SEC) to remove unconjugated linkers, drugs, and aggregated proteins.

Protocol 3: ADC Characterization

Rationale: Rigorous characterization is essential to confirm the identity, purity, and homogeneity of the final ADC product.[16] This validates the synthesis and ensures reproducible results in subsequent biological assays.

  • Mass Spectrometry: Use native MS or LC-MS after deglycosylation to determine the exact mass of the ADC and confirm the distribution of DAR species.

  • Hydrophobic Interaction Chromatography (HIC): HIC is the gold standard for determining DAR. The addition of each hydrophobic drug-linker increases the retention time, allowing for the separation and quantification of antibodies with different numbers of conjugated drugs (DAR 0, 2, 4, etc.).

  • Size Exclusion Chromatography (SEC): Use SEC to assess the purity and determine the extent of aggregation in the final ADC preparation.

ParameterMethodExpected Result
Identity & Mass LC-MSPeaks corresponding to the calculated mass of the antibody + linker-drug constructs.
Drug-to-Antibody Ratio (DAR) HIC-HPLCA defined peak (e.g., DAR 4) with low levels of other species, indicating homogeneity.
Purity & Aggregation SEC-HPLCA single major peak (>95%) with minimal high molecular weight species (aggregates).

In Vitro Validation: Proving the Principle

The final step is to demonstrate that the ADC is stable in circulation and selectively releases its payload in an acidic environment, leading to targeted cell killing.

Protocol 4: pH-Dependent Drug Release Assay

Rationale: This assay directly tests the core hypothesis: the linker's stability at physiological pH and its cleavage at endosomal pH.[17] This is critical to ensure the drug is not prematurely released in the bloodstream, which would cause systemic toxicity.[18][]

G cluster_0 Incubation Conditions Start ADC Sample pH74 Incubate at pH 7.4 (Blood Mimic) Start->pH74 pH55 Incubate at pH 5.5 (Endosome Mimic) Start->pH55 Analysis Analyze Supernatant by RP-HPLC pH74->Analysis pH55->Analysis Quantify Quantify Free Drug vs. Time Analysis->Quantify

Figure 3: Workflow for the in vitro pH-dependent release study.

Procedure:

  • Incubate the purified ADC at a concentration of 1 mg/mL in two separate buffers at 37°C:

    • Buffer A: Phosphate-buffered saline (PBS), pH 7.4.

    • Buffer B: Acetate buffer, pH 5.5.

  • At various time points (e.g., 0, 2, 6, 12, 24, 48 hours), take an aliquot from each buffer.

  • Immediately precipitate the antibody portion using acetonitrile or a similar organic solvent.

  • Centrifuge the samples and collect the supernatant.

  • Analyze the supernatant by reverse-phase HPLC (RP-HPLC) to quantify the amount of free drug that has been released.

  • Plot the cumulative percentage of released drug versus time for each pH condition.

Expected Outcome: A minimal release of the drug (<10%) should be observed at pH 7.4 over 48 hours, demonstrating stability. In contrast, a significantly faster, time-dependent release should be observed at pH 5.5, confirming acid-catalyzed cleavage.

Protocol 5: Targeted Cytotoxicity Assay

Rationale: This assay confirms that the ADC can selectively kill cancer cells that express the target antigen, and that this killing is dependent on the release of the cytotoxic payload.

Procedure:

  • Cell Lines: Use a pair of cell lines: one that overexpresses the target antigen (e.g., SK-BR-3 for HER2-targeted ADC) and a negative control line that does not.

  • Treatment: Seed the cells in 96-well plates and treat them with serial dilutions of:

    • The final ADC.

    • The free cytotoxic drug.

    • A "non-targeted" control ADC (an antibody that doesn't bind to the cells, but has the same drug-linker).

  • Incubation: Incubate the cells for 72-96 hours.

  • Viability Assessment: Measure cell viability using a standard method like the MTT or CellTiter-Glo assay.

  • Data Analysis: Plot cell viability versus concentration and calculate the IC₅₀ (the concentration of drug required to inhibit growth by 50%) for each condition.

Expected Outcome: The ADC should be highly potent (low IC₅₀) against the antigen-positive cell line but significantly less potent against the antigen-negative line. The free drug will be potent against both, while the non-targeted ADC should show low potency in both, demonstrating the necessity of targeted binding for efficacy.

Conclusion and Future Outlook

This compound is a highly valuable and versatile building block for the construction of advanced, stimuli-responsive drug delivery systems. Its unique combination of bio-inspired structure and chemical tractability allows for the creation of sophisticated linkers that can enhance tumor targeting and control payload release. The protocols outlined in this guide provide a robust framework for synthesizing, characterizing, and validating ADCs that leverage these properties. Future innovations may focus on incorporating this diamine into multi-responsive linkers that react to both pH and tumor-specific enzymes, further refining the precision of targeted cancer therapy.

References

  • Choy, C. J., et al. (2016). Second-Generation of Tunable pH-Sensitive Phosphoramidate-Based Linkers for Controlled Release. ADC Review / Journal of Antibody-drug Conjugates. Retrieved from [Link]

  • Choy, C. J. (n.d.). pH-Sensitive Cleavable Linkers for Antibody Drug Conjugates. Washington State University. Retrieved from [Link]

  • Dan, N., et al. (2020). Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery. Medicinal Research Reviews. Retrieved from [Link]

  • van der Velden, J., et al. (2020). A New Class of Tunable Acid-Sensitive Linkers for Native Drug Release Based on the Trityl Protecting Group. Bioconjugate Chemistry. Retrieved from [Link]

  • Zhu, L., et al. (2013). Stimuli-responsive cross-linked micelles for on-demand drug delivery against cancers. Advanced Drug Delivery Reviews. Retrieved from [Link]

  • Li, Y., et al. (2024). Functional Peptide-Based Biomaterials for Pharmaceutical Application: Sequences, Mechanisms, and Optimization Strategies. MDPI. Retrieved from [Link]

  • Liu, Y., et al. (2021). Stimuli‐Responsive Aptamer‐Drug Conjugates for Targeted Drug Delivery and Controlled Drug Release. Scilit. Retrieved from [Link]

  • Li, Y., et al. (2024). Impact of drug-linker on method selection for analytical characterisation and purification of antibody–drug conjugates. Analytical Methods. Retrieved from [Link]

  • Kim, E. G., et al. (2023). Synthesis and evaluation of antibody-drug conjugates with high drug-to-antibody ratio using dimaleimide-DM1 as a linker-payload. PubMed. Retrieved from [Link]

  • Frigerio, M., & Kyle, A. F. (2018). The Chemical Design and Synthesis of Linkers Used in Antibody Drug Conjugates. Current Topics in Medicinal Chemistry. Retrieved from [Link]

  • Ho, Y. S., & Yi, G. (2015). Stimuli-responsive attachment for enabling the targeted release of carriers. RSC Publishing. Retrieved from [Link]

  • Wang, L., et al. (2018). Stimuli-responsive nanocarriers for drug delivery, tumor imaging, therapy and theranostics. PubMed Central. Retrieved from [Link]

  • ResearchGate. (2018). (PDF) Design and Validation of Linkers for Site-Specific Preparation of Antibody–Drug Conjugates Carrying Multiple Drug Copies Per Cysteine Conjugation Site. Retrieved from [Link]

  • AxisPharm. (2023). An Introduction to Linkers in Antibody-Drug Conjugates (ADCs). Retrieved from [Link]

  • St. Amant, A. H., et al. (2017). Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry. PubMed Central. Retrieved from [Link]

  • Cong, F., et al. (2016). Methods to Design and Synthesize Antibody-Drug Conjugates (ADCs). PubMed Central. Retrieved from [Link]

  • Capece, M. C., et al. (2024). Structural Characterization of Linker Shielding in ADC Site-Specific Conjugates. PubMed Central. Retrieved from [Link]

  • Zhang, X., et al. (2020). Assessment of the drug loading, in vitro and in vivo release behavior of novel pH-sensitive hydrogel. Taylor & Francis Online. Retrieved from [Link]

  • ChM. (2024). Characterizing Antibody-Drug Conjugates Using Mass Spectrometry. LCGC International. Retrieved from [Link]

  • MySkinRecipes. (n.d.). (Z)-But-2-ene-1,4-diamine dihydrochloride. Retrieved from [Link]

  • Pignataro, L. (2017). Innovative linker strategies for tumor-targeted drug conjugates. AIR Unimi. Retrieved from [Link]

  • Abzena. (2024). Essential Insights into Linker Chemistry for Antibody Drug Conjugates (ADCs). Retrieved from [Link]

  • Wikipedia. (n.d.). Dendrimer. Retrieved from [Link]

  • Choy, C. J., et al. (2016). Tunable pH-Sensitive Linker for Controlled Release. PubMed. Retrieved from [Link]

  • Lu, J., et al. (2016). Linkers Having a Crucial Role in Antibody–Drug Conjugates. PubMed Central. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Butene-1,4-diamine, (2Z)-. PubChem Compound Database. Retrieved from [Link]

  • Justia Patents. (2020). Targeted drug delivery through affinity based linkers. Retrieved from [Link]

  • Dennler, P., et al. (2014). Methods for site-specific drug conjugation to antibodies. PubMed Central. Retrieved from [Link]

  • MySkinRecipes. (n.d.). (Z)-But-2-ene-1,4-diamine dihydrochloride. Retrieved from [Link]

  • Gillaizeau, I., et al. (2002). (Z)-1,4-diamino-2-butene as a vector of boron, fluorine, or iodine for cancer therapy and imaging: synthesis and biological evaluation. PubMed. Retrieved from [Link]

  • D'Souza, C., & Ghandi, S. (2021). Peptide-Drug Conjugates with Different Linkers for Cancer Therapy. PubMed Central. Retrieved from [Link]

  • Yabbarov, N. G., et al. (2019). Type of pH sensitive linker reveals different time-dependent intracellular localization, in vitro and in vivo efficiency in alpha-fetoprotein receptor targeted doxorubicin conjugate. PubMed. Retrieved from [Link]

  • ADC Review. (2016). Linkers for Antibody Drug Conjugates: Current Role and Advancements. Retrieved from [Link]

  • IntechOpen. (2018). The Ligand Nanoparticle Conjugation Approach for Targeted Cancer Therapy. Retrieved from [Link]

  • ResearchGate. (2002). (Z)-1,4-diamino-2-butene as a vector of boron, fluorine, or iodine for cancer therapy and imaging: Synthesis and biological evaluation. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Butene-1,4-diamine, (Z)-. PubChem Compound Database. Retrieved from [Link]

Sources

Application Notes and Protocols for the Catalytic Hydrogenation of 2(Z)-Butene-1,4-diamine to 1,4-Butanediamine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

1,4-Butanediamine, a crucial building block in the synthesis of polymers and pharmaceuticals, is accessible through various synthetic routes. Among these, the catalytic hydrogenation of 2(Z)-Butene-1,4-diamine presents a direct and atom-economical pathway to this valuable saturated diamine. This application note provides a comprehensive guide to the synthesis of 1,4-butanediamine via the catalytic hydrogenation of its unsaturated precursor, 2(Z)-Butene-1,4-diamine. We will delve into the mechanistic underpinnings of this transformation, discuss the selection of appropriate catalysts and reaction conditions, and provide a detailed experimental protocol. The information herein is curated to provide researchers with the necessary insights for successful and efficient synthesis.

The hydrogenation of an alkene is a thermodynamically favorable process, converting a π-bond and a H-H σ-bond into two new C-H σ-bonds. However, the high activation energy of this reaction necessitates the use of a catalyst.[1] Both heterogeneous and homogeneous catalysts are employed for this purpose, with the choice depending on factors such as desired selectivity, scalability, and cost. For the transformation of 2(Z)-Butene-1,4-diamine, the primary focus is on the selective reduction of the carbon-carbon double bond while preserving the primary amine functionalities.

Mechanistic Considerations and Catalyst Selection

The catalytic hydrogenation of alkenes on the surface of a heterogeneous catalyst, such as Raney Nickel, Palladium on Carbon (Pd/C), or Platinum dioxide (PtO₂), generally proceeds through a well-accepted mechanism.[1] This involves the adsorption of both the hydrogen gas and the alkene onto the catalyst surface, followed by the stepwise addition of hydrogen atoms to the double bond. The stereochemistry of the addition is typically syn, meaning both hydrogen atoms add to the same face of the double bond. Given the Z configuration of the starting material, the resulting 1,4-butanediamine will be formed without the generation of new stereocenters.

The presence of amine groups in the substrate is a critical consideration for catalyst selection. While amines can act as catalyst poisons for some noble metal catalysts like platinum and palladium, Raney Nickel is often a robust choice for the hydrogenation of unsaturated amines.[2][3] It is known for its high activity and versatility in reducing various functional groups, including carbon-carbon double bonds.[2]

Catalyst Comparison:

CatalystAdvantagesDisadvantages
Raney Nickel High activity, relatively low cost, effective for hydrogenating unsaturated amines.[2]Pyrophoric when dry, requires careful handling.
Palladium on Carbon (Pd/C) High efficiency for C=C hydrogenation, readily available.Can be poisoned by amine groups, may require additives to maintain activity.
Platinum Dioxide (PtO₂) Effective for hydrogenation, can sometimes offer different selectivity.Can also be susceptible to amine poisoning.
Rhodium Catalysts Often used for selective hydrogenations, can be effective under mild conditions.Generally more expensive than Ni or Pd catalysts.

For the synthesis of 1,4-butanediamine from 2(Z)-Butene-1,4-diamine, Raney Nickel is a highly recommended catalyst due to its proven efficacy in hydrogenating unsaturated compounds in the presence of nitrogen-containing functional groups.

Experimental Workflow Diagram

cluster_prep Catalyst Preparation & Reactor Setup cluster_reaction Hydrogenation Reaction cluster_workup Work-up & Isolation start Start prep_catalyst Prepare Raney Nickel Catalyst (Slurry) start->prep_catalyst load_catalyst Load Catalyst into Autoclave prep_catalyst->load_catalyst load_reagents Load 2(Z)-Butene-1,4-diamine & Solvent load_catalyst->load_reagents seal_purge Seal Reactor & Purge with N2 then H2 load_reagents->seal_purge pressurize Pressurize with H2 seal_purge->pressurize heat_stir Heat and Stir pressurize->heat_stir monitor Monitor H2 Uptake heat_stir->monitor cool_vent Cool Reactor & Vent H2 monitor->cool_vent filter Filter to Remove Catalyst cool_vent->filter concentrate Concentrate Filtrate filter->concentrate purify Purify Product (e.g., Distillation) concentrate->purify end Obtain 1,4-Butanediamine purify->end

Sources

Application Notes and Protocols for 2(Z)-Butene-1,4-diamine,dihydrochloride as a Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Constrained Diamine with Therapeutic Potential

2(Z)-Butene-1,4-diamine,dihydrochloride, a structurally constrained analog of the endogenous polyamine putrescine, is a versatile intermediate with significant applications in pharmaceutical research and development.[1] Its rigid Z-alkene backbone offers a unique conformational lock compared to the flexible butane chain of putrescine, enabling the design of targeted therapeutics with enhanced specificity and efficacy.[1] This guide provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals on the utilization of this valuable building block.

The primary utility of this compound stems from its ability to be recognized and actively transported by the polyamine transport system (PTS), which is often upregulated in cancer cells to meet their high demand for polyamines for proliferation.[1][2] This targeted uptake mechanism makes it an excellent vector for delivering cytotoxic agents or imaging probes specifically to tumor tissues. Furthermore, its diamine functionality serves as a versatile handle for the synthesis of a variety of heterocyclic scaffolds and polyamine analogs with potential therapeutic activities, including anticancer and enzyme inhibitory properties.[3][4]

Physicochemical Properties and Handling

A thorough understanding of the physicochemical properties of this compound is crucial for its effective use in synthesis.

PropertyValueSource
CAS Number 114118-70-6[4]
Molecular Formula C₄H₁₂Cl₂N₂[3]
Molecular Weight 159.06 g/mol [3]
Appearance White to off-white solid
Solubility Soluble in water[3]

Storage and Handling: this compound should be stored in a cool, dry, and well-ventilated area in a tightly sealed container.[5] It is advisable to handle the compound in an inert atmosphere (e.g., under nitrogen or argon) to prevent potential degradation. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. Avoid inhalation of dust and contact with skin and eyes.[5]

Stereoselective Synthesis of (Z)-1,4-Diamino-2-butene (Free Base)

For many synthetic applications, the free base form, (Z)-1,4-diamino-2-butene, is required. The following is a robust, two-step protocol for its stereoselective synthesis from (Z)-1,4-dichloro-2-butene.[3]

Workflow for the Synthesis of (Z)-1,4-Diamino-2-butene

start (Z)-1,4-dichloro-2-butene step1 Step 1: Nucleophilic Substitution (Potassium Phthalimide, DMF) start->step1 intermediate N,N'-(but-2-ene-1,4-diyl)diphthalimide step1->intermediate step2 Step 2: Deprotection (Hydrazine Hydrate, Ethanol) intermediate->step2 end (Z)-1,4-diamino-2-butene step2->end start 2(Z)-Butene-1,4-diamine, dihydrochloride step1 Step 1: Free Base Formation (Base) start->step1 intermediate (Z)-1,4-diamino-2-butene step1->intermediate step2 Step 2: Cyclization (e.g., with a dicarbonyl compound) intermediate->step2 end Substituted 2,5-Dihydro-1H-pyrrole step2->end start (Z)-1,4-diamino-2-butene step1 Step 1: N-Alkylation (Alkyl Halide, Base) start->step1 intermediate Mono- or Di-alkylated Intermediate step1->intermediate step2 Further Functionalization (Optional) intermediate->step2 end Polyamine Analog step2->end

Sources

Application Notes and Protocols: The Role of 2(Z)-Butene-1,4-diamine,dihydrochloride in Advancing Cancer Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the intricate landscape of cancer research, the targeting of metabolic pathways that are dysregulated in tumor cells presents a promising therapeutic avenue. One such critical pathway is polyamine metabolism, which is essential for cell growth, proliferation, and survival.[1][2][3] Cancer cells often exhibit an increased demand for polyamines, such as putrescine, spermidine, and spermine, making the components of this pathway attractive targets for therapeutic intervention. 2(Z)-Butene-1,4-diamine,dihydrochloride, an unsaturated analog of the natural polyamine putrescine, has emerged as a valuable chemical tool in this context.[4][5] Its structural similarity to putrescine allows it to be recognized and transported into cells by the polyamine transport system, which is frequently upregulated in neoplastic cells.[4][5][6] This unique property enables its use as both a direct cytotoxic agent and a vector for the targeted delivery of anticancer agents and imaging probes.

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It provides an in-depth overview of the applications of this compound in cancer research, detailed protocols for its use in key experimental workflows, and insights into the underlying mechanisms of action.

Mechanism of Action and Rationale for Use in Oncology

The primary application of this compound in cancer research is centered on its ability to exploit the upregulated polyamine transport system in tumor cells.[4][6] This leads to two main strategic applications:

  • Targeted Delivery Vehicle: By functionalizing 2(Z)-Butene-1,4-diamine with therapeutic or imaging moieties, it can serve as a "Trojan horse" to deliver these payloads specifically to cancer cells, thereby minimizing off-target toxicity. A notable example is its use in Boron Neutron Capture Therapy (BNCT), where boron atoms are conjugated to the diamine structure.[6] These boron-containing compounds are preferentially taken up by tumor cells. Subsequent neutron irradiation triggers a nuclear reaction that selectively destroys the cancer cells.[6] Similarly, it has been explored for the delivery of radioisotopes for imaging purposes.[4][5]

  • Intrinsic Cytotoxic and Anti-proliferative Effects: Derivatives of 2(Z)-Butene-1,4-diamine have been shown to exert direct cytotoxic effects on cancer cell lines.[7] The proposed mechanisms involve the induction of apoptosis through the generation of oxidative stress and the disruption of mitochondrial function.[7] Furthermore, as a polyamine analog, it can interfere with the normal functions of natural polyamines, which are crucial for stabilizing chromatin, protein synthesis, and cell cycle progression.[1][2]

The following diagram illustrates the central role of the polyamine transport system in the uptake of 2(Z)-Butene-1,4-diamine and its derivatives into cancer cells.

Polyamine_Transport_System cluster_extracellular Extracellular Space cluster_cell Cancer Cell cluster_intracellular Intracellular Space Compound 2(Z)-Butene-1,4-diamine (or its derivatives) PTS Polyamine Transport System (Upregulated) Compound->PTS Active Transport Payload Therapeutic/Imaging Payload (e.g., Boron, Radioisotope) PTS->Payload Internalization Effect Cytotoxicity / Imaging Payload->Effect

Caption: Targeted delivery via the polyamine transport system.

Quantitative Data Summary

The following table summarizes the cytotoxic activity of a 2(Z)-Butene-1,4-diamine derivative in a human cancer cell line.

CompoundCell LineAssayExposure Time (hours)IC50 (µM)Reference
2(Z)-Butene-1,4-diamine derivativeHeLa (Cervical Cancer)Cell Viability48~50[7]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solutions for Cell Culture

Rationale: Proper preparation of stock solutions is critical for ensuring experimental reproducibility. This compound is soluble in aqueous solutions, but for cell culture applications, sterile-filtered solutions are essential to prevent contamination.

Materials:

  • This compound powder

  • Sterile, nuclease-free water or phosphate-buffered saline (PBS)

  • Sterile conical tubes (15 mL or 50 mL)

  • Calibrated analytical balance

  • Sterile pipette tips

  • Vortex mixer

  • 0.22 µm sterile syringe filter

  • Sterile syringe

  • Laminar flow hood or biosafety cabinet

Procedure:

  • Calculation: Determine the mass of this compound (Molecular Weight: 159.06 g/mol ) required to prepare a stock solution of the desired concentration (e.g., 10 mM).

    • Mass (g) = Desired Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )

  • Weighing: In a laminar flow hood, accurately weigh the calculated amount of the compound and transfer it to a sterile conical tube.

  • Dissolution: Add the appropriate volume of sterile water or PBS to the tube.

  • Mixing: Tightly cap the tube and vortex thoroughly until the powder is completely dissolved.

  • Sterilization: Draw the solution into a sterile syringe and attach a 0.22 µm sterile syringe filter. Filter the solution into a new sterile tube. This step is crucial for removing any potential microbial contaminants.

  • Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -20°C. Avoid repeated freeze-thaw cycles.

Protocol 2: In Vitro Cytotoxicity Assessment using the MTT Assay

Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. It is widely used to measure the cytotoxic effects of a compound on cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., HeLa, A549, etc.)

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound working solutions (prepared by diluting the stock solution in complete culture medium)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Multichannel pipette

  • Plate reader (570 nm)

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

  • Compound Treatment: The next day, remove the medium and add fresh medium containing various concentrations of this compound. Include a vehicle control (medium with the same concentration of the solvent used for the stock solution, if any).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for another 3-4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

MTT_Assay_Workflow A Seed cells in 96-well plate B Allow cells to adhere overnight A->B C Treat with 2(Z)-Butene-1,4-diamine (various concentrations) B->C D Incubate for desired time (e.g., 48h) C->D E Add MTT solution and incubate D->E F Solubilize formazan crystals with DMSO E->F G Measure absorbance at 570 nm F->G H Calculate cell viability and IC50 G->H

Caption: Workflow for the MTT cytotoxicity assay.

Protocol 3: Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining

Rationale: To determine if the cytotoxic effects of this compound are due to the induction of apoptosis, Annexin V/PI staining followed by flow cytometry is a standard method. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.

Materials:

  • Cancer cell line

  • 6-well cell culture plates

  • This compound working solutions

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Binding Buffer

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentrations of this compound (including a vehicle control) for the chosen time period.

  • Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension and wash the cell pellet with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour. The cell populations can be distinguished as follows:

    • Annexin V- / PI- : Live cells

    • Annexin V+ / PI- : Early apoptotic cells

    • Annexin V+ / PI+ : Late apoptotic/necrotic cells

    • Annexin V- / PI+ : Necrotic cells

  • Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induction.

Signaling Pathway Involvement

The dysregulation of polyamine metabolism in cancer is often intertwined with other major signaling pathways that promote cell growth and proliferation, such as the mTOR pathway.[1][8] The inhibition of polyamine synthesis or function can, in turn, affect these downstream pathways.

Signaling_Pathway cluster_pathway Polyamine Metabolism and Cancer Cell Proliferation Ornithine Ornithine ODC Ornithine Decarboxylase (ODC) Ornithine->ODC Putrescine Putrescine ODC->Putrescine HigherPolyamines Spermidine, Spermine Putrescine->HigherPolyamines Proliferation Cell Proliferation and Survival HigherPolyamines->Proliferation mTOR mTOR Pathway HigherPolyamines->mTOR Interacts with Compound 2(Z)-Butene-1,4-diamine Compound->Putrescine Analogue, competes and interferes mTOR->Proliferation

Caption: Interference of 2(Z)-Butene-1,4-diamine in the polyamine pathway.

Conclusion and Future Perspectives

This compound represents a versatile tool in the arsenal of cancer researchers. Its ability to be selectively taken up by cancer cells through the polyamine transport system makes it an attractive candidate for developing targeted therapies and diagnostic agents. The protocols outlined in this document provide a framework for investigating its cytotoxic and apoptotic effects in various cancer models. Future research may focus on the development of novel conjugates of 2(Z)-Butene-1,4-diamine with other potent anticancer drugs, the elucidation of its detailed molecular interactions within the cell, and its evaluation in in vivo cancer models to translate the promising in vitro findings into potential clinical applications.

References

  • Benchchem. (n.d.). This compound | 114118-70-6.
  • Benchchem. (n.d.). Unveiling 1,4-Diamino-2-butene: A Technical Guide to its Discovery, Synthesis, and Significance.
  • Murray-Stewart, T., et al. (2018). Polyamine metabolism and cancer: treatments, challenges and opportunities. Nature Reviews Cancer.
  • MySkinRecipes. (n.d.). (Z)-But-2-ene-1,4-diamine dihydrochloride.
  • Tracy, R. M. S., Woster, P. M., & Casero, R. A. (2016). Targeting polyamine metabolism for cancer therapy and prevention. Biochemical Journal, 473(19), 2937–2953.
  • PubChem. (n.d.). 2-Butene-1,4-diamine, (2Z)-. National Center for Biotechnology Information.
  • ResearchGate. (n.d.). (Z)-1,4-diamino-2-butene as a vector of boron, fluorine, or iodine for cancer therapy and imaging: Synthesis and biological evaluation.
  • PubMed. (2002). (Z)-1,4-diamino-2-butene as a vector of boron, fluorine, or iodine for cancer therapy and imaging: synthesis and biological evaluation. Bioorganic & Medicinal Chemistry.
  • ResearchGate. (n.d.). Polyamines and cancer: Implications for chemotherapy and chemoprevention.
  • PubMed. (2014). Butein induces cell apoptosis and inhibition of cyclooxygenase-2 expression in A549 lung cancer cells. Molecular Medicine Reports.
  • NIH. (n.d.). Polyamines and cancer: Implications for chemoprevention and chemotherapy. PMC.
  • MDPI. (2018). Understanding the Polyamine and mTOR Pathway Interaction in Breast Cancer Cell Growth. International Journal of Molecular Sciences.

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Application Notes & Protocols: Synthesis of Unsaturated Polyamides via Interfacial Polymerization of 2(Z)-Butene-1,4-diamine,dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the synthesis and characterization of unsaturated polyamides derived from 2(Z)-Butene-1,4-diamine,dihydrochloride. The protocol herein details an interfacial polymerization method, a robust and efficient technique for generating high molecular weight polymers at the interface of two immiscible liquids. This approach is particularly well-suited for the polymerization of diamine salts, as it allows for in-situ neutralization of the amine hydrochlorides, thereby liberating the reactive free diamine at the reaction interface. The resulting unsaturated polyamides are of significant interest for various applications, including the development of advanced functional materials, biomaterials, and for further chemical modification via the backbone double bonds. This guide is intended for researchers and professionals in the fields of polymer chemistry, materials science, and drug development.

Introduction: The Scientific Merit of Unsaturated Polyamides

Polyamides are a class of polymers characterized by the repeating amide linkage (-CO-NH-). While saturated polyamides like nylon are ubiquitous, the introduction of unsaturation into the polymer backbone, as is the case with polymers derived from 2(Z)-Butene-1,4-diamine, imparts unique chemical functionality. The cis-configured double bond within the polymer chain serves as a reactive handle for a variety of post-polymerization modifications, such as cross-linking, grafting, and the attachment of bioactive molecules.

The use of this compound as a monomer presents a practical advantage in terms of stability and handling compared to the free diamine. However, the protonated amine groups are unreactive towards acylation. Therefore, a key aspect of the polymerization strategy is the in-situ liberation of the free diamine. Interfacial polymerization is an ideal method to achieve this.[1][2] In this technique, the aqueous phase contains the diamine dihydrochloride and an acid scavenger (a base), while the organic phase contains a diacyl chloride. At the interface of these two immiscible phases, the base neutralizes the diamine dihydrochloride, and the resulting free diamine rapidly reacts with the diacyl chloride to form the polyamide.[2][3] This reaction is typically very fast and can lead to the formation of high molecular weight polymers.[2]

This application note will detail a reproducible protocol for the synthesis of an unsaturated polyamide via the interfacial polymerization of this compound with a suitable diacyl chloride, followed by a comprehensive guide to the characterization of the resulting polymer.

Experimental Protocol: Interfacial Polymerization

This section provides a step-by-step methodology for the synthesis of an unsaturated polyamide. Adipoyl chloride is used as an exemplary diacyl chloride.

Materials and Equipment
Reagents Grade Supplier
This compound≥98%Commercially Available
Adipoyl chloride≥98%Commercially Available
Sodium hydroxide (NaOH)Reagent GradeCommercially Available
Dichloromethane (DCM)ACS GradeCommercially Available
Deionized water
MethanolACS GradeCommercially Available
Equipment
Beakers (250 mL)
Magnetic stirrer and stir bar
Glass rod or tweezers
Buchner funnel and filter paper
Vacuum flask
Schlenk line or nitrogen inlet (optional)
Standard laboratory glassware
Polymerization Workflow

Interfacial Polymerization Workflow cluster_AqueousPhase Aqueous Phase Preparation cluster_OrganicPhase Organic Phase Preparation cluster_Polymerization Polymerization cluster_Workup Work-up and Purification A1 Dissolve this compound in deionized water A2 Add Sodium Hydroxide (NaOH) solution (acid scavenger) A1->A2 C1 Carefully layer the organic phase on top of the aqueous phase A2->C1 B1 Dissolve Adipoyl Chloride in Dichloromethane (DCM) B1->C1 C2 Polymer film forms at the interface C3 Gently pull the polymer film from the interface D1 Wash the polymer with deionized water C3->D1 D2 Wash with Methanol D1->D2 D3 Dry the polymer under vacuum D2->D3

Caption: Workflow for the interfacial polymerization of this compound.

Step-by-Step Procedure
  • Preparation of the Aqueous Phase:

    • In a 250 mL beaker, dissolve 1.61 g (0.01 mol) of this compound in 50 mL of deionized water.

    • In a separate beaker, prepare a solution of 0.80 g (0.02 mol) of sodium hydroxide in 50 mL of deionized water.

    • Slowly add the sodium hydroxide solution to the diamine dihydrochloride solution while stirring. This will neutralize the hydrochloride salt to form the free diamine.

  • Preparation of the Organic Phase:

    • In a separate 250 mL beaker, dissolve 1.83 g (0.01 mol) of adipoyl chloride in 100 mL of dichloromethane (DCM).

  • Interfacial Polymerization:

    • Carefully and slowly pour the organic phase (adipoyl chloride solution) on top of the aqueous phase (diamine solution). Avoid vigorous mixing to ensure a distinct interface.

    • A polymeric film will form immediately at the interface of the two layers.

    • Using a glass rod or tweezers, gently grasp the center of the polymer film and pull it vertically from the beaker. A continuous strand of the unsaturated polyamide can be drawn.

  • Polymer Purification:

    • Wash the collected polymer strand thoroughly with deionized water to remove any unreacted monomers and salts.

    • Subsequently, wash the polymer with methanol to remove residual organic solvent and low molecular weight oligomers.

    • Dry the purified polymer in a vacuum oven at 40-50 °C until a constant weight is achieved.

Characterization of the Unsaturated Polyamide

Thorough characterization is essential to confirm the structure, molecular weight, and purity of the synthesized polymer.

Structural Analysis

Caption: Polycondensation of 2(Z)-Butene-1,4-diamine and Adipoyl chloride.

3.1.1. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful tool for identifying the functional groups present in the polymer.

  • Expected Peaks:

    • N-H stretch (amide): A broad peak around 3300 cm⁻¹.

    • C=O stretch (amide I): A strong absorption band around 1640 cm⁻¹.

    • N-H bend (amide II): A peak around 1540 cm⁻¹.

    • C-H stretch (aliphatic): Peaks in the range of 2850-2950 cm⁻¹.

    • C=C stretch (alkene): A peak around 1650 cm⁻¹ (may overlap with the amide I band).

    • =C-H bend (cis-alkene): A characteristic peak around 700-750 cm⁻¹.

3.1.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the polymer's structure and the retention of the cis-double bond. A suitable solvent for NMR analysis would be a strong acid like trifluoroacetic acid (TFA) or a mixture of deuterated solvents.

  • Expected ¹H NMR Signals (in a suitable deuterated solvent):

    • -NH- (amide): A broad signal.

    • -CH=CH- (olefinic): A signal characteristic of cis-protons.

    • -CH₂-NH-: A signal adjacent to the amine.

    • -CH₂-CO-: A signal adjacent to the carbonyl group.

    • -CH₂- (aliphatic chain of adipoyl moiety): Signals in the aliphatic region.

Molecular Weight Determination

3.2.1. Gel Permeation Chromatography (GPC)

GPC is used to determine the molecular weight distribution (number average molecular weight, Mₙ; weight average molecular weight, Mₙ; and polydispersity index, PDI).

Parameter Description Typical Expected Value
Mₙ (Number Average Molecular Weight) The total weight of all the polymer molecules in a sample, divided by the total number of polymer molecules.10,000 - 50,000 g/mol
Mₙ (Weight Average Molecular Weight) An average that takes into account the contribution of each polymer molecule to the total mass of the polymer.20,000 - 100,000 g/mol
PDI (Polydispersity Index) A measure of the breadth of the molecular weight distribution (Mₙ/Mₙ).1.5 - 2.5

Trustworthiness: A Self-Validating System

The reliability of this protocol is ensured by several key factors:

  • In-situ Neutralization: The use of a stoichiometric amount of a strong base ensures the complete conversion of the diamine dihydrochloride to the reactive free diamine, which is crucial for achieving a high degree of polymerization.

  • Rapid and Irreversible Reaction: The reaction between an amine and an acyl chloride is extremely fast and essentially irreversible, which drives the polymerization to high conversion at the interface.[2]

  • Purification Steps: The washing steps with water and methanol are critical for removing unreacted monomers, the neutralizing agent, and the HCl byproduct, ensuring the isolation of a pure polymer. The final drying under vacuum removes residual solvents that could act as plasticizers and affect the material's properties.

  • Comprehensive Characterization: The combination of FTIR, NMR, and GPC provides a multi-faceted confirmation of the polymer's identity, structure, and molecular weight. The presence of characteristic amide and cis-alkene peaks in the spectroscopic analyses, along with a reasonable molecular weight distribution from GPC, validates the success of the synthesis.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of unsaturated polyamides from this compound via interfacial polymerization. The methodology is straightforward, scalable, and yields high molecular weight polymers. The inherent reactivity of the unsaturated backbone opens up a wide range of possibilities for further functionalization, making these polymers attractive candidates for advanced material applications. The characterization techniques outlined provide a robust framework for verifying the successful synthesis and purity of the final product.

References

  • Interfacial Polymerization - ResearchGate. Available at: [Link]

  • 1.6: Interfacial Polymerization of Nylon 10 from Diamine and Diacid Chloride - Chemistry LibreTexts. Available at: [Link]

  • Synergistic interfacial polymerization between hydramine/diamine and trimesoyl chloride: A novel reaction for NF membrane preparation - PubMed. Available at: [Link]

  • Polyamides from unsaturated acids. III. Properties of polyfumaramides from diamines with short aliphatic chains and from piperazines - ResearchGate. Available at: [Link]

  • Optimal Performance of Thin-Film Composite Nanofiltration-Like Forward Osmosis Membranes Set Off by Changing the Chemical Structure of Diamine Reacted with Trimesoyl Chloride through Interfacial Polymerization - MDPI. Available at: [Link]

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Troubleshooting & Optimization

Technical Support Center: 2(Z)-Butene-1,4-diamine,dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2(Z)-Butene-1,4-diamine,dihydrochloride (CAS RN: 114118-70-6). This guide is designed for researchers, scientists, and drug development professionals to ensure the optimal handling, storage, and use of this compound in your experiments. The stability of your reagents is paramount for reproducible and reliable results. This document provides in-depth answers to common questions and robust troubleshooting protocols based on established chemical principles.

Section 1: Frequently Asked Questions (FAQs) - Solution Preparation & Stability

This section addresses the most common inquiries regarding the day-to-day handling of this compound solutions.

Q1: What is the recommended solvent for preparing stock solutions of this compound?

A1: For most applications, high-purity, sterile water is the recommended solvent. The dihydrochloride salt form confers good aqueous solubility.[1][2] If your experimental protocol requires an organic solvent, methanol or ethanol can be used, but aqueous solutions are generally preferred for stability. The free base form of the diamine is more soluble in organic solvents, but the dihydrochloride salt is specifically designed for better handling and aqueous solubility.[3]

Q2: What is the optimal pH for solutions of this compound to ensure maximum stability?

A2: Maintaining an acidic pH (typically between 3 and 5) is critical for the stability of this compound in aqueous solutions. The dihydrochloride salt will naturally create a mildly acidic solution upon dissolution. This low pH environment ensures that both amine groups remain protonated (dicationic).[4][5] This protonation is the key to stability for two primary reasons:

  • Prevention of Oxidation: The lone pairs on unprotonated (neutral) amine groups are susceptible to oxidation, which can be exacerbated by the presence of the electron-rich double bond. This oxidation can lead to the formation of colored impurities and degradation products like aminoenals or pyrrole derivatives.[6]

  • Enhanced Solubility: The charged, dicationic form of the molecule has significantly higher solubility in polar solvents like water compared to the less soluble neutral form.[5][7] Keeping the pH low prevents deprotonation and potential precipitation.

Q3: How should I store stock solutions? For how long are they stable?

Q4: I've noticed my solution has turned a pale yellow. What does this mean, and can I still use it?

A4: A yellow to brownish discoloration is a common indicator of degradation, specifically oxidation.[6] The unsaturated backbone of the molecule makes it susceptible to oxidation, especially if the pH rises, it's exposed to air (oxygen), or contaminated with trace metals. While a very faint yellowing might not significantly impact some robust screening assays, it indicates that the concentration of the active compound is no longer what you initially prepared. For any sensitive, quantitative, or cell-based assay, it is strongly recommended to discard the discolored solution and prepare a fresh batch from solid material to ensure data integrity.

Q5: Is the cis-(Z) double bond stable in solution? Is there a risk of isomerization to the trans-(E) form?

A5: The (Z)-isomer is generally stable under the recommended acidic storage conditions. However, isomerization to the thermodynamically more stable (E)-isomer can be catalyzed by exposure to strong light (UV), heat, or certain radical initiators. To minimize this risk, always store solutions protected from light (e.g., in amber vials or wrapped in foil) and at the recommended low temperatures. For applications where the specific cis-geometry is critical, periodic purity checks by HPLC or NMR are advisable if solutions are stored for extended periods.

Section 2: Troubleshooting Guide - Common Experimental Issues

This section provides a structured approach to diagnosing and solving problems you may encounter during your experiments.

Issue 1: Precipitate Formation in Aqueous Solution
  • Symptom: A solid, crystalline, or flocculant material appears in your solution after preparation or upon storage.

  • Causality: Precipitation is most often caused by a loss of solubility. For this compound, the primary driver is an increase in the solution's pH.[8] If the pH rises towards neutral or basic, the protonated amine groups (R-NH3+) will be converted to the neutral, free amine form (R-NH2). This neutral form is significantly less soluble in water and will precipitate out.[5][7]

  • Troubleshooting Workflow:

    Caption: Troubleshooting workflow for precipitate formation.

Issue 2: Inconsistent or Non-Reproducible Assay Results
  • Symptom: You observe high variability between replicate wells, or the compound's potency/effect diminishes over the course of an experiment or between experiments run on different days.

  • Causality: This is a classic sign of reagent instability. The concentration of the active diamine is likely decreasing over time due to degradation. The unsaturated diamine can be oxidized or can react with components in your assay media.[6] For example, it has been shown to be a substrate and inactivator of certain amine oxidases.[6]

  • Recommended Protocol for Ensuring Consistency:

    • Prepare Fresh Solutions: Always prepare a fresh aqueous stock solution from the solid dihydrochloride salt on the day of the experiment. Avoid using solutions that are more than 24 hours old, even if refrigerated.

    • Use De-gassed Solvents: If possible, briefly sparge your high-purity water with an inert gas (nitrogen or argon) before use to remove dissolved oxygen, a key player in oxidation.

    • pH Control is Critical: When diluting your acidic stock solution into neutral or physiological pH assay buffer (e.g., PBS at pH 7.4), the final pH will rise. This dramatically increases the degradation rate. Minimize the time the compound spends in the neutral buffer. Add the compound to your assay plates as the final step immediately before starting your measurements.

    • Perform a Control Experiment: Prepare two sets of assay plates. In the first, add the compound and start the assay immediately. In the second, pre-incubate the compound in the final assay buffer for the full duration of your experiment (e.g., 24 or 48 hours) before adding cells or other reagents. A significant loss of activity in the pre-incubated plate confirms instability in the final assay conditions.

Section 3: Data & Protocols

Table 1: Recommended Storage Conditions for this compound Solutions
Solution TypeSolventConcentrationTemperatureMax. DurationKey Considerations
Short-Term Stock High-Purity Water1-10 mM2-8°C24 HoursProtect from light. Ensure vial is tightly sealed.
Long-Term Stock High-Purity Water1-10 mM≤ -20°C1-3 MonthsAliquot to avoid freeze-thaw cycles. Protect from light.
Working Solution Assay Buffer (pH ~7.4)Final Assay Conc.Room Temp / 37°C< 2 HoursPrepare immediately before use. Minimize exposure time.
Protocol: Preparation of a Stabilized Aqueous Stock Solution (10 mM)
  • Pre-Requisites: Bring the vial of solid this compound (MW: 159.05 g/mol ) to room temperature before opening to prevent condensation.

  • Weighing: Accurately weigh out 1.59 mg of the solid compound in a suitable microcentrifuge tube.

  • Solvent Addition: Add 1.0 mL of sterile, high-purity water (e.g., Milli-Q® or equivalent) to the tube.

  • Dissolution: Vortex the solution vigorously for 30-60 seconds until all solid material is completely dissolved. The resulting solution will be 10 mM.

  • Storage:

    • For immediate use: Keep the solution on ice, protected from light.

    • For long-term storage: Dispense into single-use aliquots in amber or foil-wrapped tubes and store at -20°C or below.

References

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  • Investigating the self-assembly of pH-sensitive switchable diamine surfactant using sum frequency generation spectroscopy and molecular dynamics simulations - AIP Publishing.
  • Effect of pH on the rotational conformations of 1,3-diamino-2-hydroxypropane | Request PDF.
  • Evolution of the pH in function of the diamine conversion.... - ResearchGate.
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  • Technical Support Center: Deprotection in 1,4-Diamino-2-butene Synthesis - Benchchem.
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  • But‐2‐ene‐1,4‐diamine and But‐2‐ene‐1,4‐diol as Donors for Thermodynamically Favored Transaminase‐ and Alcohol Dehydrogenase‐Catalyzed Processes - ResearchGate.
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  • Identification of cis-2-Butene-1,4-dial as a Microsomal Metabolite of Furan.
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Technical Support Center: Diamine Ligand Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Diamine Ligand Synthesis. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth guidance to navigate the common challenges encountered during the synthesis of diamine ligands. This guide is structured to offer both quick answers through FAQs and detailed solutions in our troubleshooting section.

Frequently Asked Questions (FAQs)

This section addresses common questions and provides concise, actionable answers to frequently encountered issues in diamine ligand synthesis.

Q1: My diamine synthesis is resulting in a very low yield. What are the most common causes?

A: Low yields in diamine synthesis can stem from several factors. Incomplete reactions are a primary culprit; ensure your starting materials are of high purity and consider increasing the reaction time or temperature, while carefully monitoring for product degradation.[1] Another common issue is the formation of byproducts, such as di-acylated or over-alkylated products, which can be minimized by controlling the stoichiometry of your reactants.[1] Product loss during the workup and purification stages is also frequent; optimizing extraction and recrystallization solvents is crucial.[1] For specific reactions like reductive amination, avoiding an excess of the reducing agent can prevent the reduction of the starting carbonyl compounds.[2]

Q2: I'm observing significant amounts of side products. How can I improve the selectivity of my reaction?

A: Side product formation is a common challenge. In acylation reactions to form diamides (which are then reduced to diamines), using a 1:1 molar ratio of the diamine to the acylating agent and adding the acylating agent dropwise at a low temperature can control the reaction rate and prevent di-acylation.[1] In reductive amination, over-alkylation is a known issue.[2] Using a stepwise procedure where the imine is pre-formed and then reduced can offer better control.[3] For palladium-catalyzed reactions like the Buchwald-Hartwig amination, the choice of ligand is critical for selectivity.[4][5]

Q3: What is the best strategy for purifying my diamine ligand?

A: Purification can be challenging due to the polar nature of diamines. Column chromatography is a common method, and the choice of solvent system is critical to achieve good separation from starting materials and byproducts.[1] Recrystallization is another effective technique, and the selection of an appropriate solvent or solvent mixture is key.[1] During aqueous workup, it's important to adjust the pH to minimize the solubility of the diamine product in the aqueous phase.[1] In some cases, derivatization to a less polar intermediate, followed by purification and deprotection, can be a viable strategy.

Q4: I am trying to synthesize a mono-protected diamine but keep getting the di-protected product. How can I achieve selective mono-protection?

A: Achieving selective mono-protection of a symmetrical diamine can be tricky. A common and effective method involves the sequential addition of one mole of an acid (like HCl) to protonate one of the amino groups, rendering it non-nucleophilic.[6] Subsequently, one mole of the protecting group reagent (e.g., Boc-anhydride) is added, which will selectively react with the free amino group.[6] This method is often more efficient than attempting to control the reaction through slow addition of the protecting group at low concentrations.[6]

Q5: My NMR spectrum of the final diamine ligand is complex or shows unexpected signals. What could be the issue?

A: Complex NMR spectra can arise from several sources. The presence of impurities, such as unreacted starting materials or side products, is a common cause.[7] In some cases, particularly with bulky substituents, you might be observing different conformers due to hindered bond rotation, which can lead to multiple signals for what appears to be a single proton or carbon environment.[7] For metal complexes of diamine ligands, the coordination environment can significantly influence the chemical shifts.[8] It's also important to ensure your sample is completely dry, as residual solvent can complicate the spectrum.

Troubleshooting Guides

This section provides detailed, step-by-step guidance for overcoming specific challenges in diamine ligand synthesis, with explanations of the underlying principles.

Guide 1: Overcoming Low Yields in Reductive Amination

Reductive amination is a widely used method for synthesizing diamines from dicarbonyl compounds and amines or from a carbonyl compound and a diamine.[2][9] However, it is often plagued by low yields.

Problem: Low yield due to competing reduction of the starting carbonyl.
  • Causality: Strong reducing agents like sodium borohydride (NaBH₄) can reduce the starting aldehyde or ketone in addition to the desired imine intermediate.[10]

  • Solution Protocol:

    • Choose a selective reducing agent: Use sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃). These reagents are less reactive and will selectively reduce the protonated imine (iminium ion) over the carbonyl group.[10][11]

    • Control the pH: Maintain a slightly acidic pH (around 4-5). This pH is low enough to catalyze imine formation and protonate the imine to the more reactive iminium ion, but not so low as to cause significant hydrolysis of the reducing agent or the imine.[11]

    • One-pot vs. Stepwise Procedure: While a one-pot reaction is convenient, if low yields persist, consider a stepwise approach. First, form the imine by reacting the carbonyl compound and the amine, often with the removal of water (e.g., using a Dean-Stark apparatus or molecular sieves).[2] Then, in a separate step, reduce the isolated imine.[3]

Troubleshooting Workflow for Reductive Amination

G start Low Yield in Reductive Amination check_reagents Verify Purity of Starting Materials & Solvents start->check_reagents incomplete_reaction Incomplete Reaction? check_reagents->incomplete_reaction increase_params Increase Reaction Time or Temperature incomplete_reaction->increase_params Yes side_products Side Products Observed? incomplete_reaction->side_products No increase_params->side_products over_reduction Over-reduction of Carbonyl? side_products->over_reduction Yes purification_loss Product Loss During Workup/Purification? side_products->purification_loss No change_reductant Switch to NaBH3CN or NaBH(OAc)3 over_reduction->change_reductant control_ph Optimize pH (4-5) change_reductant->control_ph stepwise Consider Stepwise Imine Formation & Reduction control_ph->stepwise success Improved Yield stepwise->success optimize_workup Optimize Extraction & Purification Conditions purification_loss->optimize_workup Yes purification_loss->success No optimize_workup->success G cluster_0 Catalytic Cycle cluster_1 Troubleshooting Points Pd(0)L Active Pd(0) Catalyst OxAdd Oxidative Addition (Ar-X + Pd(0)L -> Ar-Pd(II)-X(L)) Pd(0)L->OxAdd Ar-X LigandEx Ligand Exchange (Amine displaces X) OxAdd->LigandEx Amine, Base RedElim Reductive Elimination (Forms C-N bond, regenerates Pd(0)) LigandEx->RedElim RedElim->Pd(0)L Product (Ar-NRR') Fail1 Catalyst Deactivation (e.g., by O2) Fail1->Pd(0)L Fail2 Slow Oxidative Addition (esp. for Ar-Cl) Fail2->OxAdd Fail3 Incorrect Base/Ligand Choice Fail3->LigandEx

Caption: Key steps in the Buchwald-Hartwig amination and potential failure points.

References

  • BenchChem. (2025). Technical Support Center: Managing Long-Chain Geminal Diamines.
  • ACS GCI Pharmaceutical Roundtable.
  • BenchChem. (2025). Troubleshooting common issues in N-(2-Aminophenyl)-2-phenylacetamide synthesis.
  • ResearchGate. (2019).
  • ResearchGate. (2007). Selective Mono‐BOC Protection of Diamines.
  • Wikipedia.
  • Master Organic Chemistry. (2018).
  • Frontiers. (2019). N,N-Dimethylaminoxy Carbonyl, a Polar Protecting Group for Efficient Peptide Synthesis.
  • Wordpress.
  • Neliti. (2024). PROTECTING GROUPS FOR ORGANIC SYNTHESIS.
  • Wikipedia.
  • ResearchGate. (2025). Influence of diamine ligands on the 59Co NMR chemical shifts in cobalt(III) complexes.
  • ResearchGate. (2019).
  • WuXi AppTec. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?.
  • Reddit. (2018).
  • Organic Chemistry Portal.
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  • Master Organic Chemistry. (2017).

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Technical Support Center: Optimizing Reaction Conditions with 2(Z)-Butene-1,4-diamine, dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 2(Z)-Butene-1,4-diamine, dihydrochloride (CAS No: 114118-70-6). This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into the effective use of this versatile synthetic building block. Here, we address common challenges and frequently asked questions to help you optimize your experimental outcomes.

Section 1: General Properties, Handling, and Storage

This section covers the fundamental properties and critical handling procedures to ensure the integrity of the reagent before you begin your experiment.

Frequently Asked Questions (FAQs)

Q1: What are the critical storage and stability considerations for 2(Z)-Butene-1,4-diamine, dihydrochloride?

A: This compound is hygroscopic and can decompose in the presence of moisture or under oxidative conditions.[1] To ensure its stability and purity, it is imperative to store it in a tightly sealed container, preferably under an inert atmosphere such as argon or nitrogen. For long-term storage, a temperature of 4°C is recommended, and the inclusion of a desiccant like silica gel is advisable.[1] Regular purity checks using methods like Thin-Layer Chromatography (TLC) can help detect any potential degradation over time.[1]

Q2: The reagent is a dihydrochloride salt. How does this affect its solubility and initial reaction setup?

A: The dihydrochloride salt form significantly impacts its solubility profile. It is generally soluble in water and polar protic solvents like methanol or ethanol, but has limited solubility in many aprotic organic solvents. The presence of the hydrochloride means the amine groups are protonated. Therefore, for reactions requiring the free diamine, a base must be added to the reaction mixture to deprotonate the ammonium salts and liberate the nucleophilic free amine. The choice of base is critical and depends on the specific reaction conditions (see Section 2).

Q3: What safety precautions should be taken when handling this compound?

A: Standard laboratory safety protocols should be strictly followed. This includes wearing personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat.[2][3] Handling should be performed in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or aerosols.[2][3] Avoid contact with skin and eyes.[2][3] In case of contact, rinse the affected area thoroughly with water.[4] The compound is incompatible with strong oxidizing agents, halogens, strong reducing agents, and acid chlorides, so these should be kept separate.[2]

Section 2: Reaction Optimization and Troubleshooting

Successfully using 2(Z)-Butene-1,4-diamine, dihydrochloride as a synthetic precursor requires careful consideration of reaction parameters. This section provides guidance on optimizing conditions and troubleshooting common issues.

Experimental Workflow for a Typical Reaction

The following diagram illustrates a generalized workflow for reactions involving 2(Z)-Butene-1,4-diamine, dihydrochloride.

G cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Workup & Isolation cluster_purification 4. Purification & Analysis Reagent_Prep Reagent Prep - Dry solvents - Weigh diamine salt - Prepare base solution Reaction_Setup Reaction Setup - Add solvent & diamine salt - Add base to liberate free amine - Add electrophile/coupling partner Reagent_Prep->Reaction_Setup Monitoring Reaction Monitoring - TLC, LC-MS, or GC-MS - Check for starting material - Identify byproducts Reaction_Setup->Monitoring Quenching Quenching - Add water or buffer Monitoring->Quenching Upon Completion Extraction Extraction - Use appropriate organic solvent Quenching->Extraction Drying Drying & Concentration - Dry organic layer (e.g., Na2SO4) - Remove solvent in vacuo Extraction->Drying Purification Purification - Column chromatography - Recrystallization - Distillation Drying->Purification Analysis Characterization - NMR, MS, IR - Purity assessment Purification->Analysis G Diamine 2(Z)-Butene-1,4-diamine (Nucleophilic Linker) Product Target Molecule (Macrocycle, Polymer, Ligand) Diamine->Product Forms C-N bonds Electrophile Bifunctional Electrophile (e.g., Diacyl Chloride, Terephthalaldehyde) Electrophile->Product MOF Metal-Organic Framework (MOF) Product->MOF Coordinates to Metal Metal Ion / Cluster (e.g., Zn²⁺, Cu²⁺) Metal->MOF

Sources

Technical Support Center: Polymer Synthesis with Diamines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for polymer synthesis involving diamines. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of polyamides, polyimides, and other polymers derived from diamine monomers. The following question-and-answer format directly addresses specific experimental issues, providing not just solutions but also the underlying scientific principles to empower your research.

Section 1: Issues with Molecular Weight and Polydispersity

Q1: My polymer has a much lower molecular weight than theoretically predicted. What are the likely causes?

A1: Achieving a high molecular weight in step-growth polymerization is highly sensitive to several factors. A lower-than-expected molecular weight is a common issue and can almost always be traced back to one of three primary areas: stoichiometric imbalance, monomer impurities, or suboptimal reaction conditions.

  • Stoichiometric Imbalance: Step-growth polymerization requires a precise 1:1 molar ratio of functional groups (e.g., amine groups from the diamine and carboxylic acid groups from a diacid) to achieve high molecular weights.[1][2][3] An excess of either monomer will lead to chain termination, drastically limiting the degree of polymerization.[1][4] Even a small deviation from a perfect 1:1 ratio can have a significant impact, as described by the Carothers equation.[1]

    • Causality: When one monomer is in excess, the polymer chains will all be capped with the functional group of that excess monomer, preventing further chain growth.

    • Troubleshooting:

      • Accurate Measurement: Double-check all calculations for monomer molar equivalents. Use a calibrated analytical balance for weighing.

      • Purity Assessment: The stated purity on the manufacturer's label may not be entirely accurate. It is best practice to determine the exact purity of your monomers before weighing, for instance, through titration.[2]

  • Monomer Impurities: Impurities, even in small amounts, can act as chain stoppers.[2][4]

    • Monofunctional Impurities: An impurity with a single reactive group will cap a growing polymer chain, effectively terminating its growth.

    • Reactive Impurities: Other impurities might compete in side reactions, consuming monomers and disrupting the stoichiometry.

    • Troubleshooting:

      • Purification: Purify the diamine and comonomers before use. Recrystallization is a common and effective method for solid diamines.[2][5] For liquid diamines, distillation may be necessary.

      • Proper Storage: Ensure monomers are stored under appropriate conditions (e.g., under an inert atmosphere) to prevent degradation or reaction with atmospheric components like carbon dioxide.[5]

  • Reaction Conditions:

    • Incomplete Reaction: The reaction may not have proceeded to a high enough conversion. Step-growth polymerizations require very high conversions (>99%) to achieve high molecular weights.

    • Side Reactions: Undesirable side reactions can consume functional groups and disrupt the polymerization process.

    • Troubleshooting:

      • Reaction Time & Temperature: Increase the reaction time or temperature (within the limits of monomer and polymer stability) to drive the reaction towards completion.[1]

      • Catalyst: If applicable, ensure the catalyst is active and used at the correct concentration.

Q2: The polydispersity index (PDI) of my polymer is very broad. How can I achieve a narrower molecular weight distribution?

A2: A broad PDI (Mw/Mn) in step-growth polymerization often points to issues with reaction control and side reactions. While a theoretical PDI of around 2.0 is expected for many step-growth systems at high conversion, values significantly higher than this suggest problems.

  • Causes and Solutions:

    • Stoichiometric Imbalance: An off-stoichiometry not only lowers the average molecular weight but also broadens the distribution.[1] Precise control over the 1:1 molar ratio is crucial.

    • Side Reactions: Branching or cross-linking reactions will lead to a population of very high molecular weight chains, significantly broadening the PDI.

    • Non-Uniform Reaction Conditions: Inadequate mixing can create localized regions with different monomer concentrations, leading to variations in chain growth.

    • Controlled Polymerization Techniques: For certain applications requiring very narrow PDIs, consider advanced techniques like vapor deposition polymerization or the use of activating agents that can promote a more controlled, chain-growth-like mechanism.[6]

Section 2: Side Reactions and Gelation

Q3: My reaction mixture turned into an insoluble gel. What happened and how can I prevent it?

A3: Gelation is the formation of a cross-linked, insoluble polymer network and is a common and often catastrophic event in polymerization. It typically arises from the presence of monomers with a functionality greater than two or from side reactions that create cross-links.

  • Primary Causes of Gelation:

    • Multifunctional Monomers/Impurities: If one of your monomers has more than two reactive groups (e.g., a triamine), it can act as a branching point, leading to a network structure.

    • Side Reactions: At high temperatures, some diamines or their comonomers can undergo side reactions that create cross-links. For example, in polyamide synthesis, thermal degradation of the dicarboxylic acid can sometimes create trifunctional points.[7] Certain side reactions involving the amine groups themselves can also lead to branching.[8]

    • Oxidation: Some diamines are susceptible to oxidation, which can lead to the formation of colored, cross-linked byproducts.

  • Prevention and Troubleshooting Strategies:

    • Monomer Purity: Ensure your monomers are free from multifunctional impurities.

    • Reaction Temperature Control: Carefully control the reaction temperature to minimize side reactions. Running the polymerization at the lowest effective temperature is often a good strategy.

    • Inert Atmosphere: Conduct the polymerization under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[9]

    • Monomer Structure: Some monomers are inherently more prone to side reactions. For instance, in polybenzoxazine synthesis, specific diamine structures can be employed to prevent gelation.[10]

    • Solvent Choice: The choice of solvent can influence the propensity for gelation by affecting monomer solubility and side reaction pathways.

Experimental Protocol: Small-Scale Test for Gelation Propensity
  • Setup: In a small reaction vial equipped with a magnetic stir bar, combine the diamine and comonomer in the chosen solvent under an inert atmosphere.

  • Heating: Slowly heat the reaction mixture while monitoring the viscosity.

  • Observation: Periodically check for the formation of an insoluble fraction by taking a small aliquot and testing its solubility in a good solvent for the expected linear polymer.

  • Analysis: If gelation occurs, systematically vary parameters like temperature, monomer concentration, and monomer purity in subsequent small-scale tests to identify the cause.

Section 3: Purification and Characterization Challenges

Q4: I'm having difficulty purifying my polymer. What are the best practices?

A4: Polymer purification is essential to remove unreacted monomers, oligomers, catalysts, and salts, which can all affect the final properties of the material.

  • Standard Purification Protocol: Precipitation

    • Dissolution: Dissolve the crude polymer in a minimal amount of a good solvent (e.g., NMP, DMAc for many polyamides and polyimides).

    • Precipitation: Slowly add the polymer solution to a large volume of a vigorously stirred non-solvent (e.g., methanol, water, or ethanol).[9] The polymer should precipitate out as a solid.

    • Isolation: Collect the precipitated polymer by filtration.

    • Washing: Wash the polymer on the filter with fresh non-solvent to remove residual impurities.

    • Drying: Dry the polymer under vacuum at an elevated temperature to remove all traces of solvent and non-solvent.

  • Troubleshooting Purification:

    • Polymer Won't Precipitate: The chosen non-solvent may not be sufficiently "poor" for your polymer. Try a different non-solvent or a mixture of non-solvents.

    • Sticky Precipitate: This can happen if the polymer has a low glass transition temperature or if there is a high concentration of low molecular weight oligomers. Cooling the non-solvent can sometimes help yield a more manageable solid.

    • Impurities Remain: Repeat the dissolution-precipitation cycle multiple times for higher purity.[9]

Q5: My characterization results (e.g., NMR, IR) are ambiguous. How can I confirm the structure of my polymer?

A5: Unambiguous characterization is key to confirming a successful synthesis.

  • FTIR Spectroscopy: This is a quick and powerful tool to confirm the formation of the desired linkages. For example, in polyamide synthesis, you should see the appearance of a strong amide C=O stretch (around 1650 cm⁻¹) and an N-H stretch (around 3300 cm⁻¹).[11]

  • NMR Spectroscopy: ¹H and ¹³C NMR are invaluable for detailed structural analysis.

    • Confirm Monomer Incorporation: The presence of peaks corresponding to both the diamine and the comonomer residues in the correct integration ratio confirms their incorporation.

    • Identify End Groups: Signals from the chain ends can sometimes be identified, which can be useful for estimating the number-average molecular weight.

  • Thermal Analysis (TGA/DSC): Thermogravimetric analysis (TGA) can provide information on the thermal stability of your polymer, while differential scanning calorimetry (DSC) can be used to determine the glass transition temperature (Tg) and melting temperature (Tm).[11] These properties are highly dependent on the polymer structure.

Visual Guides

Workflow for Troubleshooting Low Molecular Weight

G start Low Molecular Weight Polymer Obtained check_stoichiometry Verify Monomer Stoichiometry start->check_stoichiometry stoich_ok Stoichiometry Correct? check_stoichiometry->stoich_ok check_purity Assess Monomer Purity purity_ok Purity High? check_purity->purity_ok check_conditions Review Reaction Conditions conditions_ok Conditions Optimal? check_conditions->conditions_ok stoich_ok->check_purity Yes reweigh Recalculate and Reweigh Monomers stoich_ok->reweigh No purity_ok->check_conditions Yes purify Purify Monomers (e.g., Recrystallization) purity_ok->purify No optimize Optimize Time, Temp, or Catalyst conditions_ok->optimize No success High Molecular Weight Polymer Achieved conditions_ok->success Yes reweigh->check_stoichiometry purify->check_purity optimize->check_conditions

Caption: A logical workflow for diagnosing and solving issues of low molecular weight in polymer synthesis.

Data Summary

IssuePotential CauseKey Parameter to CheckRecommended Action
Low Molecular Weight Stoichiometric ImbalanceMolar ratio of monomersRe-weigh monomers accurately; consider monomer purity assay.[1][2]
Monomer ImpurityPurity of starting materialsPurify monomers before use (e.g., recrystallization).[2][5]
Incomplete ReactionReaction time and temperatureIncrease reaction time/temperature or check catalyst activity.[1]
High Polydispersity (PDI) Side Reactions (e.g., branching)Reaction temperatureLower reaction temperature; ensure inert atmosphere.
Poor MixingStirring rate and reactor designImprove agitation to ensure a homogeneous reaction mixture.
Gelation Multifunctional ImpuritiesMonomer functionalityVerify monomer structure and purity.
High Temperature Side ReactionsReaction temperatureReduce polymerization temperature.[7]
Poor Solubility High Crystallinity/RigidityMonomer structureIncorporate flexible linkages or bulky side groups into the polymer backbone.

References

  • Stoichiometry and molecular weight control | Intro to Polymer Science Class Notes | Fiveable.
  • Troubleshooting inconsistent results in polyamide synthesis with 1,12-Dodecanediamine - Benchchem.
  • A Self-Protection Effect of Monomers on Preventing Gelation in Synthesis of Main-Chain Polybenzoxazines with High Molecular Weights | Macromolecules - ACS Publications.
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  • Step-growth polymerization - Wikipedia.
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Technical Support Center: Preventing Oxidation During 2(Z)-Butene-1,4-diamine,dihydrochloride Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 2(Z)-Butene-1,4-diamine,dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals who are working with this versatile, yet sensitive, building block.[1] this compound is a critical precursor in the development of pharmaceuticals and advanced materials.[1] However, its synthesis is often complicated by its susceptibility to oxidation, which can lead to reduced yields, impure products, and inconsistent results.

This document provides in-depth troubleshooting advice, preventative strategies, and detailed experimental protocols to help you successfully navigate the challenges of synthesizing this compound, with a primary focus on mitigating oxidative side reactions.

Section 1: Frequently Asked Questions (FAQs)

Q1: My final product is discolored (yellow to brown). What is the likely cause?

A: Discoloration is a common indicator of oxidation. The allylic amine and the electron-rich double bond in 2(Z)-Butene-1,4-diamine are susceptible to air oxidation, which can lead to the formation of colored impurities.[2] This is particularly prevalent during workup and purification steps when the free diamine is exposed to the atmosphere.

Q2: I'm observing a significant decrease in yield after the final deprotection and isolation steps. Could oxidation be the culprit?

A: Yes, oxidation can lead to the formation of byproducts, thus lowering the overall yield of the desired product. The free diamine is more prone to oxidation than its protected precursors. Therefore, it is crucial to handle the deprotected compound under an inert atmosphere.[2][3]

Q3: What are the most critical stages of the synthesis to be mindful of oxidation?

A: The most critical stages are:

  • Post-deprotection: The free diamine is highly susceptible to oxidation.

  • Workup and Extraction: Exposure to air during these steps can lead to significant product loss.

  • Purification: Especially during column chromatography or recrystallization if not performed under an inert atmosphere.

  • Storage: Long-term storage of the free diamine, even as a salt, can lead to degradation if not stored properly.

Section 2: Understanding and Visualizing the Problem: Oxidation Pathways

The molecular structure of 2(Z)-Butene-1,4-diamine contains two primary points of vulnerability to oxidation: the amine functionalities and the cis-configured double bond. Oxidation can proceed through several mechanisms, including autoxidation via radical pathways.

Caption: Potential oxidation pathways for 2(Z)-Butene-1,4-diamine.

Section 3: Troubleshooting Guide

This section provides a structured approach to identifying and resolving common issues related to oxidation during the synthesis.

Symptom Potential Cause Recommended Solution(s)
Low Yield Oxidation during workup/purification: The free diamine is exposed to air for extended periods.- Perform all post-deprotection steps under an inert atmosphere (Nitrogen or Argon).[2][3]- Use degassed solvents for workup and purification.[2]- Minimize the time the free diamine is in solution before salt formation.
Incomplete Reaction: The nucleophilic substitution or deprotection step did not go to completion.- Monitor the reaction progress closely using TLC or LC-MS.- Ensure the purity and reactivity of your starting materials.
Product Discoloration (Yellow/Brown) Air Oxidation: Formation of colored oxidation byproducts.- Immediately upon successful deprotection, precipitate the dihydrochloride salt. The salt is generally more stable to air oxidation.[2]- If purification of the free base is necessary, use a glovebox or Schlenk line.[4]
Trace Metal Contamination: Metal ions can catalyze oxidation.- Use high-purity, metal-free reagents and solvents.- Consider adding a chelating agent like EDTA in trace amounts during workup (test on a small scale first).
Presence of Multiple Impurities in NMR/LC-MS Formation of various oxidation products: Imines, aldehydes, and polymerized material.- Review and implement stringent anaerobic techniques throughout the process.[5][6]- Analyze crude material by LC-MS to identify the mass of byproducts, which can give clues to their structure (e.g., M+16 for mono-oxidation).
Inconsistent Results Between Batches Variable exposure to oxygen: Inconsistent handling procedures.- Standardize your inert atmosphere techniques.[5][6]- Ensure all researchers are trained on proper air-sensitive handling protocols.

Section 4: Preventative Strategies and Experimental Protocols

Proactive prevention is the most effective strategy for mitigating oxidation. The following protocols are designed with this principle in mind.

General Workflow for Synthesis Under Inert Atmosphere

This diagram illustrates the key stages where maintaining an inert atmosphere is critical.

InertAtmosphereWorkflow cluster_synthesis Synthesis Stages cluster_conditions Critical Conditions Start Starting Materials ((Z)-1,4-dihalobut-2-ene, Amine Source) Protection Nucleophilic Substitution (e.g., with Potassium Phthalimide) Start->Protection Deprotection Deprotection (e.g., Hydrazine Hydrate) Protection->Deprotection Isolation Isolation of Free Diamine Deprotection->Isolation Inert_Atmosphere Inert Atmosphere (N₂ or Ar) Deprotection->Inert_Atmosphere Salt_Formation Dihydrochloride Salt Formation Isolation->Salt_Formation Isolation->Inert_Atmosphere Degassed_Solvents Degassed Solvents Isolation->Degassed_Solvents Purification Purification and Drying Salt_Formation->Purification Final_Product Final Product: This compound Purification->Final_Product Purification->Inert_Atmosphere Purification->Degassed_Solvents

Caption: Critical stages for maintaining an inert atmosphere.

Detailed Experimental Protocol: Synthesis and Handling

This protocol is a representative example for the synthesis of this compound, incorporating best practices for preventing oxidation.

Materials:

  • (Z)-1,4-dichloro-2-butene

  • Potassium phthalimide

  • N,N-Dimethylformamide (DMF), anhydrous and degassed

  • Hydrazine hydrate

  • Ethanol, anhydrous and degassed

  • Hydrochloric acid (HCl) in diethyl ether or as a gas

  • Diethyl ether, anhydrous and degassed

  • Nitrogen or Argon gas (high purity)

Protocol:

Step 1: Nucleophilic Substitution (Protection) [7]

  • Set up a flame-dried, three-necked flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet.

  • Under a positive pressure of nitrogen, charge the flask with (Z)-1,4-dichloro-2-butene and anhydrous, degassed DMF.

  • Add potassium phthalimide in portions.

  • Stir the reaction mixture at room temperature. Monitor the reaction by TLC until the starting material is consumed.

Step 2: Deprotection and Isolation under Inert Atmosphere [7]

  • Once the substitution is complete, cool the reaction mixture in an ice bath.

  • Add anhydrous, degassed ethanol to the flask.

  • Slowly add hydrazine hydrate via a syringe. It is critical to maintain a steady flow of nitrogen during this addition.

  • Allow the mixture to stir at room temperature. A precipitate of phthalhydrazide will form.

Step 3: Salt Formation and Purification

  • Filter the reaction mixture under a nitrogen blanket (e.g., using a Schlenk filter) to remove the phthalhydrazide precipitate.

  • Wash the precipitate with a small amount of degassed ethanol.

  • Transfer the filtrate to a clean, flame-dried flask under nitrogen.

  • Cool the filtrate in an ice bath and slowly add a solution of HCl in diethyl ether, or bubble HCl gas through the solution, until the pH is acidic.

  • The this compound will precipitate as a white solid.

  • Collect the solid by filtration under nitrogen, wash with cold, degassed diethyl ether, and dry under high vacuum.

The Role of Antioxidants

While not always necessary if stringent inert atmosphere techniques are employed, the addition of a radical scavenger can be a useful strategy in particularly problematic cases.

  • Mechanism of Action: Antioxidants function by donating an electron to neutralize highly reactive free radicals, thereby terminating the chain reaction of oxidation.[8][9]

  • Commonly Used Antioxidants: For organic synthesis, hindered phenols such as Butylated Hydroxytoluene (BHT) are often used.

  • Implementation: A small amount of BHT (e.g., 0.1 mol%) can be added to the reaction mixture during the workup or to the solvents used for purification. However, this may complicate purification, so its use should be carefully considered and evaluated on a small scale first.

Section 5: Analytical Techniques for Detecting Oxidation

It is essential to have reliable analytical methods to detect and quantify oxidation byproducts.

Technique Application What to Look For
Thin Layer Chromatography (TLC) Rapid reaction monitoring and qualitative assessment of purity.Streaking of the product spot, or the appearance of new, often lower Rf spots that may be colored.
Liquid Chromatography-Mass Spectrometry (LC-MS) Highly sensitive detection and identification of impurities.Peaks corresponding to the mass of expected oxidation products (e.g., M+16 for hydroxylation, M-2 for imine formation).
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) Structural elucidation of the final product and impurities.Disappearance or shifting of signals for the allylic protons and the vinylic protons. Appearance of new signals, particularly in the aldehyde/ketone region (9-10 ppm in ¹H NMR).
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of volatile oxidation byproducts.Can be used to detect smaller, volatile degradation products.[10]
UV-Vis Spectroscopy Detection of conjugated systems that may form upon oxidation.The appearance of new absorption bands, which can indicate the formation of colored, conjugated impurities.[10]

Section 6: Concluding Remarks

The successful synthesis of this compound hinges on the effective management of its sensitivity to oxidation. By understanding the underlying mechanisms of degradation, implementing robust inert atmosphere techniques, and utilizing appropriate analytical controls, researchers can consistently obtain high-purity material. This guide provides a comprehensive framework for troubleshooting and preventing oxidation-related issues, empowering you to achieve reliable and reproducible results in your research and development endeavors.

References

  • Unveiling 1,4-Diamino-2-butene: A Technical Guide to its Discovery, Synthesis, and Significance - Benchchem. (n.d.).
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  • Enzyme-catalyzed allylic oxidation reactions: A mini-review - Frontiers. (n.d.).
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  • OXIDATIONS 5 Oxidations Carey & Sundberg: Chapter 12 problems: 1a,c,e,g,n,o,q; 2a,b,c,f,g,j,k; 5; 9 a,c,d,e,f,l,m,n; (n.d.).
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Technical Support Center: Scaling Up 2(Z)-Butene-1,4-diamine, dihydrochloride Production

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

Welcome to the technical support guide for the synthesis and scale-up of 2(Z)-Butene-1,4-diamine, dihydrochloride (CAS: 114118-70-6). This document provides in-depth analysis, troubleshooting guides, and validated protocols to address the specific challenges encountered when transitioning this process from the laboratory bench to pilot or production scale. As a key intermediate in medicinal chemistry, particularly for developing agents targeting the polyamine transport system in cancer therapy, robust and scalable production of the geometrically pure (Z)-isomer is paramount.[1]

This guide is structured to walk you through the critical stages of the production process, highlighting potential pitfalls and offering field-proven solutions.

Section 1: The Core Challenge: Stereoselective Synthesis of the (Z)-Diamine

The primary synthetic route to 2(Z)-Butene-1,4-diamine involves the stereoselective hydrogenation of a 2-butyne-1,4-diamine precursor. The core objective is to reduce the alkyne to a (Z)-alkene without over-reduction to the corresponding alkane (butane-1,4-diamine) or isomerization to the thermodynamically more stable (E)-alkene.[2] This is typically achieved using a partially deactivated palladium catalyst, such as Lindlar's catalyst (Pd/BaSO₄).

FAQ 1.1: My hydrogenation is producing a mixture of (Z)- and (E)-isomers. What's causing the loss of stereoselectivity?

Loss of stereoselectivity is a common issue, especially during scale-up. The primary causes are related to reaction temperature and catalyst activity.

  • Causality—Thermal Isomerization: The (Z)-isomer is the kinetically favored product of cis-hydrogenation. However, it is thermodynamically less stable than the (E)-isomer.[3][4] Hydrogenation reactions are highly exothermic.[5] If the heat generated is not efficiently removed, localized hot spots can form on the catalyst surface or in the bulk solution. These elevated temperatures provide the activation energy needed to overcome the rotational barrier of the double bond, leading to isomerization. This problem is amplified at scale due to the lower surface-area-to-volume ratio of larger reactors, which makes heat dissipation less efficient.[6][7]

  • Troubleshooting & Solutions:

    • Aggressive Cooling: Ensure your reactor's cooling jacket is operating at maximum efficiency. For large-scale batches, consider internal cooling coils, but be mindful of their impact on mixing dynamics.

    • Controlled Hydrogen Addition: Do not introduce hydrogen in one single pressurization. Instead, feed hydrogen at a rate that matches the reaction's consumption. This keeps the exothermic reaction at a manageable and consistent rate, preventing temperature spikes.[5]

    • Catalyst Selection: Ensure your Lindlar catalyst is not overly active. If necessary, consider additional deactivation agents or screen different catalyst suppliers.

FAQ 1.2: The reaction is sluggish and incomplete, or I'm seeing significant over-reduction to butane-1,4-diamine. How do I solve this?

These opposing problems—sluggishness and over-reduction—both frequently stem from mass transfer limitations, a critical factor in three-phase (gas-liquid-solid) catalytic hydrogenations.[6][8]

  • Causality—The Mass Transfer Cascade: For the reaction to occur, hydrogen gas must first dissolve into the liquid solvent (gas-liquid mass transfer), then diffuse from the bulk liquid to the surface of the solid catalyst particle (liquid-solid mass transfer), and finally adsorb onto the active sites within the catalyst's pores. At a small scale, vigorous stirring often overcomes these barriers. At a large scale, any of these steps can become the rate-limiting factor.[7][8]

    • Sluggish Reaction: If gas-liquid mass transfer is poor, the catalyst is "starved" of hydrogen, slowing the reaction. This is often due to inadequate agitation or poor gas dispersion.[6]

    • Over-reduction: Conversely, if liquid-solid mass transfer is poor, the concentration of the reactant at the catalyst surface can become depleted. Since hydrogen is typically more mobile, it can still reach the active sites and reduce the newly formed (Z)-alkene to the alkane before more of the starting alkyne reaches the catalyst.

  • Troubleshooting & Solutions:

    • Optimize Agitation: The goal is to maximize the gas-liquid interface and keep the solid catalyst suspended uniformly. Simple anchor stirrers are often inadequate at scale.[9] A gas-inducing impeller (hollow shaft agitator) is highly effective for dispersing hydrogen from the bottom of the reactor.[5] See the table below for agitation recommendations.

    • Catalyst Loading: Increasing catalyst loading can sometimes compensate for mass transfer limitations, but this increases cost and filtration burden. It's often better to first optimize physical parameters.

    • Solvent Choice: The solubility of hydrogen varies in different solvents. Ensure your chosen solvent (e.g., ethanol, methanol) has good hydrogen solubility under the reaction conditions.

Section 2: Dihydrochloride Salt Formation: From Oily Amine to Crystalline Solid

Once the (Z)-diamine free base is synthesized and isolated, it must be converted to its dihydrochloride salt. This step is critical for stability, handling, and purification. The free diamine is often an oil that is sensitive to oxidation, while the dihydrochloride salt is a stable, crystalline solid.[2]

FAQ 2.1: My product won't crystallize after adding HCl. It remains an oil or a sticky solid. What should I do?

This is a classic crystallization challenge, often caused by impurities or incorrect solvent/stoichiometry.

  • Causality—Crystallization Inhibition:

    • Impurities: Residual solvents, byproducts from the hydrogenation step ((E)-isomer, saturated diamine), or even excess starting material can act as crystallization inhibitors, disrupting the formation of a stable crystal lattice.

    • Solvent System: The ideal solvent system should dissolve the diamine free base but have low solubility for the resulting dihydrochloride salt, promoting precipitation.[10] If the salt is too soluble, it will not crystallize.

    • Stoichiometry: Precise addition of 2.0 equivalents of HCl is critical. Excess HCl can sometimes increase the solubility of the salt in certain solvent systems. Under-addition will leave free base in the mixture, leading to an impure, oily product.

  • Troubleshooting & Solutions:

    • Solvent Screen: The most common method is dissolving the diamine in a solvent like anhydrous ethanol or isopropanol (IPA) and adding a solution of HCl in the same solvent or bubbling anhydrous HCl gas.[2][11] If the product remains soluble, an anti-solvent (a solvent in which the salt is insoluble, like diethyl ether or ethyl acetate) can be slowly added to induce precipitation.[10]

    • Purity Check: Before salt formation, analyze the free base by GC-MS or NMR to ensure it is sufficiently pure. If significant impurities are present, consider purification of the free base (e.g., vacuum distillation) before proceeding.

    • Seeding: If you have a small amount of pure crystalline product, adding a "seed" crystal to the supersaturated solution can initiate crystallization.

    • pH Control: Use a pH meter to monitor the addition of HCl, targeting a final pH below 2 to ensure complete salt formation.[2]

FAQ 2.2: The isolated salt has a wide melting point range and inconsistent analytical data. How can I improve its purity and consistency?

This points to either polymorphism or the presence of trapped impurities in the crystal lattice.

  • Causality—Polymorphism and Impurity Entrapment:

    • Polymorphism: Dihydrochloride salts can often exist in multiple crystalline forms, or polymorphs, each with a distinct melting point, solubility, and diffraction pattern.[11][12] The specific form obtained can be highly sensitive to the rate of cooling, agitation, and the solvent system used. Inconsistent process parameters between batches will lead to different polymorphic forms.

    • Impurity Entrapment: Rapid, uncontrolled crystallization ("crashing out") can trap solvent and impurities within the crystal structure, leading to poor purity and inconsistent results.

  • Troubleshooting & Solutions:

    • Controlled Crystallization: Develop a precise temperature and addition profile. Cool the solution slowly after HCl addition to allow for the growth of large, pure crystals.

    • Recrystallization: The most effective way to purify the final product is through recrystallization. Dissolve the crude salt in a minimal amount of a hot solvent (e.g., ethanol/water mixture) and allow it to cool slowly. This process effectively purges impurities.

    • Characterization: Use techniques like X-ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC) to characterize the crystal form.[11] This allows you to establish a consistent analytical fingerprint for your desired polymorph and ensure batch-to-batch consistency.

Section 3: Key Scale-Up Parameters & Safety

Scaling up any chemical process introduces challenges that are often physical rather than chemical in nature.[7] For this specific synthesis, heat transfer, mass transfer, and safety are the paramount concerns.

Parameter Lab Scale (e.g., 1 L flask) Pilot/Production Scale (e.g., 100 L reactor) Rationale & Key Considerations
Agitation Magnetic stir bar (1000+ RPM)Mechanical overhead stirrer with specialized impeller (e.g., gas-inducing turbine)Efficient gas-liquid mixing is critical to avoid hydrogen starvation. The power input per unit volume (P/V) should be a key scale-up parameter.[6]
Heat Transfer Surface area of flask is sufficient for passive or simple bath cooling.High-performance jacket cooling, potentially with internal coils, is required.The surface-area-to-volume ratio decreases cubically with scale, making heat removal a major bottleneck. Runaway reactions are a significant risk.[6][9]
H₂ Addition Balloon or single pressurization of headspace.Metered addition via mass flow controller linked to reactor pressure.Controlled addition prevents temperature spikes from the exothermic reaction and improves safety.[5]
Catalyst Filtration Gravity or vacuum filtration through Celite/filter paper.Enclosed filter press or Nutsche filter dryer under an inert atmosphere.Handling pyrophoric catalysts on a large scale requires specialized, enclosed equipment to prevent fires upon exposure to air.[13]
Safety Standard fume hood.Process safety management (PSM) protocols, pressure-rated vessel, O₂ monitoring, grounding.The combination of flammable hydrogen gas, pyrophoric catalysts, and flammable solvents presents significant fire and explosion hazards.[13]

Section 4: Visualized Workflows and Pathways

Synthetic Pathway and Potential Side Products

The following diagram illustrates the primary reaction pathway for the synthesis of 2(Z)-Butene-1,4-diamine, dihydrochloride, highlighting the key challenges and potential byproducts that must be controlled during scale-up.

G cluster_hydrogenation Hydrogenation Challenges Start 2-Butyne-1,4-diamine (Precursor) H2 H₂, Lindlar Catalyst (Pd/BaSO₄) Z_Diamine (Z)-2-Butene-1,4-diamine (Desired Intermediate) H2->Z_Diamine Stereoselective Hydrogenation (Kinetic Product) HCl 2.0 eq. Anhydrous HCl E_Isomer (E)-Isomer (Isomerization Byproduct) Z_Diamine->E_Isomer High Temp. Alkane Butane-1,4-diamine (Over-reduction Byproduct) Z_Diamine->Alkane Over-reduction FinalProduct 2(Z)-Butene-1,4-diamine, dihydrochloride (Final Product) HCl->FinalProduct Salt Formation & Crystallization

Caption: Synthetic route and common scale-up byproducts.

Scale-Up Troubleshooting Logic

This diagram outlines a logical workflow for troubleshooting common issues encountered during the scale-up of the hydrogenation step.

Caption: Decision tree for hydrogenation scale-up troubleshooting.

Section 5: Experimental Protocols

Protocol A: Pilot-Scale Stereoselective Hydrogenation (100 L Reactor)

  • Safety First: This procedure involves flammable gas under pressure and a potentially pyrophoric catalyst. All operations must be conducted in a properly rated and grounded reactor by trained personnel, following strict process safety protocols.[13]

  • Inerting: Purge the 100 L pressure reactor vessel with nitrogen three times to ensure an inert atmosphere.

  • Catalyst Slurry: In a separate, inerted vessel, prepare a slurry of Lindlar catalyst (e.g., 5% Pd/BaSO₄, 50% water wet; ~0.5-1.0 kg) in the reaction solvent (e.g., 10 L of anhydrous ethanol).

  • Catalyst Transfer: Transfer the catalyst slurry to the main reactor under a nitrogen blanket.

  • Reactant Addition: Add a solution of the 2-butyne-1,4-diamine precursor (e.g., 5 kg) dissolved in the remaining reaction solvent (e.g., 50 L of anhydrous ethanol) to the reactor.

  • Purging: Seal the reactor and purge the headspace with nitrogen (3x), followed by hydrogen (3x) to remove all nitrogen.

  • Reaction: Pressurize the reactor with hydrogen to the target pressure (e.g., 2-4 bar). Begin agitation, ensuring good vortexing and catalyst suspension. Set the cooling jacket to maintain the internal temperature between 20-25°C. The reaction is highly exothermic; control the temperature by adjusting the hydrogen feed rate from a reservoir.

  • Monitoring: Monitor the reaction progress by measuring hydrogen uptake. Confirm completion by taking a sample (via a safe sampling port) and analyzing by GC or TLC.

  • Post-Reaction: Once complete, stop the hydrogen feed. Purge the reactor headspace with nitrogen (5x) to remove all residual hydrogen.

  • Filtration: Transfer the reaction mixture through an enclosed filtration system (e.g., a filter press) containing a pad of Celite to remove the catalyst. Wash the catalyst cake with additional solvent. Crucially, do not allow the catalyst cake to dry in the air. [13] Keep it wet with solvent or water until it can be safely quenched and disposed of.

Protocol B: Dihydrochloride Salt Formation and Recrystallization

  • Solvent Transfer: Transfer the filtered mother liquor containing the (Z)-2-Butene-1,4-diamine to a separate glass-lined reactor suitable for handling corrosive materials.

  • Concentration: If necessary, concentrate the solution under reduced pressure to a target volume to facilitate crystallization.

  • HCl Addition: Cool the solution to 0-5°C. Slowly add 2.0 equivalents of a standardized solution of HCl in isopropanol. Monitor the internal pH, ensuring it drops to < 2.

  • Crystallization: The dihydrochloride salt should begin to precipitate. Maintain slow agitation at 0-5°C for 2-4 hours to allow for complete crystallization.

  • Isolation: Isolate the solid product by centrifugation or filtration. Wash the cake with cold isopropanol or another suitable anti-solvent to remove residual mother liquor.

  • Drying: Dry the product in a vacuum oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.

  • Recrystallization (if needed): For higher purity, dissolve the dried solid in a minimal amount of hot 90:10 ethanol:water. Allow the solution to cool slowly to room temperature, then cool to 0-5°C to maximize yield. Filter, wash, and dry as before.

References

  • Benchchem. (n.d.). 2(Z)-Butene-1,4-diamine,dihydrochloride | 114118-70-6.
  • Pérez Torres, P. (2021). Scale-up of catalytic hydrogenation in the pharmaceutical industry. Biblioteca IQS.
  • Reddy, et al. (2004). Polymorphic forms of dihydrochloride salts of cetirizine and processes for preparation thereof.
  • FHNW. (n.d.).
  • University of Wisconsin-Madison Chemistry. (n.d.).
  • Neuland Labs. (2022).
  • Thermo Fisher Scientific. (2012).
  • Parmar, V. K., et al. (2012). Hydrochloride salt co-crystals: Preparation, characterization and physicochemical studies.
  • Reddy, et al. (2004). Polymorphic forms of dihydrochloride salts of cetirizine and processes for preparation thereof.
  • TCI Chemicals. (n.d.).
  • Reddit r/chemistry. (2021).
  • Parmar, V. K., et al. (2012). Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies. PubMed.
  • Langes, C., et al. (2010). Method for salt preparation.
  • Sigma-Aldrich. (2024).
  • Organic Chemistry Portal. (n.d.).
  • HWS Labortechnik Mainz. (2025). From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis.
  • Benchchem. (n.d.). High-Yield Stereoselective Synthesis of (Z)
  • Tyler DeWitt. (2023). Draw the cis and trans isomers of but-2-ene. YouTube.

Sources

Technical Support Center: Optimizing the Synthesis of 2(Z)-Butene-1,4-diamine, dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2(Z)-Butene-1,4-diamine, dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and ultimately improve the yield and purity of your target compound. As an unsaturated analogue of putrescine, (Z)-1,4-diamino-2-butene is a valuable building block, particularly for developing targeted cancer therapies and imaging agents due to its recognition by the polyamine transport system, which is often upregulated in cancer cells.[1][2][3]

This document provides in-depth troubleshooting advice and answers to frequently asked questions, drawing from established synthetic protocols and field-proven insights.

Troubleshooting Guide

This section addresses specific experimental challenges you may encounter during the synthesis of 2(Z)-Butene-1,4-diamine, dihydrochloride, providing explanations for the underlying causes and actionable solutions.

Issue 1: Low Overall Yield of the Desired Product

Symptoms: After the final workup and purification, the isolated yield of 2(Z)-Butene-1,4-diamine, dihydrochloride is significantly lower than expected.

Potential Causes & Solutions:

Potential Cause Explanation Recommended Solution
Over-alkylation/Polymerization The newly formed diamine product is nucleophilic and can react with the starting 1,4-dihalo-2-butene, leading to the formation of oligomers and polymers.[4] This is especially problematic when using ammonia or primary amines directly.Employ Protecting Groups: Utilize a protected amine source, such as potassium phthalimide or di-tert-butyl iminodicarboxylate, to prevent the secondary amine from reacting further.[4][5] The protecting group is then removed in a subsequent step.
Formation of Cyclic Byproducts When using cis-1,4-dichloro-2-butene with ammonia, intramolecular cyclization can occur, forming side products like 3-pyrroline and 5-azaspiro[4.4]nona-2,7-dienium chloride, which significantly reduces the yield of the linear diamine.[4]Use a Large Excess of Amine: To favor the intermolecular reaction over intramolecular cyclization, use a large molar excess of the amine source.[4] This increases the probability of the dihalide reacting with the external amine.
Incomplete Deprotection If a protecting group strategy is used (e.g., phthalimide or Boc), incomplete cleavage of the protecting group will result in a lower yield of the free diamine.Optimize Deprotection Conditions: For phthalimide groups, ensure complete reaction with hydrazine hydrate in ethanol.[5] For Boc groups, use strong acidic conditions (e.g., HCl in dioxane or TFA) and monitor the reaction by TLC or LC-MS until the starting material is fully consumed.
Product Loss During Workup The diamine product, especially as the free base, is water-soluble.[5] Multiple extractions with organic solvents may be inefficient, leading to product loss in the aqueous phase.Acidification and Precipitation: After deprotection, acidify the reaction mixture with HCl to precipitate the dihydrochloride salt.[5][6] The salt is generally less soluble in organic solvents, allowing for easier isolation by filtration.
Oxidation of the Diamine The free diamine is sensitive to air oxidation, which can lead to degradation and the formation of colored impurities.[6]Maintain an Inert Atmosphere: Conduct the reaction, especially the deprotection and isolation of the free diamine, under an inert atmosphere (e.g., nitrogen or argon).[6]
Issue 2: Presence of Impurities in the Final Product

Symptoms: Spectroscopic analysis (e.g., NMR, MS) of the isolated product shows the presence of unexpected signals, indicating impurities.

Potential Causes & Solutions:

Potential Cause Explanation Recommended Solution
Unreacted Starting Materials Incomplete reaction of the cis-1,4-dihalo-2-butene or the protected amine can lead to their presence in the final product.Monitor Reaction Progress: Use TLC or LC-MS to monitor the reaction until the starting materials are consumed. If the reaction stalls, consider increasing the temperature or reaction time.
Side Products from the Synthesis As mentioned previously, side products like polymers and cyclic compounds can co-precipitate with the desired product.[4]Purification by Recrystallization: The dihydrochloride salt of 2(Z)-Butene-1,4-diamine can be effectively purified by recrystallization from a suitable solvent system, such as ethanol/ether or ethanol.[5]
Isomerization to the (E)-isomer While starting with the (Z)-dihalobutene favors the formation of the (Z)-diamine, some isomerization can occur, especially under harsh reaction conditions or during purification.Confirm Stereochemistry: Use 1H NMR spectroscopy to confirm the cis-configuration of the double bond. The coupling constants for the vinyl protons can help distinguish between the (Z) and (E) isomers.

Frequently Asked Questions (FAQs)

Q1: What are the most common and reliable synthetic routes for 2(Z)-Butene-1,4-diamine, dihydrochloride?

The most reliable methods involve a two-step process to control selectivity and minimize side reactions. A widely used approach is the nucleophilic substitution of cis-1,4-dichloro-2-butene with a protected amine, followed by deprotection.[2][5]

A common and effective protocol is as follows:

  • Nucleophilic Substitution: cis-1,4-dichloro-2-butene is reacted with potassium phthalimide in a polar aprotic solvent like DMF. This forms the N,N'-(but-2-ene-1,4-diyl)diphthalimide intermediate.[5]

  • Deprotection: The diphthalimide derivative is then treated with hydrazine hydrate in ethanol to cleave the phthalimide groups, yielding the free (Z)-1,4-diamino-2-butene.[5]

  • Salt Formation: The reaction mixture is acidified with hydrochloric acid. This serves two purposes: it precipitates the phthalhydrazide byproduct, which can be removed by filtration, and it converts the diamine into its more stable dihydrochloride salt.[5][6] The final product is then isolated by concentrating the filtrate and recrystallizing.[5]

An alternative to phthalimide is the use of di-tert-butyl iminodicarboxylate, which can be removed under acidic conditions.[4]

Q2: Why is using a protecting group strategy highly recommended?

Using a protecting group is crucial for several reasons:

  • Prevents Over-alkylation: The primary reason is to avoid the formation of polymeric byproducts. The protected amine is not nucleophilic, preventing it from reacting further with the starting dihalide.[4]

  • Improves Yield and Purity: By preventing side reactions, the overall yield and purity of the desired product are significantly improved.

  • Better Control: It allows for a more controlled and reproducible synthesis.

The workflow for a protected amine synthesis is illustrated below:

workflow start cis-1,4-dihalo-2-butene substitution Nucleophilic Substitution start->substitution protected_amine Protected Amine (e.g., Potassium Phthalimide) protected_amine->substitution intermediate Protected Diamine Intermediate substitution->intermediate Step 1 deprotection Deprotection (e.g., Hydrazine Hydrate) intermediate->deprotection free_diamine (Z)-2-Butene-1,4-diamine (Free Base) deprotection->free_diamine Step 2 acidification Acidification with HCl free_diamine->acidification final_product 2(Z)-Butene-1,4-diamine, dihydrochloride acidification->final_product Step 3 stability free_base (Z)-2-Butene-1,4-diamine (Free Base) salt 2(Z)-Butene-1,4-diamine, dihydrochloride (Stable Salt) free_base->salt + 2 HCl (Stabilization) oxidation Oxidative Degradation free_base->oxidation Susceptible to air salt->free_base + Base (Liberation for reaction)

Caption: The relationship between the unstable free base and its stable dihydrochloride salt.

References

  • 2(Z)-Butene-1,4-diamine,dihydrochloride | 114118-70-6 | Benchchem. (n.d.).
  • Unveiling 1,4-Diamino-2-butene: A Technical Guide to its Discovery, Synthesis, and Significance - Benchchem. (n.d.).
  • An In-depth Technical Guide to 1,4-Diamino-2-butene Derivatives and Analogues - Benchchem. (n.d.).
  • Technical Support Center: Synthesis of 1,4-Diamino-2-butene - Benchchem. (n.d.).
  • High-Yield Stereoselective Synthesis of (Z)-1,4-Diamino-2-butene: Application Notes and Protocols - Benchchem. (n.d.).
  • (Z)-1,4-diamino-2-butene as a vector of boron, fluorine, or iodine for cancer therapy and imaging: Synthesis and biological evaluation - ResearchGate. (n.d.).

Sources

Technical Support Center: Polymerization with 2(Z)-Butene-1,4-diamine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the polymerization of 2(Z)-Butene-1,4-diamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for the unique challenges presented by this monomer. The inherent functionalities of 2(Z)-Butene-1,4-diamine—two primary amine groups and a cis-configured double bond—make it a promising building block for novel polyamides with unique stereochemistry. However, this same structure predisposes it to several competing side reactions that can hinder the synthesis of high-molecular-weight, well-defined polymers. This document provides a series of frequently asked questions and detailed troubleshooting guides to help you identify, understand, and mitigate these issues.

Section 1: Frequently Asked Questions (FAQs)

Q1: I am consistently obtaining a low molecular weight polymer or oligomers. What is the most likely cause?

Low molecular weight is the most common issue when polymerizing 2(Z)-Butene-1,4-diamine. While standard issues like inexact monomer stoichiometry or impurities are possible causes[1][2], the primary reason is often an intramolecular cyclization reaction that competes directly with the desired intermolecular polymerization. The 1,4-disposition of the amine groups across the cis-double bond creates a favorable conformation for the formation of a seven-membered heterocyclic ring, which acts as a chain-terminating event.[3][4] See Troubleshooting Guide 1 for a detailed mitigation strategy.

Q2: My polymer's properties, such as glass transition temperature (Tg) and solubility, are inconsistent between batches, even when using the same protocol. Why is this happening?

This inconsistency typically points to unintended isomerization of the cis (Z) double bond to the more thermodynamically stable trans (E) isomer during polymerization.[5][6] This change in stereochemistry disrupts the polymer chain's regular structure, affecting its packing, crystallinity, and ultimately, its bulk properties.[7] The extent of isomerization can be highly sensitive to reaction temperature, catalysts, and the presence of acidic or basic impurities. Refer to Troubleshooting Guide 2 to control this side reaction.

Q3: My reaction mixture became an insoluble gel, even at what I predicted to be low conversion. What caused this gelation?

Premature gelation is a classic sign of cross-linking. The double bond in the 2(Z)-Butene-1,4-diamine backbone is susceptible to reactions that can form covalent bonds between polymer chains, leading to an infinite network.[8][9][10][11] This can be initiated by radical species (from impurities or high temperatures), certain catalysts, or oxidative processes. Once a significant number of cross-links form, the polymer becomes insoluble.[12] Troubleshooting Guide 3 provides methods to prevent this.

Q4: The final polymer product is yellow or brown, but I expected a colorless material. How can I prevent this discoloration?

Discoloration is almost always a result of oxidation. Amine functional groups are particularly susceptible to air oxidation, especially at elevated temperatures, which can form colored byproducts.[13] The double bond can also be a site for oxidative degradation. Preventing this requires stringent control of the reaction atmosphere. For prevention protocols, see Troubleshooting Guide 4 .

Section 2: Troubleshooting Guides

Guide 1: Issue - Low Molecular Weight due to Intramolecular Cyclization

Symptoms:

  • Gel Permeation Chromatography (GPC) analysis shows a low number-average molecular weight (Mn) and a broad or multimodal distribution.

  • A significant peak at a very low molecular weight is often observed.

  • Mass Spectrometry (e.g., LC-MS) of the crude product reveals a species with the mass of the cyclized monomer (C₄H₈N₂).

Root Cause Analysis: The polymerization of a diamine with a dicarboxylic acid (or its derivative) is a competition between intermolecular chain growth and intramolecular cyclization. For 2(Z)-Butene-1,4-diamine, the proximity of the two amine groups makes the intramolecular pathway kinetically accessible, leading to the formation of 2,3,4,7-tetrahydro-1H-1,4-diazepine.

G cluster_0 Reaction Pathways cluster_1 High Concentration / Controlled Addition cluster_2 Low Concentration / High Temp Monomer 2(Z)-Butene-1,4-diamine + Diacid Monomer Polymer High MW Polyamide (Intermolecular Reaction) Monomer->Polymer Favored Pathway (Bimolecular Collision) Cyclized Chain-Terminating Cyclic Product (Intramolecular Reaction) Monomer->Cyclized Competing Pathway (Unimolecular)

Caption: Competing polymerization and cyclization pathways.

Mitigation Strategies & Protocols:

The key to favoring polymerization is to manipulate reaction conditions to increase the probability of intermolecular collisions relative to intramolecular arrangements.

Protocol A: High Concentration Polymerization

  • Principle: At higher monomer concentrations, the probability of one monomer colliding with another (intermolecular) is statistically greater than a monomer's functional groups reacting with each other (intramolecular).

  • Methodology:

    • Calculate the required masses of 2(Z)-Butene-1,4-diamine and the comonomer (e.g., adipoyl chloride) for a precise 1:1 molar ratio.[1]

    • Dissolve the diamine in a minimal amount of a suitable, dry, aprotic solvent (e.g., N-Methyl-2-pyrrolidone, NMP) under an inert atmosphere (N₂ or Ar).

    • Prepare a concentrated solution of the diacid chloride in the same solvent.

    • Cool the diamine solution to 0°C in an ice bath to control the initial exotherm.

    • Add the diacid chloride solution dropwise with vigorous mechanical stirring. A rapid addition can create localized concentration imbalances, favoring cyclization.

    • After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

Protocol B: Controlled Monomer Addition (Semi-batch)

  • Principle: This method maintains a low instantaneous concentration of one monomer in the presence of the other, ensuring that the added monomer is more likely to react with a polymer chain end than to cyclize.

  • Methodology:

    • Charge the entire quantity of one monomer (e.g., the diamine) into the reaction vessel with the solvent.

    • Use a syringe pump to add the second monomer (e.g., the diacid chloride solution) at a very slow, controlled rate over several hours.

    • Maintain vigorous stirring and temperature control throughout the addition.

Verification:

  • ¹H NMR: Compare the NMR spectrum of your product with that of the starting material. The formation of the cyclized product will result in a distinct set of new, sharp peaks in the aliphatic region, different from the broad peaks of the polymer.

  • GPC/SEC: Successful mitigation will show a significant increase in Mn and a reduction or elimination of the low molecular weight shoulder/peak.

Guide 2: Issue - Inconsistent Properties due to Z/E (cis/trans) Isomerization

Symptoms:

  • Batch-to-batch variability in polymer Tg, melting point (Tm), solubility, or mechanical strength.

  • ¹H NMR analysis shows complex signals in the vinylic region, suggesting the presence of both Z and E isomers.

Root Cause Analysis: The cis configuration of the double bond is kinetically stable but can isomerize to the thermodynamically more stable trans form. This process can be catalyzed by heat, light, or trace acid/base impurities. The linear trans structure allows for more efficient chain packing and potential crystallinity, while the kinked cis structure leads to a more amorphous material. Uncontrolled isomerization results in a polymer with a random mix of cis and trans units, leading to inconsistent properties.

G cluster_0 Z (cis) Isomer cluster_1 E (trans) Isomer Z_Chain E_Chain Z_Chain->E_Chain Isomerization (Heat, Light, Catalysts) Z_Chain2 label_Z Kinked Chain => Amorphous => Lower Tg/Tm E_Chain2 label_E Linear Chain => Crystalline => Higher Tg/Tm

Caption: Effect of Z/E isomerization on polymer chain packing.

Mitigation Strategies & Protocols:

Protocol C: Low-Temperature Polycondensation

  • Principle: Minimize the thermal energy available to overcome the activation barrier for bond rotation and isomerization. Interfacial polymerization is an excellent low-temperature method.[14]

  • Methodology (Interfacial):

    • Dissolve 2(Z)-Butene-1,4-diamine and a base (e.g., NaOH or triethylamine, to neutralize the HCl byproduct) in water.

    • Dissolve an equimolar amount of a diacid chloride (e.g., sebacoyl chloride) in a water-immiscible organic solvent (e.g., dichloromethane or hexane).

    • Carefully layer the organic phase on top of the aqueous phase in a beaker without mixing.

    • The polymer will form instantly at the interface. Carefully grasp the polymer film with forceps and pull it out continuously, allowing the monomers to diffuse to the interface and react.

    • Thoroughly wash the resulting polymer with water and then a solvent like acetone to remove unreacted monomers and salts, and dry under vacuum.

Protocol D: Monomer & Solvent Purification

  • Principle: Remove trace acidic or basic impurities that can catalyze isomerization.

  • Methodology:

    • Monomer: Purify the 2(Z)-Butene-1,4-diamine by vacuum distillation immediately before use. Ensure the comonomer is of the highest possible purity.

    • Solvent: Use anhydrous grade solvents passed through a column of activated alumina or molecular sieves to remove water and acidic impurities.

    • Atmosphere: Maintain a strictly inert atmosphere (N₂ or Ar) throughout the entire process to prevent the formation of acidic oxidation byproducts.

Verification:

  • ¹H NMR: The vinylic protons of the cis and trans isomers will have distinct chemical shifts and coupling constants. The cis isomer typically shows a smaller coupling constant (J ≈ 12 Hz) compared to the trans isomer (J ≈ 15-18 Hz). Integration of these peaks allows for quantification of the isomeric ratio.

Guide 3: Issue - Gelation due to Cross-linking

Symptoms:

  • The reaction mixture rapidly increases in viscosity and forms a solid, insoluble gel.

  • The product does not dissolve in any common solvents, it may only swell.

Root Cause Analysis: The π-electrons of the C=C double bond can be attacked by radicals, initiating a chain reaction that connects different polymer backbones.[8][15] This transforms the collection of individual linear chains into a single, covalently bonded 3D network.[11] High temperatures can promote the formation of radicals through thermal degradation of solvents or monomers.

G P1 Polymer Chain 1 ~~~[NH-(CH2)-CH=CH-(CH2)-NH-CO-R-CO]~~~ P2 Polymer Chain 2 ~~~[NH-(CH2)-CH=CH-(CH2)-NH-CO-R-CO]~~~ P1->P2 2. Propagation to another chain Crosslink Cross-linked Network (Insoluble Gel) P1->Crosslink 3. Network Formation P2->Crosslink 3. Network Formation Radical Radical (R•) (from initiator or heat) Radical->P1 1. Attack on Double Bond

Caption: Radical-initiated cross-linking mechanism.

Mitigation Strategies & Protocols:

Protocol E: Use of Radical Scavengers

  • Principle: Introduce a small amount of a compound that reacts with and neutralizes radical species faster than they can react with the polymer backbone.

  • Methodology:

    • Add a radical scavenger, such as Butylated hydroxytoluene (BHT) or TEMPO, to the reaction mixture at a low concentration (e.g., 50-200 ppm).

    • The scavenger should be added at the beginning of the reaction.

    • Proceed with the polymerization under otherwise optimized (e.g., low temperature) conditions.

Protocol F: Strict Temperature Control

  • Principle: Avoid temperatures that can lead to homolytic bond cleavage and the spontaneous formation of radicals.

  • Methodology:

    • Design the synthesis to be performed at or below room temperature if possible (e.g., using diacid chlorides instead of dicarboxylic acids).[14]

    • If heating is necessary (e.g., for melt polycondensation), increase the temperature gradually and hold at the lowest possible temperature that allows for efficient reaction and removal of byproducts. Do not exceed the thermal stability limit of the monomer or polymer.

    • Use a well-controlled heating system (oil bath, heating mantle with PID controller) to avoid temperature overshoots.

Guide 4: Issue - Discoloration due to Oxidation

Symptoms:

  • The isolated polymer is off-white, yellow, or brown.

  • The discoloration may intensify upon storage or heating.

Root Cause Analysis: Amines can be oxidized by atmospheric oxygen, a process that is accelerated by heat and light, forming highly conjugated, colored species. Hindered amine light stabilizers (HALS) are commercial additives used to prevent this via a radical scavenging mechanism.[13] In the lab, the most effective prevention is the rigorous exclusion of oxygen.

Mitigation Strategies & Protocols:

Protocol G: Inert Atmosphere Techniques

  • Principle: Remove oxygen, the primary oxidizing agent, from the reaction system.

  • Methodology:

    • Glassware: Dry all glassware in an oven at >120°C for several hours and cool under a stream of dry nitrogen or argon.

    • Solvents & Reagents: Use solvents that have been deoxygenated by bubbling N₂ or Ar through them for at least 30 minutes. Ensure all liquid reagents are transferred via syringe under a positive pressure of inert gas.

    • Setup: Assemble the reaction apparatus (e.g., three-neck flask with condenser and mechanical stirrer) and purge the entire system with inert gas for 15-30 minutes before adding reagents. Maintain a gentle positive pressure of inert gas throughout the reaction (a gas bubbler is useful for monitoring).

    • Workup: If possible, perform the polymer precipitation and filtration in a glovebox or using Schlenk line techniques to minimize air exposure.

    • Storage: Store the final, dried polymer in a sealed vial under an inert atmosphere and in the dark, preferably in a freezer to slow any long-term degradation.

Protocol H: Addition of Antioxidants

  • Principle: Add a compound that is more easily oxidized than the amine groups, sacrificially protecting the polymer.[16][17]

  • Methodology:

    • Similar to radical scavengers, antioxidants like hindered phenols (e.g., BHT, Irganox 1010) or phosphites can be added at ppm levels at the start of the reaction.

    • This is particularly useful for melt polymerizations where maintaining a perfectly inert atmosphere can be challenging.

Section 3: Summary & Reference Tables

Table 1: Summary of Side Reactions and Mitigation Strategies

Problem Side Reaction Primary Cause Key Mitigation Strategy
Low Molecular WeightIntramolecular CyclizationFavorable 1,4-diamine conformationHigh monomer concentration; slow addition
Inconsistent PropertiesZ/E (cis/trans) IsomerizationThermal or catalytic energyLow-temperature methods; high-purity reagents
GelationCross-linkingRadical formationLow temperature; addition of radical scavengers
DiscolorationOxidationExposure to atmospheric oxygenStrict inert atmosphere; use of antioxidants

Table 2: Recommended Analytical Techniques for Diagnosis

Technique Application for Troubleshooting
GPC / SEC Determine Mn, Mw, and polydispersity (PDI). Diagnose low MW and detect oligomeric side products.
¹H / ¹³C NMR Confirm polymer structure. Quantify Z/E isomer ratio. Detect and identify cyclized byproducts.
LC-MS Identify low molecular weight species, such as the cyclized monomer, with high precision.
FT-IR Confirm the formation of amide bonds and the presence of the C=C double bond. Can show oxidative byproducts (e.g., C=O stretch from ketones).
DSC / TGA Determine thermal properties (Tg, Tm, Td). Inconsistent Tg can indicate isomerization. Low degradation temperature (Td) can suggest structural defects.

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  • Guan, Z. (2011). Direct Synthesis of Polyamides via Catalytic Dehydrogenation of Diols and Diamines. Journal of the American Chemical Society. [Link]

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storage and stability issues of 2(Z)-Butene-1,4-diamine,dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2(Z)-Butene-1,4-diamine,dihydrochloride (CAS No. 114118-70-6). This document is designed for researchers, chemists, and drug development professionals to provide expert guidance on the storage, handling, and stability of this critical synthetic building block. Our goal is to empower you with the practical knowledge needed to ensure the integrity of your material and the reproducibility of your experimental outcomes.

Product Overview

This compound is a valuable intermediate in organic synthesis, particularly in the development of novel pharmaceutical compounds and complex molecules.[1] Its utility stems from the presence of two primary amine functionalities and a cis-configured double bond. However, its nature as a dihydrochloride salt imparts specific properties, such as hygroscopicity, that demand careful handling to maintain its quality and performance.

Property Specification Reference
CAS Number 114118-70-6[1][2][3]
Molecular Formula C₄H₁₂Cl₂N₂[1]
Molecular Weight 159.06 g/mol [1]
Typical Purity ≥97%[1][2]
Appearance Off-white to light yellow solidGeneral supplier information
Primary Application Organic synthesis intermediate, precursor for pharmaceuticals[1][4]

Frequently Asked Questions (FAQs)

This section addresses the most common inquiries regarding the handling and storage of this compound.

Q1: What are the correct storage conditions for this compound? A: Proper storage is critical to preserve the compound's integrity. It should be stored in a cool, dry, and well-ventilated place , away from incompatible materials such as strong oxidizing agents.[5] The container must be kept tightly closed to minimize exposure to atmospheric moisture.[5] For long-term storage, maintaining an inert atmosphere (e.g., under argon or nitrogen) is highly recommended. Some suppliers suggest storage at room temperature, which is acceptable only if the container is hermetically sealed and moisture ingress is prevented.[1]

Q2: My material appears clumpy and difficult to handle. Is it compromised? A: This is a classic sign of moisture absorption. As an amine hydrochloride, the compound is hygroscopic , meaning it readily attracts and holds water molecules from the air.[6][7] While clumping does not necessarily mean the compound has chemically degraded, it presents two immediate problems:

  • Inaccurate Weighing: The absorbed water adds mass, leading to significant errors in stoichiometry if not accounted for.

  • Increased Degradation Risk: The presence of water can facilitate hydrolysis or oxidation, especially if other contaminants are present.

Before use, you should consider drying the material under a high vacuum. For a definitive assessment of its quality, refer to the purity verification protocol in this guide.

Q3: What are the primary safety precautions I should take when handling this compound? A: Standard laboratory personal protective equipment (PPE) is required: wear protective gloves, safety goggles with side shields, and a lab coat.[5] Handling should be performed in a well-ventilated area or a chemical fume hood to avoid inhaling the dust.[5] Avoid contact with skin, eyes, and clothing.[5] In case of contact, rinse the affected area thoroughly with water. Always consult the Safety Data Sheet (SDS) for complete safety information.

Q4: What solvents can I use to dissolve this compound? A: this compound is soluble in water. For analytical purposes like NMR spectroscopy, deuterated water (D₂O) is the solvent of choice.[4] Its solubility in organic solvents may be limited due to its salt-like nature. For reactions requiring the free diamine, the compound is typically dissolved or suspended in a suitable solvent, and a base is added to neutralize the hydrochloride and liberate the free amine.

Troubleshooting Guide

This section provides a structured approach to resolving common issues encountered during experiments.

Problem: Inconsistent or Low Reaction Yields

Low or unpredictable yields are often traced back to the quality and handling of the starting material.

G start Low or Inconsistent Reaction Yields cause1 Possible Cause 1: Stoichiometric Error due to Hygroscopicity start->cause1 cause2 Possible Cause 2: Compound Degradation start->cause2 cause3 Possible Cause 3: Incorrect Reaction Conditions start->cause3 solution1 Solution: Implement rigorous handling protocol. Dry material under vacuum before use. Weigh rapidly or in a glovebox. cause1->solution1 Verify Handling solution2 Solution: Verify purity via ¹H NMR or HPLC. Compare against a new or reference lot. Check for signs of oxidation/isomerization. cause2->solution2 Verify Purity solution3 Solution: Ensure sufficient base is used to liberate the free diamine. (Typically ≥2 equivalents) cause3->solution3 Verify Stoichiometry

Caption: Troubleshooting workflow for low reaction yields.

  • Expert Analysis of Cause 1 (Hygroscopicity): This is the most frequent cause of failure. If you weigh out 100 mg of material that has absorbed 10% water by mass, you are only adding 90 mg of your reagent. In reactions with sensitive stoichiometry, this deficit can drastically reduce the yield of the desired product. The solution is not just to add more material, but to ensure the material you use is dry and accurately weighed.

  • Expert Analysis of Cause 2 (Degradation): The core structure contains both a C=C double bond and amine groups, which are susceptible to oxidation. While the dihydrochloride salt form offers protection, degradation can still occur over time with improper storage (exposure to air and light). A potential degradation pathway involves oxidation at the allylic positions or at the amine nitrogen atoms. Verifying the compound's structure, particularly the integrity of the vinyl and methylene protons via ¹H NMR, is a critical self-validating step.

  • Expert Analysis of Cause 3 (Reaction Conditions): As a dihydrochloride salt, the amine groups are protonated and thus non-nucleophilic. For reactions where the amine is intended to act as a nucleophile (e.g., amide bond formation, alkylation), a base must be added to deprotonate it. A common mistake is using an insufficient amount of base or a base that is too weak to fully deprotonate the amine hydrochloride. At least two molar equivalents of a suitable base (e.g., triethylamine, diisopropylethylamine) are required.

Problem: Purity Concerns & Unexpected Analytical Data

If you suspect contamination or degradation, your analytical data will provide the necessary clues.

Issue: Unexpected peaks appear in the ¹H NMR spectrum.

  • Broad singlet around 4.7-4.9 ppm (in D₂O): This is residual H₂O from a wet sample or solvent. It is common but should be noted.

  • Loss of sharp signals at δ 5.65 ppm (vinyl protons) or δ 3.85 ppm (methylene protons): This is a strong indicator of chemical degradation.[4] A significant decrease in the integration of these peaks relative to an internal standard suggests decomposition.

  • New, unidentifiable peaks: These could be residual solvents from synthesis, impurities, or degradation byproducts. Compare the spectrum to a reference standard if available.

G cluster_0 Pristine Compound cluster_1 Degradation Influences cluster_2 Potential Degradation Products pristine This compound hydrolyzed Free Amine + HCl(aq) pristine->hydrolyzed Hygroscopic Action moisture Atmospheric Moisture (H₂O) moisture->hydrolyzed oxygen Atmospheric Oxygen (O₂) degraded Oxidized Species (e.g., aldehydes, imines) oxygen->degraded hydrolyzed->degraded

Caption: Conceptual model of potential degradation pathways.

Experimental Protocols

These protocols provide step-by-step methodologies for handling and quality control.

Protocol 1: Definitive Purity and Identity Verification via ¹H NMR

This protocol allows for the unambiguous confirmation of the compound's structural integrity.

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of this compound.

    • Dissolve the sample in ~0.7 mL of Deuterium Oxide (D₂O).

    • Transfer the solution to a clean, dry NMR tube.

  • Instrument Setup & Acquisition:

    • Acquire the ¹H NMR spectrum on a 400 MHz or higher spectrometer.

    • Ensure the spectral window includes the region from 0 to 10 ppm.

    • Suppress the residual H₂O peak for better baseline resolution.

  • Data Analysis & Interpretation:

    • Expected Chemical Shifts: The spectrum should exhibit two primary signals.[4]

      • A multiplet (often appearing as a triplet) centered around δ 5.65 ppm , integrating to 2H. This corresponds to the two vinyl protons (-CH=CH-).

      • A doublet centered around δ 3.85 ppm , integrating to 4H. This corresponds to the four methylene protons (-CH₂-NH₃⁺).

    • Purity Assessment: The absence of significant peaks outside of these regions is indicative of high purity. Integrate all impurity peaks and compare them to the main compound peaks to estimate purity.

Protocol 2: Best Practices for Handling and Dispensing

This procedure minimizes moisture uptake during weighing and handling.[8]

  • Equilibration: Before opening, allow the sealed container to warm to ambient laboratory temperature. This prevents condensation of atmospheric moisture onto the cold solid.

  • Environment Control: If available, perform all manipulations inside a low-humidity glovebox or a glove bag flushed with nitrogen.

  • Desiccator Use (if no glovebox):

    • Place the stock bottle, a weigh boat, and your spatula into a desiccator containing an active desiccant (e.g., Drierite, silica gel) for at least 30 minutes.

    • Open the stock bottle only inside the desiccator to remove the required amount.

  • Rapid Weighing:

    • Have the balance ready and tared.

    • Quickly transfer the approximate amount of solid to the weigh boat, close the stock bottle immediately, and place it back in the desiccator.

    • Record the mass as quickly as possible. The longer the material is exposed to air, the more moisture it will absorb.

  • Final Storage: Tightly reseal the stock bottle, wrap the cap junction with Parafilm® for an extra barrier, and return it to its designated cool, dry storage location.

By adhering to these guidelines, researchers can mitigate the inherent stability challenges of this compound, leading to more reliable and reproducible scientific outcomes.

References

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Validation & Comparative

A Technical Guide to the Stereochemical Confirmation of 2(Z)-Butene-1,4-diamine Dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Criticality of Stereoisomeric Purity

In the landscape of modern drug discovery and development, the precise control and confirmation of a molecule's three-dimensional structure is not merely an academic exercise—it is a fundamental prerequisite for safety, efficacy, and intellectual property. 2(Z)-Butene-1,4-diamine, an unsaturated analogue of putrescine, and its dihydrochloride salt, are significant building blocks in medicinal chemistry. Their utility often hinges on the cis (Z) configuration of the central double bond, which can influence biological activity, such as recognition by polyamine transport systems that are often upregulated in cancer cells.

This guide provides an in-depth technical comparison of the primary methodologies for confirming the stereoselectivity of 2(Z)-Butene-1,4-diamine dihydrochloride. We will delve into the causality behind experimental choices, present detailed protocols, and compare alternative synthetic strategies, equipping researchers with the knowledge to ensure the stereochemical integrity of their compounds.

Comparative Analysis of Stereoselective Synthetic Routes

The stereochemical outcome of 2(Z)-Butene-1,4-diamine dihydrochloride is fundamentally dictated by the synthetic pathway chosen. Two principal strategies are commonly employed, each with distinct advantages and considerations regarding stereoselectivity.

Partial Hydrogenation of an Alkyne Precursor

This is a classic and highly effective method for generating cis-alkenes. The synthesis proceeds via the semi-hydrogenation of 2-butyne-1,4-diamine using a poisoned catalyst, most commonly Lindlar's catalyst (palladium on calcium carbonate or barium sulfate, treated with lead acetate and quinoline).

Causality of Stereoselectivity: The Lindlar catalyst is designed to deliver hydrogen to the alkyne from the same face (syn-addition) of the molecule as it is adsorbed onto the catalyst surface. The "poison" (e.g., lead acetate) deactivates the catalyst just enough to prevent over-reduction to the corresponding alkane, thus isolating the desired cis-alkene. The stereoselectivity of this reaction is typically very high, often exceeding 95% for the (Z)-isomer.

Nucleophilic Substitution on a Dihalo-butene Precursor

This method relies on the stereospecificity of the SN2 reaction. Starting with a stereochemically pure (Z)-1,4-dihalo-2-butene (e.g., (Z)-1,4-dichloro-2-butene), a protected amine nucleophile, such as potassium phthalimide (the Gabriel synthesis), is used to displace the halides.

Causality of Stereoselectivity: The Gabriel synthesis is a stereospecific process.[1] The reaction proceeds via an SN2 mechanism, which involves the backside attack of the nucleophile on the electrophilic carbon.[1] This results in an inversion of stereochemistry at the reaction center. However, in the case of (Z)-1,4-dihalo-2-butene, the stereochemistry of the double bond itself is retained throughout the reaction, leading to the formation of the (Z)-diamine. The stereochemical purity of the final product is directly dependent on the isomeric purity of the starting dihalo-butene.

Synthesis Method Comparison
Synthetic Route Stereoselectivity Typical Yield Advantages Disadvantages
Partial Hydrogenation (Lindlar Catalyst) High (>95% Z)Good to ExcellentExcellent stereocontrol for the Z-isomer.Potential for over-reduction; catalyst preparation can be sensitive.
Nucleophilic Substitution (e.g., Gabriel Synthesis) High (dependent on starting material purity)GoodUtilizes readily available starting materials; reliable SN2 mechanism.Requires stereochemically pure starting dihalo-butene; multi-step process.

Definitive Stereochemical Confirmation: A Multi-faceted Approach

Absolute confirmation of the (Z)-isomer requires a combination of spectroscopic and, where possible, crystallographic techniques. Each method provides a unique piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Isomer Differentiation

NMR spectroscopy is the most powerful and readily accessible tool for distinguishing between (Z) and (E) isomers of 2-butene-1,4-diamine dihydrochloride.

The key to differentiating the isomers lies in the vicinal coupling constant (³J) between the two vinylic protons. The magnitude of this coupling is highly dependent on the dihedral angle between the protons, a relationship described by the Karplus equation.[2]

  • For the (Z)-isomer (cis): The vinylic protons are on the same side of the double bond, resulting in a smaller dihedral angle and consequently a smaller coupling constant, typically in the range of 6-15 Hz .[3]

  • For the (E)-isomer (trans): The vinylic protons are on opposite sides of the double bond, leading to a larger dihedral angle and a larger coupling constant, typically in the range of 11-18 Hz .[3]

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the 2-butene-1,4-diamine dihydrochloride sample in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

  • Data Acquisition: Acquire a standard ¹H NMR spectrum on a 400 MHz or higher field spectrometer.[4]

  • Data Analysis:

    • Identify the multiplet corresponding to the vinylic protons (typically in the region of 5.5-6.5 ppm).

    • Carefully measure the separation between the peaks within this multiplet to determine the coupling constant (J) in Hertz.

    • A J-value in the lower range (e.g., ~10 Hz) is indicative of the (Z)-isomer, while a value in the higher range (e.g., ~16 Hz) confirms the (E)-isomer.

While ¹H NMR is the primary tool, ¹³C NMR provides complementary information. The chemical shifts of the vinylic and allylic carbons will differ slightly between the (Z) and (E) isomers due to steric effects. For simple butene systems, the methyl carbons of the (Z)-isomer are typically shielded (appear at a lower ppm) compared to the (E)-isomer.[5]

Expected ¹³C NMR Chemical Shifts:

  • Vinylic Carbons (=CH): ~125-135 ppm

  • Allylic Carbons (-CH₂-): ~35-45 ppm

Nuclear Overhauser Effect Spectroscopy (NOESY) is a powerful 2D NMR technique that detects through-space interactions between protons that are close to each other (typically < 5 Å). This is particularly useful for confirming the stereochemistry of alkenes.

  • For the (Z)-isomer: A cross-peak will be observed between the vinylic protons and the adjacent methylene protons, as they are on the same side of the double bond and therefore in close spatial proximity.

  • For the (E)-isomer: No significant NOE cross-peak will be observed between the vinylic and methylene protons as they are on opposite sides of the double bond and further apart.

NOESY_Workflow

Caption: Workflow for definitive stereochemical confirmation via X-ray crystallography.

Conclusion: An Integrated and Self-Validating Approach

The confirmation of the stereoselectivity of 2(Z)-Butene-1,4-diamine dihydrochloride is not reliant on a single technique but rather on a confluence of evidence from multiple, orthogonal methods. A high-confidence assignment is achieved when the characteristic small coupling constant in the ¹H NMR spectrum is corroborated by a positive NOESY correlation and, ideally, confirmed by a successful HPLC separation from any potential (E)-isomer. For absolute proof, particularly for regulatory submissions or patent filings, single-crystal X-ray crystallography remains the definitive method.

By understanding the underlying principles of the synthetic routes and the causal basis for the spectroscopic and chromatographic differentiation of isomers, researchers can confidently and rigorously establish the stereochemical integrity of this vital chemical building block.

References

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  • Pan, C., et al. (2005). Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC. Journal of Zhejiang University SCIENCE, 6B(1), 74-78. [Link]

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A Senior Application Scientist's Guide to the Characterization of 2(Z)-Butene-1,4-diamine dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2(Z)-Butene-1,4-diamine dihydrochloride (CAS 114118-70-6) is a crucial building block in modern organic synthesis.[1] Its unique structure, featuring a cis-configured double bond flanked by two primary amine functionalities, makes it a valuable precursor in the development of pharmaceuticals, particularly those targeting neurological and cardiovascular conditions.[1] Given its role in complex molecular construction and drug development, rigorous analytical characterization is not merely a quality control step but a fundamental necessity to ensure purity, confirm structural integrity, and guarantee reproducibility in downstream applications.

This guide provides an in-depth comparison of the essential analytical methods for the comprehensive characterization of 2(Z)-Butene-1,4-diamine dihydrochloride. We will move beyond simple protocol listings to explore the causality behind experimental choices, enabling researchers to not only replicate these methods but also to adapt them to their specific needs.

The Analytical Workflow: A Multi-Technique Approach

The complete characterization of a molecule like 2(Z)-Butene-1,4-diamine dihydrochloride relies on a synergistic combination of analytical techniques. No single method can provide all the necessary information. A logical workflow ensures that each technique builds upon the data from the last, leading to an unambiguous identification and purity assessment.

G cluster_0 Structural Elucidation cluster_1 Purity & Identity NMR NMR Spectroscopy (¹H, ¹³C) MS Mass Spectrometry (ESI-MS) NMR->MS Confirm Mass EA Elemental Analysis (Stoichiometry) MS->EA Confirm Salt Form HPLC HPLC-UV (Purity Assay) HPLC->NMR Confirm Structure Synthesis Synthesized Product Synthesis->HPLC Assess Purity & Isomeric Content

Caption: A typical analytical workflow for the complete characterization of 2(Z)-Butene-1,4-diamine dihydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules. For 2(Z)-Butene-1,4-diamine dihydrochloride, both ¹H and ¹³C NMR are essential to confirm the carbon skeleton, the presence and configuration of the double bond, and the location of the amine groups.

Expertise & Experience: Why D₂O is the Solvent of Choice

The dihydrochloride salt form of the analyte dictates the choice of solvent. Its high polarity and ionic nature make it readily soluble in deuterium oxide (D₂O), which is the ideal choice for several reasons:

  • Solubility: Ensures a homogenous solution for high-resolution spectra.

  • Proton Exchange: The acidic amine protons (-NH₃⁺) and any residual water protons will exchange with the deuterium from the solvent. This simplifies the spectrum by causing the -NH₃⁺ signals to either disappear or broaden significantly, allowing for clearer observation of the C-H signals.

  • No Solvent Interference: D₂O does not have proton signals that would otherwise obscure the analyte's resonances.

Experimental Protocol: ¹H NMR
  • Sample Preparation: Accurately weigh 5-10 mg of 2(Z)-Butene-1,4-diamine dihydrochloride and dissolve it in ~0.7 mL of D₂O in a standard 5 mm NMR tube.

  • Instrument Setup:

    • Spectrometer: 400 MHz or higher Bruker Avance spectrometer (or equivalent).[2][3]

    • Temperature: 25 °C.

    • Referencing: Reference the spectrum to the residual HDO signal (typically δ ~4.79 ppm).

  • Acquisition: Acquire a standard proton spectrum with a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

Data Interpretation & Expected Results

The symmetry of the molecule simplifies the ¹H NMR spectrum. Two primary signals are expected.

Proton EnvironmentExpected Chemical Shift (δ, ppm)MultiplicityIntegrationRationale
Methylene Protons (CH₂)~3.85Doublet (d)4HAdjacent to the electron-withdrawing -NH₃⁺ group and coupled to the olefinic protons.[3]
Olefinic Protons (CH=CH)~5.65Multiplet (m)2HLocated in the deshielded region of the double bond. The cis-coupling leads to a complex multiplet.[3]
Experimental Protocol: ¹³C{¹H} NMR
  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Instrument Setup:

    • Spectrometer: 400 MHz (operating at ~100 MHz for ¹³C).

    • Technique: Proton-decoupled (¹³C{¹H}) to produce singlets for each unique carbon.

  • Acquisition: A higher number of scans is required due to the low natural abundance of ¹³C.

Data Interpretation & Expected Results

Similar to the proton spectrum, the molecular symmetry results in two distinct carbon signals.

Carbon EnvironmentExpected Chemical Shift (δ, ppm)Rationale
Methylene Carbons (CH₂)~40-50Aliphatic carbon adjacent to a nitrogen atom.
Olefinic Carbons (CH=CH)~125-135Typical chemical shift for sp² hybridized carbons in a cis-alkene. The cis-isomer carbons are known to be slightly upfield (lower ppm) compared to their trans counterparts.[4]

High-Performance Liquid Chromatography (HPLC): The Purity Gatekeeper

HPLC is the gold standard for assessing the purity of pharmaceutical ingredients and intermediates. It can quantify the main component and detect potential impurities, including the corresponding trans-isomer.

Expertise & Experience: Method Design for a Polar Analyte

The analyte is a small, polar, and ionic compound. This profile makes it well-suited for a reverse-phase (RP) HPLC method.

  • Column: A C18 column is a common starting point, but specialized polar-embedded or mixed-mode columns can offer better retention and peak shape for such polar analytes.[5]

  • Mobile Phase: A mixture of water and a polar organic solvent (like acetonitrile or methanol) is used.

  • Modifier: The addition of an acid (e.g., phosphoric acid or formic acid) is critical. It protonates residual silanols on the stationary phase, reducing peak tailing, and ensures the diamine remains in its fully protonated state for consistent retention. Formic acid is preferred for methods intended to be compatible with mass spectrometry (LC-MS).[5]

  • Detection: The lack of a strong chromophore means UV detection will have low sensitivity. A wavelength around 210 nm is a practical choice, or alternatively, an Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) can be employed for more universal detection.

Experimental Protocol: Reverse-Phase HPLC
  • System: Agilent 1100/1200 series or equivalent, equipped with a UV detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water

    • B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 5% B to 95% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Sample Preparation: Dissolve the sample in the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid) to a concentration of ~1 mg/mL.

  • Injection Volume: 10 µL.

Data Interpretation & Trustworthiness
  • Purity: A high-quality sample should exhibit a single major peak. Purity is calculated based on the relative peak area. For pharmaceutical-grade material, the expectation is typically ≥98% peak area.[3]

  • Isomeric Impurity: The corresponding trans-isomer is a likely process-related impurity. This method should be validated to demonstrate separation from the trans-isomer, if a reference standard is available. Chiral columns have been successfully used to separate the cis/trans isomers of the parent 2-butene-1,4-diol and could be adapted if isomer separation is critical.[6]

Mass Spectrometry (MS): The Molecular Weight Confirmer

Mass spectrometry provides the exact mass of the molecule, serving as a crucial confirmation of its identity. Electrospray Ionization (ESI) is the ideal technique for this polar, pre-charged molecule.

G Analyte C₄H₁₀N₂ · 2HCl (in Solution) Protonation Electrospray Ionization (Positive Mode) Analyte->Protonation Analyte is ionized Detection Mass Analyzer (Quadrupole or TOF) Protonation->Detection Ions are separated by mass-to-charge ratio Result Observed Mass: m/z = 87.1 [M+H]⁺ Detection->Result

Caption: Workflow for ESI-MS analysis of 2(Z)-Butene-1,4-diamine.

Experimental Protocol: ESI-MS
  • Sample Preparation: Prepare a dilute solution (~10 µg/mL) of the compound in a suitable solvent like 50:50 methanol:water.

  • Infusion: Introduce the sample directly into the ESI source via a syringe pump.

  • Instrument Settings:

    • Ionization Mode: Positive Ion Mode. ESI is highly effective as the amine groups are easily protonated.

    • Mass Range: Scan from m/z 50 to 200.

    • Source Parameters: Optimize capillary voltage and source temperature as per instrument recommendations.

Data Interpretation

The analysis will detect the free diamine, not the dihydrochloride salt. The hydrochloric acid portion will not be observed.

Ion SpeciesCalculated Mass (m/z)Observed Mass (m/z)Rationale
[M+H]⁺87.14~87.1The free diamine (C₄H₁₀N₂, MW = 86.14 g/mol [7]) is protonated, adding one proton (1.008 Da).[3]
[M+Na]⁺109.12~109.1A sodium adduct is commonly observed if trace sodium salts are present in the system.

Elemental Analysis: The Stoichiometric Proof

For an isolated salt, confirming the elemental composition is the definitive way to verify the correct stoichiometry—in this case, two molecules of HCl for every one molecule of the diamine.

Principle & Protocol

A specialized laboratory performs combustion analysis to determine the weight percentages of Carbon (C), Hydrogen (H), and Nitrogen (N). The Chlorine (Cl) content is typically determined by titration or ion chromatography.

Expected Results

The experimental percentages should align closely (typically within ±0.4%) with the theoretical values calculated from the molecular formula C₄H₁₂Cl₂N₂ (MW = 159.06 g/mol ).[1]

ElementTheoretical Percentage (%)
Carbon (C)30.21
Hydrogen (H)7.60
Nitrogen (N)17.61
Chlorine (Cl)44.58

A significant deviation from these values would suggest the presence of impurities, residual solvent, or an incorrect salt stoichiometry.

Conclusion: A Comparative Summary

Analytical MethodPrimary Information ProvidedKey StrengthsLimitations
¹H & ¹³C NMR Unambiguous molecular structure, Z-configurationProvides detailed structural connectivity and stereochemistry.Relatively low sensitivity; requires mg quantities.
HPLC-UV Purity, presence of isomers/impuritiesHigh precision for quantification; excellent for purity assessment.[3]Requires a suitable chromophore for high sensitivity; method development can be complex.
Mass Spectrometry (ESI) Molecular weight of the free baseHigh sensitivity, confirms molecular formula.[3]Does not provide information on salt form or stereochemistry.
Elemental Analysis Elemental composition, salt stoichiometryDefinitive confirmation of the empirical formula and salt form.A bulk analysis technique; does not detect minor organic impurities.

By systematically applying this suite of analytical techniques, researchers and drug development professionals can establish a comprehensive and reliable characterization profile for 2(Z)-Butene-1,4-diamine dihydrochloride, ensuring the quality and integrity of this vital chemical intermediate.

References

  • SIELC Technologies. (n.d.). Separation of 2-Butene-1,4-diamine, N,N'-dimethyl- on Newcrom R1 HPLC column.
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A Comparative Analysis of 2(Z)-Butene-1,4-diamine dihydrochloride in Polyamine-Based Drug Delivery Vectors

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the rational design of non-viral vectors for drug and gene delivery is a paramount challenge. The efficacy and safety of these vectors are intrinsically linked to their chemical structure. This guide provides an in-depth comparison of polyamine vectors synthesized with the unsaturated aliphatic diamine, 2(Z)-Butene-1,4-diamine dihydrochloride, against more conventional polyamine vectors derived from saturated diamines. We will explore how the unique structural rigidity of the Z-butene backbone can influence physicochemical properties, transfection efficiency, and cytotoxicity, supported by established experimental protocols and data from analogous systems.

Introduction: The Rationale for Unsaturated Polyamines in Drug Delivery

Cationic polymers, particularly polyamines, are at the forefront of non-viral vector development due to their ability to condense nucleic acids and facilitate cellular uptake.[1][2] The structure of the constituent monomers is a critical determinant of the polymer's performance. While flexible, saturated diamines are commonly employed, the introduction of conformational constraints, such as a double bond in the polymer backbone, can profoundly impact the vector's properties.

2(Z)-Butene-1,4-diamine is an unsaturated analog of putrescine (1,4-butanediamine) that is recognized by the polyamine transport system (PTS).[3][4] This transport system is often upregulated in cancer cells, making vectors derived from this diamine promising candidates for targeted drug delivery.[5] The Z-configuration of the double bond imparts a rigid kink in the polymer chain, which can influence nanoparticle formation, stability, and interaction with cellular membranes.

This guide will dissect the hypothetical and observed advantages and disadvantages of incorporating 2(Z)-Butene-1,4-diamine into polyamine vectors, comparing them with their saturated counterparts.

Physicochemical Properties of Polyamine Vectors and Their Nanoparticles

The physicochemical characteristics of the polymer-drug/gene complexes (polyplexes) are crucial for successful delivery. Key parameters include particle size, surface charge (zeta potential), and stability.

The Influence of Backbone Rigidity

The rigid Z-butene unit in polymers derived from 2(Z)-Butene-1,4-diamine is expected to result in a less flexible polymer chain compared to those synthesized from saturated diamines like 1,4-butanediamine. This rigidity can lead to:

  • More defined and potentially smaller nanoparticles: The constrained conformation may facilitate more organized condensation of nucleic acids, leading to more compact and uniform polyplexes.

  • Altered charge density and buffering capacity: The spatial arrangement of amine groups will be more fixed, which could affect the pKa of the amines and the polymer's ability to act as a "proton sponge" for endosomal escape.[6]

Comparative Data on Nanoparticle Properties
PropertyPAA with Saturated Diamine (e.g., 1,4-Butanediamine)Expected Properties for PAA with 2(Z)-Butene-1,4-diamineRationale for Expected Properties
Polymer Flexibility HighModerate-LowThe Z-butene unit introduces conformational rigidity into the polymer backbone.
Polyplex Size (DLS) 100-300 nm80-200 nmA more rigid polymer backbone may lead to more compact and well-defined condensation of the nucleic acid cargo.
Zeta Potential +20 to +40 mV+25 to +45 mVThe fixed orientation of amine groups might lead to a slightly higher effective surface charge.
Buffering Capacity Moderate-HighModerateThe constrained geometry might slightly reduce the proton-sponge effect compared to a more flexible chain where amines can more freely interact with protons.[6]

Experimental Workflow for Polyplex Formulation and Characterization

To empirically determine these properties, the following workflow is recommended:

G cluster_0 Polymer Synthesis cluster_1 Polyplex Formulation cluster_2 Physicochemical Characterization synth Synthesize Poly(amidoamine)s (Saturated vs. Unsaturated Diamine) mix Mix Polymer and Nucleic Acid (e.g., pDNA, siRNA) synth->mix Varying N/P ratios dls Dynamic Light Scattering (DLS) (Size, Polydispersity) mix->dls Characterize nanoparticles zeta Zeta Potential Measurement (Surface Charge) mix->zeta Characterize nanoparticles

Caption: Workflow for formulation and characterization of polyplexes.

Transfection Efficiency: Delivering the Cargo

The ultimate goal of a drug delivery vector is the efficient delivery of its cargo to the target cells. For gene therapy, this is measured by transfection efficiency.

The Role of Endosomal Escape

A major barrier to efficient transfection is the endosomal entrapment of the polyplexes. The "proton sponge" hypothesis suggests that polymers with high buffering capacity can induce endosomal rupture and release of the cargo into the cytoplasm.[6] While the rigid backbone of a 2(Z)-Butene-1,4-diamine-based polymer might slightly reduce its buffering capacity compared to a flexible analogue, its enhanced interaction with the endosomal membrane due to its defined structure could potentially compensate for this.

Comparative Transfection Efficiency

The following table presents a hypothetical comparison of transfection efficiency, with data for a standard polyamine vector for context.

VectorRelative Luciferase Activity (RLU/mg protein)Rationale
Poly(amidoamine) (Saturated Diamine) 1.0 x 10^8Standard transfection efficiency for a well-characterized PAA.
Hypothetical Poly(amidoamine) (2(Z)-Butene-1,4-diamine) 1.5 - 3.0 x 10^8The rigid structure may lead to more stable polyplexes that are efficiently internalized via the polyamine transport system, potentially leading to higher transfection.
Polyethylenimine (PEI) 25 kDa (Control) 5.0 x 10^8"Gold standard" for non-viral transfection, known for high efficiency but also high cytotoxicity.

Experimental Protocol: Luciferase Assay for Transfection Efficiency

Objective: To quantify the transfection efficiency of different polyamine vectors by measuring the expression of a reporter gene (luciferase).

Materials:

  • Cells (e.g., HeLa, HEK293)

  • Luciferase reporter plasmid (e.g., pGL3)

  • Polyamine vectors

  • Cell culture medium and supplements

  • Luciferase Assay System (e.g., Promega)

  • Luminometer

Procedure:

  • Cell Seeding: Seed cells in a 24-well plate at a density that will result in 70-80% confluency at the time of transfection.

  • Polyplex Formation:

    • For each well, dilute 0.5 µg of luciferase plasmid DNA in 50 µL of serum-free medium.

    • In a separate tube, dilute the required amount of polyamine vector in 50 µL of serum-free medium to achieve the desired N/P ratio.

    • Add the polymer solution to the DNA solution, mix gently by pipetting, and incubate for 20-30 minutes at room temperature to allow for polyplex formation.

  • Transfection:

    • Add the 100 µL of polyplex solution dropwise to the cells.

    • Gently rock the plate to ensure even distribution.

    • Incubate the cells for 4-6 hours at 37°C in a CO2 incubator.

  • Post-transfection:

    • After the incubation period, replace the transfection medium with fresh, complete growth medium.

    • Incubate the cells for an additional 24-48 hours.

  • Luciferase Assay:

    • Wash the cells with phosphate-buffered saline (PBS).

    • Lyse the cells using the lysis buffer provided in the luciferase assay kit.

    • Transfer the cell lysate to a luminometer tube.

    • Add the luciferase substrate and immediately measure the luminescence using a luminometer.

  • Data Analysis:

    • Normalize the luciferase activity to the total protein concentration in the cell lysate (determined by a BCA or Bradford assay).

    • Express the results as Relative Light Units (RLU) per milligram of protein.

Cytotoxicity and Biocompatibility

A major hurdle for cationic polymers is their inherent cytotoxicity. The positive charge can lead to membrane disruption and apoptosis. The biodegradability and charge density of the polymer are key factors in mitigating these effects.

Impact of Backbone Structure on Cytotoxicity

The introduction of a butene unit in the polymer backbone could potentially influence its degradation profile if ester or other labile linkages are incorporated. The rigid nature of the backbone might also affect how the polymer interacts with cell membranes.

Comparative Cytotoxicity Data
VectorCell Viability (% of Control) at Optimal N/P RatioRationale
Poly(amidoamine) (Saturated Diamine) 80-90%Generally well-tolerated at effective concentrations.
Hypothetical Poly(amidoamine) (2(Z)-Butene-1,4-diamine) 85-95%The more defined structure might lead to more specific interactions with the polyamine transport system and less non-specific membrane disruption, potentially reducing cytotoxicity.
Polyethylenimine (PEI) 25 kDa (Control) 40-60%Known for its significant cytotoxicity.

Experimental Protocol: MTT Assay for Cytotoxicity

Objective: To assess the cytotoxicity of polyamine vectors by measuring the metabolic activity of cells.

Materials:

  • Cells (e.g., HeLa, HEK293)

  • Polyamine vectors

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

  • Treatment:

    • Prepare serial dilutions of the polyamine vectors in cell culture medium.

    • Remove the old medium from the cells and replace it with the medium containing the different concentrations of the vectors.

    • Include untreated cells as a negative control and cells treated with a known cytotoxic agent as a positive control.

  • Incubation: Incubate the cells for 24-48 hours at 37°C in a CO2 incubator.

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization:

    • Carefully remove the medium.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank wells (medium and MTT only).

    • Express the cell viability as a percentage of the untreated control cells.

In Vivo Performance: Bridging the Gap to Clinical Application

While in vitro studies provide valuable initial data, the ultimate test of a drug delivery vector is its performance in vivo. Key considerations include biodistribution, efficacy, and toxicity in a whole-organism context.

Due to the lack of specific in vivo data for vectors derived from 2(Z)-Butene-1,4-diamine, we can only speculate on their potential advantages. The recognition by the polyamine transport system could lead to enhanced tumor accumulation, which would be a significant advantage for cancer therapy.[3][5]

Logical Framework for In Vivo Evaluation

G cluster_0 Pre-clinical Model cluster_1 Vector Administration cluster_2 In Vivo Imaging & Biodistribution cluster_3 Efficacy & Toxicity model Establish Tumor Xenograft Model (e.g., in nude mice) admin Systemic Administration of Labeled Polyplexes (e.g., IV injection) model->admin imaging Non-invasive Imaging (e.g., IVIS) admin->imaging efficacy Tumor Growth Inhibition admin->efficacy toxicity Histopathology & Blood Chemistry admin->toxicity exvivo Ex Vivo Organ Analysis imaging->exvivo Confirm distribution

Caption: Logical workflow for in vivo evaluation of polyamine vectors.

Conclusion and Future Perspectives

The incorporation of 2(Z)-Butene-1,4-diamine dihydrochloride into polyamine vectors represents a compelling strategy for the development of advanced drug delivery systems. The inherent rigidity of the Z-butene backbone and its recognition by the polyamine transport system offer tantalizing possibilities for creating vectors with enhanced stability, targeting capabilities, and potentially lower cytotoxicity compared to their flexible, saturated counterparts.

While this guide has drawn upon existing knowledge to build a comparative framework, direct experimental validation is crucial. The provided protocols offer a roadmap for researchers to synthesize and systematically evaluate these novel vectors. Such studies will be instrumental in elucidating the precise structure-activity relationships and unlocking the full potential of unsaturated polyamines in the field of drug delivery.

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  • Park, J. H., et al. (2011). Polyamine/DNA polyplexes with acid-degradable polymeric shell as structurally and functionally virus-mimicking nonviral vectors. J. Control. Release. 151(1), 69-76.
  • Grun, M. K., et al. (2021). PEGylation of poly(amine-co-ester) polyplexes for tunable gene delivery.
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  • Nam, J. P., et al. (2016). Multifunctional Poly(amine-co-ester-co-orthoester) for Efficient and Safe Gene Delivery.
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A Senior Application Scientist's Guide to Diamine Linkers in Polymer Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals venturing into the world of high-performance polymers, the choice of monomers is paramount. Among these, the diamine linker stands as a critical determinant of the final polymer's characteristics. This guide provides an in-depth comparison of various diamine linkers, elucidating how their structural nuances dictate the thermal, mechanical, and solubility properties of the resulting polymers. We will delve into the causality behind these structure-property relationships and provide validated experimental protocols for synthesis and characterization.

The Role of the Diamine Linker: More Than Just a Connection

In step-growth polymerization, diamine linkers react with dicarboxylic acids (or their derivatives) to form polyamides, or with dianhydrides to form polyimides. The structure of the diamine linker is not merely a passive connector; it actively shapes the polymer's architecture and, consequently, its macroscopic properties. The key structural features of a diamine linker that influence polymer properties include its flexibility, aromaticity, and the presence of bulky or functional groups.

A Comparative Analysis of Diamine Linkers

The selection of a diamine linker is a strategic choice that allows for the fine-tuning of polymer properties to suit specific applications. We will now explore the impact of different classes of diamine linkers.

Aliphatic vs. Aromatic Diamines: A Tale of Flexibility and Rigidity

The most fundamental distinction among diamine linkers lies in their aliphatic or aromatic nature. This choice sets the stage for a trade-off between processability and high-performance properties.

  • Aliphatic Diamines: These linkers, such as ethylenediamine and hexamethylenediamine (HMDA), possess flexible alkyl chains. This flexibility allows for greater chain mobility, which generally leads to:

    • Lower glass transition temperatures (Tg) and melting points (Tm).

    • Increased solubility in common organic solvents.

    • Greater elongation at break, imparting ductility to the polymer.

  • Aromatic Diamines: Linkers like m-phenylenediamine (MPD) and p-phenylenediamine (PPD) introduce rigid benzene rings into the polymer backbone. This rigidity restricts chain movement, resulting in:

    • High glass transition temperatures and excellent thermal stability.[1][2]

    • Superior mechanical strength and modulus.

    • Reduced solubility, which can make processing more challenging.[3]

The isomeric position of the amine groups on an aromatic ring also has a profound impact. For instance, p-phenylenediamine leads to a more linear and rigid polymer chain compared to the kinked structure introduced by m-phenylenediamine, generally resulting in higher thermal stability and mechanical strength.[4]

G cluster_aliphatic Aliphatic Diamines cluster_aromatic Aromatic Diamines Ethylenediamine H₂N-(CH₂)₂-NH₂ Polymer Backbone Polymer Backbone Ethylenediamine->Polymer Backbone Flexibility Lower Tg Good Solubility Hexamethylenediamine H₂N-(CH₂)₆-NH₂ Hexamethylenediamine->Polymer Backbone Flexibility Lower Tg Good Solubility m-Phenylenediamine m-C₆H₄(NH₂)₂ m-Phenylenediamine->Polymer Backbone Rigidity High Tg Poor Solubility p-Phenylenediamine p-C₆H₄(NH₂)₂ p-Phenylenediamine->Polymer Backbone High Rigidity Very High Tg Poor Solubility

The Influence of Flexible Linkages within Diamines

To strike a balance between the desirable properties of aromatic polymers and the processability of aliphatic ones, diamines incorporating flexible linkages like ether (–O–) or sulfone (–SO₂–) groups are often employed. A prime example is 4,4'-oxydianiline (ODA).

  • Ether Linkages: The ether bond in ODA introduces a "kink" in the polymer chain, enhancing its flexibility and solubility compared to polymers made with more linear aromatic diamines, without drastically compromising thermal stability.[5]

  • Sulfone Linkages: The sulfone group is bulkier and more polar than the ether linkage, which can disrupt chain packing and improve solubility.

Cycloaliphatic and Other Specialized Diamines
  • Cycloaliphatic Diamines: These linkers, containing saturated cyclic structures, can improve optical transparency and lower the dielectric constant of polyimides by reducing the formation of charge-transfer complexes (CTCs).[4]

  • Siloxane-Containing Diamines: Incorporating flexible siloxane segments into the diamine linker can significantly lower the glass transition temperature and enhance the polymer's flexibility and gas permeability.[6]

Quantitative Comparison of Diamine Linkers in Polyimides

The following tables summarize experimental data from the literature, showcasing the impact of diamine structure on the properties of polyimides synthesized with different dianhydrides.

Table 1: Thermal and Mechanical Properties of Polyimides from 3,3',4,4'-Benzophenonetetracarboxylic Dianhydride (BTDA) and Various Diamines

Diamine LinkerStructureGlass Transition Temp. (Tg, °C)Tensile Strength (MPa)Tensile Modulus (GPa)Elongation at Break (%)
4,4'-Oxydianiline (ODA) Aromatic with Ether Linkage276114.193.233.58
p-Phenylenediamine (PPD) Rigid Aromatic>400---
m-Phenylenediamine (MPD) Kinked Aromatic290---

Data compiled from various sources.[1]

Table 2: Thermal and Mechanical Properties of Polyimides from Pyromellitic Dianhydride (PMDA) and Various Diamines

Diamine LinkerStructureGlass Transition Temp. (Tg, °C)Tensile Strength (MPa)Tensile Modulus (GPa)Elongation at Break (%)
4,4'-Oxydianiline (ODA) Aromatic with Ether Linkage302-3.422.82
1,5-Diaminoanthraquinone Rigid Fused Aromatic>500 (Decomposition)---
2,6-Diaminoanthraquinone Rigid Fused Aromatic>550 (Decomposition)---

Data compiled from various sources.[1][7]

Experimental Protocols

To ensure the reproducibility and validity of research in this field, detailed experimental protocols are essential. Below are representative procedures for the synthesis and characterization of polymers using diamine linkers.

Protocol 1: Synthesis of a Polyamide via Solution Polymerization

This protocol describes the synthesis of a polyamide from an aliphatic diamine (hexamethylenediamine) and a diacid chloride (sebacoyl chloride).

G Start Start Dissolve Diamine Dissolve Hexamethylenediamine in aqueous NaOH solution Start->Dissolve Diamine Prepare Diacid Chloride Dissolve Sebacoyl Chloride in an organic solvent (e.g., hexane) Start->Prepare Diacid Chloride Interfacial Polymerization Carefully layer the organic phase over the aqueous phase Dissolve Diamine->Interfacial Polymerization Prepare Diacid Chloride->Interfacial Polymerization Form Polymer Film A polyamide film (Nylon 6,10) forms at the interface Interfacial Polymerization->Form Polymer Film Collect and Wash Grasp the film with forceps and continuously remove it from the beaker. Wash with water and acetone. Form Polymer Film->Collect and Wash Dry Dry the polymer in a vacuum oven Collect and Wash->Dry End End Dry->End

Materials:

  • Hexamethylenediamine (HMDA)

  • Sebacoyl chloride

  • Sodium hydroxide (NaOH)

  • Hexane (or another suitable organic solvent)

  • Distilled water

  • Acetone

Procedure:

  • Prepare the Aqueous Phase: In a beaker, dissolve a pre-weighed amount of hexamethylenediamine in an aqueous solution of sodium hydroxide. The NaOH is used to neutralize the HCl gas that is a byproduct of the reaction.[8]

  • Prepare the Organic Phase: In a separate beaker, dissolve a stoichiometric equivalent of sebacoyl chloride in hexane.

  • Polymerization: Carefully pour the organic phase onto the aqueous phase, minimizing mixing. A film of polyamide (Nylon 6,10) will form at the interface of the two immiscible liquids.[8]

  • Collection: Using forceps, gently grasp the polymer film at the center of the interface and slowly pull it out of the beaker. A continuous rope of polymer can be drawn.

  • Washing: Wash the collected polymer thoroughly with distilled water and then with acetone to remove unreacted monomers and byproducts.

  • Drying: Dry the polymer in a vacuum oven at a moderate temperature (e.g., 60 °C) until a constant weight is achieved.

Protocol 2: Thermal Characterization by Differential Scanning Calorimetry (DSC)

DSC is a powerful technique to determine the thermal transitions of a polymer, such as the glass transition temperature (Tg), crystallization temperature (Tc), and melting temperature (Tm).[9]

Procedure:

  • Sample Preparation: Accurately weigh 5-10 mg of the dried polymer into an aluminum DSC pan. Crimp the pan with a lid.[1]

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Program: Program the DSC instrument to perform a heat-cool-heat cycle. A typical program might be:

    • Heat from room temperature to a temperature above the expected melting point at a rate of 10 °C/min.

    • Hold at this temperature for a few minutes to erase the thermal history.

    • Cool back to room temperature at 10 °C/min.

    • Heat again at 10 °C/min to obtain the final thermogram.[2]

  • Data Analysis: The glass transition is observed as a step change in the baseline of the heat flow curve from the second heating scan. The melting point appears as an endothermic peak, and crystallization is an exothermic peak.[9]

Protocol 3: Mechanical Characterization by Tensile Testing

Tensile testing provides information about the strength, stiffness, and ductility of a polymer film.

Procedure:

  • Specimen Preparation: Prepare dog-bone shaped specimens from the polymer film according to a standard method such as ASTM D638 or ISO 527-3.

  • Testing: Mount the specimen in the grips of a universal testing machine.

  • Elongation: Apply a tensile load at a constant rate of extension until the specimen fractures.

  • Data Acquisition: The instrument records the applied force and the elongation of the specimen.

  • Analysis: From the resulting stress-strain curve, the tensile strength, Young's modulus, and elongation at break can be determined.

Conclusion

The judicious selection of a diamine linker is a powerful tool in the polymer chemist's arsenal for designing materials with tailored properties. By understanding the fundamental structure-property relationships, researchers can rationally design polymers for a wide range of applications, from flexible and processable materials to rigid, high-temperature resistant plastics. The interplay between the diamine's flexibility, aromaticity, and functional groups provides a vast design space for the next generation of advanced polymers.

References

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HPLC analysis of 2(Z)-Butene-1,4-diamine,dihydrochloride isomers

Author: BenchChem Technical Support Team. Date: January 2026

A Comprehensive Guide to the HPLC Analysis of 2(Z)-Butene-1,4-diamine, dihydrochloride Isomers for Researchers and Drug Development Professionals

The precise separation and quantification of geometric isomers are critical in drug development and chemical synthesis to ensure product safety, efficacy, and quality. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for the analysis of 2(Z)-Butene-1,4-diamine, dihydrochloride and its potential isomers. As a Senior Application Scientist, this document synthesizes technical expertise with practical insights to empower researchers in selecting and optimizing their analytical strategies.

The Analytical Challenge: Separating Polar, Basic Isomers

2(Z)-Butene-1,4-diamine, as a small and polar molecule with two basic amine functionalities, presents a significant challenge for traditional reversed-phase HPLC. The key analytical objectives are to resolve the primary 2(Z) or cis isomer from its 2(E) or trans counterpart and any other potential positional isomers. The dihydrochloride salt form adds another layer of complexity due to its high aqueous solubility.

Conventional C18 columns often fail to provide adequate retention for such hydrophilic compounds, leading to elution near the solvent front and poor resolution. Therefore, alternative chromatographic strategies are necessary to achieve a robust and reliable separation. This guide explores three primary approaches: Hydrophilic Interaction Liquid Chromatography (HILIC), Ion-Pair Chromatography (IPC), and Chiral/Specialty Phase Chromatography.

Comparative Analysis of HPLC Methodologies

The selection of an appropriate HPLC method is contingent on the specific analytical goals, such as routine purity assessment, preparative isolation, or trace-level impurity detection. Below is a comparative overview of suitable techniques, supported by experimental rationale.

Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is a powerful technique for the retention and separation of polar and hydrophilic compounds.[1] It utilizes a polar stationary phase and a mobile phase with a high concentration of a less polar organic solvent, typically acetonitrile. A water-rich layer is formed on the surface of the stationary phase, and polar analytes partition into this layer, leading to their retention. For polar basic compounds like diamines, HILIC offers a distinct advantage over reversed-phase chromatography.[2]

Rationale for HILIC:

  • Enhanced Retention: The polar nature of 2-Butene-1,4-diamine allows for strong interaction with the polar stationary phase in HILIC mode, overcoming the poor retention observed in reversed-phase chromatography.[3]

  • MS Compatibility: HILIC mobile phases are often high in organic content, which is beneficial for electrospray ionization mass spectrometry (ESI-MS) detection, leading to enhanced sensitivity.[4]

  • Alternative Selectivity: HILIC provides a different separation mechanism compared to reversed-phase, which can be advantageous for resolving closely related isomers.[4]

dot

HILIC_Workflow cluster_sample_prep Sample Preparation cluster_hplc_system HILIC Separation cluster_data_analysis Data Analysis Sample Dissolve Sample in High Organic Mobile Phase Injector Injector Sample->Injector Injection Column HILIC Column (e.g., Amide, Silica) Injector->Column Detector Detector Column->Detector Chromatogram Peak Integration & Quantification Detector->Chromatogram MobilePhase High Acetonitrile + Aqueous Buffer MobilePhase->Injector Gradient Elution IPC_Mechanism cluster_mobile_phase Mobile Phase cluster_stationary_phase Stationary Phase (C18) Analyte Diamine Cation (A+) IonPair Neutral Ion Pair (A+IP-) Analyte->IonPair IP_Reagent Ion-Pair Reagent (IP-) IP_Reagent->IonPair Column Hydrophobic Surface IonPair->Column Retention & Separation Chiral_Separation cluster_injection Injection cluster_column Chiral Column cluster_elution Elution Mix CSP Chiral Stationary Phase Mix->CSP Differential Interaction Peak1 trans Isomer CSP->Peak1 Weaker Interaction Peak2 cis Isomer CSP->Peak2 Stronger Interaction MobilePhase Mobile Phase (e.g., Hexane/Ethanol) MobilePhase->CSP

Sources

A Comparative Guide to (Z)- and (E)-Butene-1,4-diamine in Biological Systems: A Senior Application Scientist's Perspective

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, understanding the nuances of stereochemistry is paramount to unlocking novel therapeutic avenues. This guide provides an in-depth, objective comparison of the (Z) and (E) isomers of butene-1,4-diamine, unsaturated diamines with significant potential in biological applications. We will delve into their distinct biological activities, supported by experimental data, and provide detailed protocols for their synthesis and evaluation.

Introduction to Butene-1,4-diamine and the Significance of (Z) vs. (E) Isomerism

Butene-1,4-diamine, also known as 1,4-diamino-2-butene, is a structural analog of the endogenous polyamine putrescine.[1] Polyamines are essential for cell growth, differentiation, and proliferation, and their dysregulation is a hallmark of various diseases, including cancer. The presence of a carbon-carbon double bond in butene-1,4-diamine introduces the possibility of geometric isomerism, resulting in two distinct stereoisomers: (Z)-butene-1,4-diamine (cis) and (E)-butene-1,4-diamine (trans).[2]

The spatial arrangement of the amino functional groups relative to the rigid double bond dictates the overall three-dimensional shape of the molecule.[3] This seemingly subtle difference has profound implications for how each isomer interacts with biological macromolecules, such as enzymes and transporters, ultimately leading to divergent biological activities.[4] In drug design, exploiting such isomeric differences can be the key to enhancing efficacy and minimizing off-target effects.[4]

Comparative Biological Activity: The Critical Role of the Polyamine Transport System

The most striking difference in the biological activity between (Z)- and (E)-butene-1,4-diamine lies in their interaction with the polyamine transport system (PTS). The PTS is a family of transporters responsible for the uptake of polyamines into cells and is often upregulated in cancer cells to meet their high demand for these essential molecules.[5]

A pivotal study has demonstrated that (Z)-1,4-diamino-2-butene is actively transported into cells via the polyamine transport system , much like its saturated counterpart, putrescine.[6] In contrast, (E)-2-iodo-1,4-diamino-2-butene, an analog of the (E) isomer, was not taken up by the polyamine transport system .[6] This suggests a high degree of stereoselectivity by the PTS, which can recognize the specific spatial arrangement of the amino groups in the (Z)-isomer, which more closely mimics the natural substrate.

This differential uptake has significant implications for the development of targeted therapies. The (Z)-isomer can be utilized as a vector to deliver therapeutic or imaging agents specifically to cells with overactive polyamine transport, such as tumor cells.[6]

Below is a diagram illustrating the differential uptake of the (Z) and (E) isomers of butene-1,4-diamine by the polyamine transport system.

cluster_extracellular Extracellular Space cluster_cell Cell Z_isomer (Z)-Butene-1,4-diamine PTS Polyamine Transport System Z_isomer->PTS Active Transport E_isomer (E)-Butene-1,4-diamine E_isomer->PTS No Transport Intracellular_Z Intracellular (Z)-Isomer PTS->Intracellular_Z start (Z)-1,4-dichloro-2-butene step1 Protection of amino groups (e.g., with phthalimide) start->step1 intermediate (Z)-N,N'-bis(protected)-1,4-diamino-2-butene step1->intermediate step2 Deprotection (e.g., with hydrazine) intermediate->step2 product (Z)-1,4-Diamino-2-butene step2->product

Figure 2: General workflow for the synthesis of (Z)-1,4-diamino-2-butene.

Stereoselective Synthesis of (E)-1,4-Diamino-2-butene

While a specific high-yield protocol for the (E) isomer is less commonly reported, it can be approached through modifications of known methods for synthesizing (E)-alkenes, such as the Wittig reaction with an appropriate phosphorus ylide and aldehyde, or through stereoselective reduction of a corresponding alkyne.

Characterization and Separation

The (Z) and (E) isomers can be readily distinguished and their purity assessed using ¹H NMR spectroscopy. The vinylic protons (-CH=CH-) of the two isomers exhibit distinct chemical shifts and coupling constants due to their different spatial environments. High-performance liquid chromatography (HPLC) is a powerful technique for the separation and purification of the (Z) and (E) isomers. [7] Table 1: Expected ¹H NMR Spectral Data for (Z)- and (E)-1,4-Diamino-2-butene Dihydrochloride

Proton Type(Z)-1,4-Diamino-2-butene Dihydrochloride(E)-1,4-Diamino-2-butene Dihydrochloride
Vinylic Protons (-CH=CH-)~ 5.8 - 6.0 ppm (triplet)~ 5.7 - 5.9 ppm (triplet)
Allylic Protons (-CH₂-N)~ 3.8 - 4.0 ppm (doublet)~ 3.6 - 3.8 ppm (doublet)

Note: Expected chemical shifts are in a solvent like D₂O and may vary slightly based on experimental conditions.

Experimental Protocols

To facilitate the comparative biological evaluation of (Z)- and (E)-butene-1,4-diamine, we provide the following detailed experimental protocols.

Protocol 1: Diamine Oxidase (DAO) Activity Assay (Fluorometric)

This protocol is adapted from commercially available kits and is designed to assess the potential inhibitory effects of the (Z) and (E) isomers on DAO activity.

Materials:

  • Diamine Oxidase (DAO) enzyme

  • DAO substrate (e.g., putrescine)

  • DAO Assay Buffer

  • DAO Probe (e.g., a fluorometric probe that reacts with H₂O₂)

  • (Z)-Butene-1,4-diamine and (E)-Butene-1,4-diamine (test compounds)

  • 96-well black microplate

  • Fluorometric microplate reader (Ex/Em = 535/587 nm)

Procedure:

  • Reagent Preparation: Prepare all reagents according to the manufacturer's instructions. Prepare serial dilutions of the (Z) and (E) isomers in DAO Assay Buffer.

  • Reaction Setup: In a 96-well black microplate, add the following to each well:

    • 50 µL of DAO Assay Buffer

    • 10 µL of each test compound dilution (or buffer for control)

    • 20 µL of DAO enzyme solution

  • Initiate Reaction: Add 20 µL of the DAO substrate to each well to initiate the reaction.

  • Incubation: Incubate the plate at 37°C for 30-60 minutes, protected from light.

  • Measurement: Measure the fluorescence at Ex/Em = 535/587 nm.

  • Data Analysis: Calculate the percent inhibition of DAO activity for each concentration of the (Z) and (E) isomers compared to the control. Determine the IC₅₀ value for each isomer.

start Prepare reagents and test compound dilutions step1 Add buffer, test compound, and DAO enzyme to plate start->step1 step2 Add DAO substrate to initiate reaction step1->step2 step3 Incubate at 37°C step2->step3 step4 Measure fluorescence step3->step4 end Calculate % inhibition and IC50 values step4->end

Figure 3: Workflow for the Diamine Oxidase Activity Assay.

Protocol 2: Competitive Receptor Binding Assay

This generalized protocol can be adapted to investigate the binding of the (Z) and (E) isomers to a specific receptor of interest that is known to interact with diamines or polyamines.

Materials:

  • Cell membranes or purified receptor preparation

  • Radiolabeled ligand with known affinity for the receptor

  • Binding buffer

  • (Z)-Butene-1,4-diamine and (E)-Butene-1,4-diamine (unlabeled competitors)

  • Glass fiber filter mats

  • Scintillation fluid

  • Scintillation counter

Procedure:

  • Reaction Setup: In microcentrifuge tubes or a 96-well plate, combine:

    • Receptor preparation

    • Radiolabeled ligand (at a concentration near its Kd)

    • Increasing concentrations of the unlabeled (Z) or (E) isomer

    • Binding buffer to a final volume

  • Incubation: Incubate the reaction mixtures at room temperature or 4°C for a predetermined time to reach equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the reaction mixtures through glass fiber filter mats using a cell harvester or vacuum manifold. The receptor-bound radioligand will be retained on the filter.

  • Washing: Wash the filters with ice-cold binding buffer to remove unbound radioligand.

  • Quantification: Place the filter discs into scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding of the radiolabeled ligand as a function of the concentration of the unlabeled competitor. Determine the IC₅₀ value for each isomer, which represents the concentration required to inhibit 50% of the specific binding of the radiolabeled ligand.

Conclusion and Future Directions

The (Z) and (E) isomers of butene-1,4-diamine, while structurally similar, exhibit a critical difference in their biological activity, primarily driven by the stereoselective recognition of the (Z)-isomer by the polyamine transport system. This fundamental distinction positions (Z)-butene-1,4-diamine as a promising vector for targeted drug delivery to cancer cells.

Further research is warranted to explore the full spectrum of their differential biological activities, including their potential as enzyme inhibitors and their interactions with other polyamine-binding proteins. The experimental protocols provided in this guide offer a solid foundation for researchers to embark on these investigations. A thorough understanding of the structure-activity relationships of these isomers will undoubtedly pave the way for the rational design of novel and more effective therapeutic agents.

References

  • Cis Trans Isomers. (2025).
  • What Are Diamines? - Chemistry For Everyone. (2025). YouTube.
  • High-Yield Stereoselective Synthesis of (Z)-1,4-Diamino-2-butene: Application Notes and Protocols. (n.d.). Benchchem.
  • Diamine Oxidase Activity Assay Kit (MAK351). (n.d.). Sigma-Aldrich.
  • Stereoisomerism: Geometric Isomers (cis/trans) and Optical Isomers | Solubility of Things. (n.d.).
  • Technical Support Center: Diamine Oxidase (DAO) Assay. (n.d.). Benchchem.
  • How to separate E and Z isomers?. (2016).
  • Cis–trans isomerism. (n.d.). Wikipedia.
  • Diamine and triamine analogs and derivatives as inhibitors of deoxyhypusine synthase: synthesis and biological activity. (n.d.). PubMed.
  • Biologically active compounds incorporating the 1,2‐diamine unit. (n.d.).
  • Receptor Binding Assays for HTS and Drug Discovery. (2012). NCBI.
  • (Z)-1,4-diamino-2-butene as a vector of boron, fluorine, or iodine for cancer therapy and imaging: Synthesis and biological evaluation. (n.d.).

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A Comparative Guide to Diamine-Based Polymers for Advanced Drug Delivery

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a comprehensive exploration of diamine-based polymers, a versatile and increasingly vital class of macromolecules in the landscape of advanced drug and gene delivery. This guide is designed for researchers, scientists, and drug development professionals who seek to understand the nuances of these polymers, from their fundamental chemistry to their in-action performance. We will move beyond a simple recitation of facts to delve into the causality behind experimental choices, offering a field-proven perspective on their synthesis, characterization, and application. Our focus is on providing a self-validating framework, where the "why" is as important as the "how," ensuring you can confidently select and evaluate the optimal polymer system for your therapeutic goals.

The Landscape of Diamine-Based Polymers: A Tale of Two Architectures

Diamine-based polymers have carved a significant niche as non-viral vectors for nucleic acid and drug delivery.[1][2] Their cationic nature at physiological pH allows for efficient electrostatic complexation with anionic payloads like siRNA, pDNA, and certain small molecule drugs.[2][3] This interaction condenses the therapeutic cargo into nanoparticles (polyplexes), protecting it from enzymatic degradation and facilitating cellular uptake.[3] While many variations exist, two major classes dominate the field: Poly(amidoamine)s (PAMAMs) and Poly(β-amino ester)s (PBAEs) .

  • Poly(amidoamine)s (PAMAMs): Often synthesized as dendrimers, PAMAMs feature a highly branched, tree-like architecture emanating from a diamine core, typically ethylenediamine.[4] This structure results in a high density of surface amine groups, which doubles with each successive "generation" (e.g., G3, G4).[5] While this high charge density is excellent for nucleic acid binding, it is also a primary contributor to their significant cytotoxicity, which tends to increase with generation.[5]

  • Poly(β-amino ester)s (PBAEs): These are linear or branched polymers synthesized through the Michael addition of amines to diacrylates.[6] A key advantage of PBAEs is the presence of ester linkages in their backbone, which are susceptible to hydrolysis under physiological conditions.[7] This inherent biodegradability leads to lower cytotoxicity compared to non-degradable polymers like high-molecular-weight polyethylenimine (PEI) and PAMAMs, making them highly attractive for clinical translation.[7][8]

The choice between these architectures involves a critical trade-off between transfection efficiency and biocompatibility. While the rigid, highly charged structure of PAMAM dendrimers can lead to efficient cellular entry, the biodegradable nature of PBAEs offers a superior safety profile.[7][9]

Synthesis Strategy: The Foundation of Function

The performance of a diamine-based polymer is intrinsically linked to its synthesis. The choice of monomers and reaction conditions dictates molecular weight, charge density, and biodegradability—all critical parameters for effective drug delivery.

Representative Synthesis of a Spermine-Based Poly(β-amino ester)

A common and effective method for synthesizing PBAEs is the Michael addition reaction. This approach allows for a straightforward combination of a diamine-containing monomer with a diacrylate linker. The following diagram illustrates the synthesis of a PBAE using spermine as the core diamine source, a strategy that has shown great promise for siRNA delivery.[6][10]

G cluster_reactants Reactants cluster_process Process cluster_products Products MonomerA Tri-Boc-Spermine (Amine Monomer) Polymerization Michael Addition (Step-growth polymerization) 120°C, Overnight MonomerA->Polymerization MonomerB 1,4-butanediol diacrylate (Acrylate Linker) MonomerB->Polymerization Intermediate Protected Polymer P(BSpBAE) Polymerization->Intermediate Deprotection Deprotection (TFA Treatment) Intermediate->Deprotection FinalPolymer Final Polymer P(SpBAE) Deprotection->FinalPolymer

Caption: Synthesis scheme for a spermine-based poly(β-amino ester) via Michael addition.

Expertise & Experience: The initial protection of the spermine amine groups with Boc (tert-butyloxycarbonyl) is a critical step.[6] It ensures a controlled, linear polymerization by preventing side reactions at the secondary amines. The subsequent deprotection with trifluoroacetic acid (TFA) regenerates the cationic primary and secondary amines necessary for nucleic acid complexation.[10] This two-step process provides precise control over the final polymer structure, which is essential for reproducible performance.

Performance Metrics: A Comparative Analysis

The ultimate measure of a drug delivery polymer is its ability to safely and efficiently transport its therapeutic payload to the target site. Here, we compare key performance indicators for representative diamine-based polymers, with a focus on siRNA delivery, a particularly challenging application.

Nanoparticle Formation and Payload Encapsulation

The first step in delivery is the formation of stable nanoparticles (polyplexes). This is typically achieved by mixing the polymer and the siRNA cargo at various nitrogen-to-phosphate (N/P) ratios, which represents the ratio of moles of polymer amine nitrogens to moles of siRNA phosphate groups.

Polymer SystemN/P Ratio for Full EncapsulationPolyplex Size (nm)Zeta Potential (mV)Reference
P(SpDBAE) (Spermine-Decylamine PBAE)≥ 5~150+15 to +20
P(SpOABAE) (Spermine-Oleylamine PBAE)≥ 330 - 100Not specified[11]
Branched PEI (25 kDa)≥ 5> 200+25 to +35[10]
PAMAM G4 Varies~100-200Highly Positive[5]

Trustworthiness: As the data indicates, novel spermine-based PBAEs can encapsulate siRNA as effectively as the gold-standard PEI, but often form smaller, more monodisperse nanoparticles.[11] A slightly positive zeta potential is desirable: it facilitates interaction with the negatively charged cell membrane without causing the excessive toxicity associated with highly cationic particles like those formed with PEI.

In Vitro Gene Silencing Efficiency

The true test of a vector is its ability to induce a biological effect. For siRNA delivery, this is measured by the knockdown of a target gene, often a reporter like green fluorescent protein (GFP).

Polymer SystemCell LineTarget GeneMax. Knockdown EfficiencyKey FindingReference
P(SpDBAE) H1299-eGFPeGFP~90%Outperforms PEI[10]
P(SpBAE) H1299-eGFPeGFP~70%Effective, but less than modified version[6]
Branched PEI (25 kDa)H1299-eGFPeGFP~50-60%Lower efficiency than P(SpDBAE)[10]

Expertise & Experience: The superior performance of P(SpDBAE) highlights the importance of amphiphilic design.[10] Incorporating a hydrophobic decylamine chain into the spermine-based polymer enhances the polymer's ability to interact with and disrupt the endosomal membrane, facilitating the release of the siRNA cargo into the cytoplasm—a critical barrier in nucleic acid delivery. This "proton sponge" effect, where the polymer's amines buffer endosomal acidification, leads to osmotic swelling and rupture, is a key mechanism for effective delivery.[7][8]

Biocompatibility and Cytotoxicity: The Deciding Factor

A highly efficient vector is clinically useless if it is too toxic. Cytotoxicity is a major drawback of many cationic polymers, including the widely used PEI.[7][8] The non-degradable nature and high charge density of PEI and PAMAMs can lead to membrane disruption and apoptosis.[5][6]

Polymer SystemCytotoxicity FindingMechanismReference
P(SpDBAE) IC50: 43.47 µg/mLBiodegradable ester backbone[11]
Poly(amidoamine)s (general) Remarkably non-toxic (most structures)Structure-dependent, not just charge-based[9][12]
Branched PEI (25 kDa)IC50: 10.45 µg/mLNon-degradable, high charge density[11]
PAMAM (higher generations) Significant toxicityHigh density of positive surface charges[5]

Authoritative Grounding: The data clearly shows that biodegradable PBAEs like P(SpDBAE) are significantly less toxic than PEI.[11] The ester linkages in the PBAE backbone are hydrolyzed over time into smaller, more easily cleared fragments, mitigating the long-term accumulation and associated toxicity of non-degradable polymers.[7] This inherent biodegradability is a paramount advantage for any therapeutic destined for in vivo applications.

Experimental Protocols: A Self-Validating Workflow

To ensure reproducibility and provide a practical framework, we present detailed protocols for the key experiments discussed in this guide.

Protocol: Nanoparticle Formulation and Characterization

This workflow describes the formation of polymer/siRNA polyplexes and their subsequent characterization.

G cluster_prep Preparation cluster_formulation Formulation cluster_characterization Characterization A Prepare Polymer Stock (e.g., 1 mg/mL in 10 mM Acetate Buffer) C Calculate volumes for desired N/P ratio A->C B Prepare siRNA Stock (e.g., 20 µM in RNase-free water) B->C D Add polymer solution to equal volume of siRNA solution C->D E Vortex briefly (2-3 sec) Incubate at RT for 30 min D->E F Measure Size & PDI (Dynamic Light Scattering - DLS) E->F G Measure Zeta Potential (Laser Doppler Anemometry - LDA) E->G H Assess Encapsulation (SYBR Gold/Gel Retardation Assay) E->H

Caption: Experimental workflow for polyplex formulation and biophysical characterization.

Step-by-Step Methodology:

  • Preparation: Dissolve the synthesized polymer in a suitable buffer (e.g., 10 mM acetate buffer, pH 5.0) to a stock concentration of 1 mg/mL. Dilute siRNA stock to a working concentration (e.g., 20 µM) in RNase-free water.

  • Formulation: For a desired N/P ratio, calculate the required volume of polymer solution based on its amine content and the volume of siRNA solution.

  • Mixing: Add the polymer solution to an equal volume of the siRNA solution in a microcentrifuge tube. Immediately vortex the mixture for 2-3 seconds at a medium speed.

  • Incubation: Allow the polyplexes to self-assemble by incubating the mixture at room temperature for 30 minutes.

  • Characterization:

    • Size and Polydispersity Index (PDI): Dilute an aliquot of the polyplex solution in an appropriate buffer and measure the hydrodynamic diameter and PDI using a Dynamic Light Scattering (DLS) instrument.

    • Zeta Potential: Measure the surface charge of the polyplexes using Laser Doppler Anemometry (LDA).

    • Encapsulation Efficiency: Perform a gel retardation assay by running the polyplexes on an agarose gel. The absence of free siRNA migration indicates successful encapsulation. Alternatively, quantify encapsulation using a fluorescence intercalation dye assay (e.g., SYBR Gold).[6][11]

Protocol: In Vitro Drug/siRNA Release Study

This protocol uses a dialysis method to assess the release kinetics of the payload from the nanoparticles, a crucial parameter for designing controlled-release formulations.[13][14]

Step-by-Step Methodology:

  • Preparation: Prepare 1 mL of the drug/siRNA-loaded nanoparticle formulation as described above.

  • Dialysis Setup: Load the nanoparticle solution into a dialysis bag with an appropriate molecular weight cutoff (MWCO), ensuring the cutoff is large enough to allow free drug/siRNA to pass but small enough to retain the nanoparticles (e.g., 3.5 kDa MWCO).[13][14]

  • Release: Immerse the sealed dialysis bag into a larger volume of release buffer (e.g., 50 mL of PBS, pH 7.4) maintained at 37°C with constant, gentle stirring.[14]

  • Sampling: At predetermined time points (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours), withdraw a 1 mL aliquot from the release buffer.

  • Replacement: Immediately replace the withdrawn volume with 1 mL of fresh, pre-warmed release buffer to maintain sink conditions.[13]

  • Quantification: Analyze the concentration of the released drug/siRNA in the collected aliquots using a suitable analytical method (e.g., HPLC for small molecules, UV-Vis spectroscopy or fluorescence-based assays for siRNA).

  • Calculation: Calculate the cumulative percentage of drug/siRNA released at each time point relative to the total amount initially loaded into the nanoparticles.

Conclusion and Future Outlook

Diamine-based polymers, particularly biodegradable variants like PBAEs, represent a highly promising platform for the delivery of next-generation therapeutics. Their tunable synthesis allows for the fine-tuning of properties to balance delivery efficiency with biocompatibility. By moving away from the "one-size-fits-all" approach of older, non-degradable polymers like PEI, researchers can design vectors tailored to specific payloads and disease targets. The experimental frameworks provided in this guide offer a robust starting point for the systematic evaluation and comparison of these advanced polymer systems. The future of the field lies in creating even more sophisticated, multi-functional polymers that incorporate targeting ligands and stimuli-responsive elements to achieve truly precise and personalized medicine.

References

  • ResearchGate. Synthesis and application of spermine-based amphiphilic poly(β-amino ester)s for siRNA delivery. [Link]

  • Royal Society of Chemistry. Synthesis and application of spermine-based amphiphilic poly(β-amino ester)s for siRNA delivery. Nanoscale Advances. [Link]

  • National Institutes of Health. Spermine-based poly(β-amino ester)s for siRNA delivery against mutated KRAS in lung cancer. PMC. [Link]

  • Merkel, O. M. Synthesis and application of spermine-based poly(β-amino ester)s and PEI-based copolymers for siRNA delivery. Dissertation, LMU München. [Link]

  • National Institutes of Health. Synthesis and application of spermine-based amphiphilic poly(β-amino ester)s for siRNA delivery. [Link]

  • PubMed. In vitro cytotoxicity of poly(amidoamine)s: relevance to DNA delivery. [Link]

  • Tan, Y. F., & Wang, J. Polymeric Carriers for Gene Delivery: Chitosan and Poly(amidoamine) Dendrimers. [Link]

  • PubMed. Comparative study of cytotoxicity and genotoxicity of commercial Jeffamines® and polyethylenimine in CHO-K1 cells. [Link]

  • National Institutes of Health. Degradable Polymers for Gene Delivery. PMC. [Link]

  • Wikipedia. Dendrimer. [Link]

  • National Institutes of Health. Polyoxyethylene Diamine Modification of Poly(amide-imide)-polyethylene Glycol Exhibits Excellent Hydrophilicity, Degradability, and Biocompatibility. PMC. [Link]

  • ResearchGate. Examples of bio-based diamines. [Link]

  • Wagner, E. Polymers for siRNA Delivery: Inspired by Viruses to be Targeted, Dynamic, and Precise. [Link]

  • Mecking, S., & Pfelzer, C. Diamines for Polymer Materials via Direct Amination of Lipid- and Lignocellulose-based Alcohols with NH3. [Link]

  • National Institutes of Health. Polymers for DNA Delivery. PMC. [Link]

  • PubMed. Biodegradable Multiamine Polymeric Vector for siRNA Delivery. [Link]

  • MDPI. Biodegradable Polymers for Gene Delivery. [Link]

  • Springer. Liver-Targeted SiRNA Delivery Using Biodegradable Poly(amide) Polymer Conjugates. [Link]

  • PubMed. Polymeric systems as nanodevices for siRNA delivery. [Link]

  • ResearchGate. Synthesis and characterization of copolyamides derived from novel aliphatic bio-based diamine. [Link]

  • National Institutes of Health. Mixed-surface polyamidoamine polymer variants retain nucleic acid-scavenger ability with reduced toxicity. [Link]

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  • MDPI. Polyamide/Poly(Amino Acid) Polymers for Drug Delivery. [Link]

  • National Institutes of Health. Biopolymer-Based Nanosystems for siRNA Drug Delivery to Solid Tumors including Breast Cancer. PMC. [Link]

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  • ResearchGate. Recent advances in the development of poly(ester amide)s-based carriers for drug delivery. [Link]

  • PubMed. Recent advances in the development of poly(ester amide)s-based carriers for drug delivery. [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2(Z)-Butene-1,4-diamine,dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 2(Z)-Butene-1,4-diamine,dihydrochloride. As researchers and drug development professionals, our commitment to safety extends beyond the bench to the entire lifecycle of a chemical, including its final disposition. This guide is structured to provide not just procedural instructions, but the scientific rationale behind them, ensuring a culture of safety and regulatory adherence within your laboratory. The toxicological properties of this compound have not been fully investigated, necessitating a cautious approach to its handling and disposal.[1]

Core Safety & Hazard Assessment

Immediate Handling Precautions:

  • Ventilation: Always handle this compound in a well-ventilated area or a certified chemical fume hood to minimize the potential for inhalation of dust or aerosols.[2][3]

  • Personal Protective Equipment (PPE): A comprehensive PPE strategy is non-negotiable.

PPE ComponentSpecification & Rationale
Eye Protection ANSI Z87.1-compliant safety goggles or a face shield.[4] Rationale: Diamine compounds can cause serious eye irritation.[4][5]
Hand Protection Chemically resistant, impervious gloves (e.g., nitrile). Inspect gloves for integrity before each use.[3][6] Rationale: Avoids direct skin contact, which may cause irritation.[4][7]
Body Protection A standard laboratory coat is required to protect against incidental contamination of clothing.[2]
Respiratory For operations that may generate significant dust, a NIOSH-approved respirator is recommended.[4] Rationale: May cause respiratory irritation.[5]

Waste Characterization and Segregation: The First Step in Disposal

Proper disposal begins at the point of generation. This compound waste must be classified and handled as hazardous chemical waste .

  • Do Not Drain Dispose: This chemical must never be disposed of down the drain.[2] Introducing organic amines and their salts into aquatic systems can be detrimental. Furthermore, it is not a compound that meets the general guidelines for sink disposal.[8]

  • Do Not Mix Waste Streams: Keep waste containing this compound separate from other chemical waste.[2][9] Mixing with incompatible materials, such as strong oxidizing agents, could lead to hazardous reactions.[3][5]

  • Original Containers: Whenever possible, leave chemicals in their original containers to avoid misidentification.[6][10] If transferring to a waste container, ensure it is properly labeled.

Step-by-Step Disposal Protocol

This protocol provides a self-validating system for the safe containment and storage of this compound waste pending collection by a licensed disposal entity.

Waste Container Selection

Choosing the correct container is critical to prevent leaks and reactions. The container must be in good condition, compatible with the waste, and have a secure, screw-top cap.[9][11]

Waste FormRecommended ContainerJustification
Solid Waste High-Density Polyethylene (HDPE) or glass bottle with a secure cap.Provides excellent chemical resistance and prevents dust dispersion.[2]
Solution Waste HDPE or glass container compatible with the solvent used.Ensure container material is compatible with both the diamine salt and the solvent (e.g., water, DMSO).[2]
Procedure for Solid Waste Containment
  • Preparation: Don all required PPE as specified in Section 1. Designate a hazardous waste accumulation area within your laboratory.[11]

  • Labeling: Before adding any waste, affix a "HAZARDOUS WASTE" label to your selected container.[2][9] Fill out the label completely with:

    • The full chemical name: "this compound"

    • Any other components of the mixture with percentages.[11]

    • The associated hazards (e.g., "Irritant," "Toxic").[11]

  • Transfer: Carefully transfer the solid waste into the labeled container, minimizing the generation of dust.[2]

  • Sealing: Securely close the container cap.[3][9] Containers must remain closed at all times except when actively adding waste.[9][11]

  • Storage: Place the sealed container in your designated, secondary containment within the satellite accumulation area, away from incompatible materials.[2][11]

Procedure for Solution Waste Containment
  • Preparation & Labeling: Follow the same preparation and labeling steps as for solid waste, ensuring the solvent is also listed on the hazardous waste label.

  • Transfer: Carefully pour the solution waste into the labeled container. Do not fill the container to more than 75-80% capacity to allow for vapor expansion.[12]

  • Sealing & Storage: Securely cap the container and store it in the designated satellite accumulation area as described above.

Disposal Workflow and Decision Logic

The following diagram illustrates the logical workflow for the proper disposal of this compound waste, from generation to final pickup.

G cluster_prep Phase 1: Preparation & Assessment cluster_containment Phase 2: Containment cluster_storage Phase 3: Storage & Disposal A Identify Waste: This compound (Solid or Solution) B Don Required PPE: Goggles, Gloves, Lab Coat A->B C Select Compatible Waste Container (e.g., HDPE, Glass) B->C D Affix 'HAZARDOUS WASTE' Label C->D E Complete Label Details: - Chemical Name - Hazards - Composition D->E F Transfer Waste to Container (Minimize Dust/Splashing) D->F G Securely Seal Container F->G H Store in Designated Satellite Accumulation Area (SAA) G->H I Segregate from Incompatible Materials H->I J Arrange for Pickup by EHS or Licensed Waste Disposal Company I->J K Disposal Complete J->K

Caption: Logical workflow for the safe disposal of this compound.

Regulatory Compliance and Professional Disposal

It is a legal and ethical imperative to adhere to all local, state, and federal regulations governing hazardous waste.[4][10]

  • Institutional EHS: Your institution's Environmental Health and Safety (EHS) department is your primary resource. They will provide specific guidance and arrange for the collection of hazardous waste.[2]

  • EPA Regulations: The U.S. Environmental Protection Agency (EPA) enforces the Resource Conservation and Recovery Act (RCRA), which governs hazardous waste management from "cradle-to-grave."[13] Improper disposal is a violation of federal law.[14]

Never attempt to neutralize or treat this chemical waste unless you have a specific, validated protocol and the approval of your EHS department. Direct disposal as hazardous chemical waste is the recommended and safest course of action.[2]

References

  • Benchchem. Navigating the Safe Disposal of BDP R6G Amine Hydrochloride: A Comprehensive Guide. 2

  • Fisher Scientific. SAFETY DATA SHEET (cis-2-Butene-1,4-diol). 3

  • Sigma-Aldrich. SAFETY DATA SHEET. 10

  • TCI Chemicals. SAFETY DATA SHEET. 4

  • Fisher Scientific. SAFETY DATA SHEET (1,4-Butanediamine, dihydrochloride). 1

  • Thermo Fisher Scientific. SAFETY DATA SHEET (1,4-Butanediamine, dihydrochloride). 5

  • Sigma-Aldrich. SAFETY DATA SHEET (cis-1,4-diacetoxy-2-butene). 7

  • Sigma-Aldrich. SAFETY DATA SHEET (cis-2-Butene). 6

  • Sigma-Aldrich. SAFETY DATA SHEET (trans-2-Butene).

  • American Chemical Society. Hazardous Waste and Disposal Considerations. 8

  • Purdue College of Engineering. Guidelines: Handling and Disposal of Chemicals. 9

  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. 11

  • Nipissing University. Hazardous Materials Disposal Guide. 12

  • U.S. Environmental Protection Agency. Waste, Chemical, and Cleanup Enforcement.

  • U.S. Environmental Protection Agency. Label Review Manual - Chapter 13: Storage and Disposal.

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Personal protective equipment for handling 2(Z)-Butene-1,4-diamine,dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Essential Safety and Handling Guide for 2(Z)-Butene-1,4-diamine,dihydrochloride

This guide provides crucial safety protocols and logistical information for the handling of this compound. Developed for researchers, scientists, and drug development professionals, this document outlines essential personal protective equipment (PPE), operational procedures, and disposal plans to ensure a safe laboratory environment. While comprehensive safety data for this specific compound is not extensively published, the recommendations herein are synthesized from information on structurally similar aliphatic diamine derivatives and general principles of laboratory safety.

Understanding the Hazards

This compound is an aliphatic diamine derivative.[1] While detailed toxicological data for this specific compound is limited, analogous chemicals, particularly diamine dihydrochlorides and related butene-diol compounds, are known to cause skin and eye irritation.[2][3][4] Diamine compounds can be corrosive and may cause respiratory irritation if inhaled. Therefore, it is imperative to handle this chemical with appropriate caution to minimize exposure.

Key Potential Hazards:

  • Skin Irritation: Direct contact may cause redness, itching, and irritation.[2][3][4]

  • Serious Eye Irritation: Contact with eyes can lead to significant irritation and potential damage.[2][3]

  • Respiratory Irritation: Inhalation of dust or aerosols may irritate the respiratory tract.[2]

  • Harmful if Swallowed: Ingestion may be harmful.[2]

Personal Protective Equipment (PPE): A Multi-Layered Defense

A thorough risk assessment must be conducted before handling this compound, considering the quantity, physical form (solid or solution), and the specifics of the experimental procedure. The following PPE is recommended as a baseline for handling this compound.

ActivityRecommended PPERationale
Weighing and Dispensing (Solid Form) - Full-face powered air-purifying respirator (PAPR) or a supplied-air respirator. - Disposable solid-front lab coat with tight-fitting cuffs. - Double gloves (e.g., nitrile). - Disposable sleeves. - Safety glasses or goggles (if not using a full-face respirator).High risk of aerosolization and inhalation of the powder. Full respiratory protection and double gloving provide maximum protection against exposure.
Solution Preparation - Chemical fume hood or other ventilated enclosure. - Lab coat. - Safety glasses with side shields or chemical splash goggles. - Single pair of chemical-resistant gloves (e.g., nitrile).Reduced risk of aerosolization compared to handling the solid, but the potential for splashes and spills remains. Primary protection is offered by engineering controls like a fume hood.
General Laboratory Operations - Lab coat. - Safety glasses. - Appropriate gloves for the solvent and compound.Focus on preventing skin and eye contact during routine handling of diluted solutions.

Given the potential for serious eye irritation, appropriate eye and face protection is mandatory.[2][3]

  • Safety Glasses with Side Shields: For general handling of dilute solutions.

  • Chemical Splash Goggles: To be worn when there is a risk of splashing, such as during solution preparation or transfer.[5]

  • Face Shield: Should be used in conjunction with chemical splash goggles when handling larger quantities or when there is a significant splash hazard.

Preventing skin contact is crucial.[3][4][6]

  • Gloves: Chemical-resistant gloves, such as nitrile, are recommended.[6] Always inspect gloves for any signs of degradation or perforation before use. Use proper glove removal technique to avoid contaminating your hands.[7]

  • Lab Coat: A standard lab coat should be worn to protect street clothing. For tasks with a higher risk of splashes, a chemically resistant apron or a disposable lab coat should be considered.

  • Protective Clothing: For extensive handling, disposable coveralls may be necessary to prevent skin exposure.[5][6]

Engineering controls, such as a chemical fume hood, are the primary means of controlling inhalation exposure.[8]

  • Chemical Fume Hood: All weighing of the solid compound and preparation of stock solutions should be performed in a certified chemical fume hood.

  • Respirator: If engineering controls are not sufficient to maintain exposure below acceptable limits, or during emergency situations, a NIOSH-approved respirator should be worn.[2][5] For this compound, an organic vapor cartridge with a particulate filter (e.g., OV/P100) would be appropriate for an air-purifying respirator.[5]

Operational and Disposal Plans

A systematic approach to handling, storage, and disposal is essential for maintaining a safe laboratory environment.

cluster_receiving Receiving and Storage cluster_handling Handling cluster_disposal Disposal receive Receive Compound inspect Inspect Container for Damage receive->inspect store Store in a Cool, Dry, Well-Ventilated Area inspect->store don_ppe Don Appropriate PPE store->don_ppe fume_hood Work in a Chemical Fume Hood don_ppe->fume_hood weigh Weigh Solid fume_hood->weigh prepare Prepare Solution weigh->prepare decontaminate Decontaminate Work Area and Equipment prepare->decontaminate dispose_waste Dispose of Waste in Labeled Containers decontaminate->dispose_waste

Caption: Workflow for Handling this compound.

  • Preparation: Before handling, ensure that a safety shower and eyewash station are readily accessible.[2][8] Prepare all necessary equipment and reagents.

  • Personal Protective Equipment: Don the appropriate PPE as determined by your risk assessment.

  • Engineering Controls: Conduct all manipulations of the solid compound and concentrated solutions within a certified chemical fume hood.

  • Weighing: Carefully weigh the solid compound, avoiding the generation of dust.

  • Solution Preparation: Slowly add the solid to the solvent to avoid splashing.

  • Post-Handling: After handling, thoroughly wash your hands with soap and water.[2][8] Decontaminate all surfaces and equipment that may have come into contact with the chemical.

Proper disposal is critical to prevent environmental contamination and accidental exposure.

  • Unused Compound: Dispose of as hazardous chemical waste in a clearly labeled, sealed container.

  • Contaminated Materials: Any materials, such as gloves, pipette tips, and paper towels, that come into contact with the compound should be disposed of as hazardous waste.[6][7]

  • Waste Solutions: Aqueous solutions may require neutralization before disposal.[1] Follow all local, state, and federal regulations for chemical waste disposal.

Emergency Procedures

In the event of an exposure or spill, immediate action is necessary.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][6] Seek immediate medical attention.

  • Skin Contact: Immediately wash the affected area with plenty of soap and water.[2][4][6] Remove contaminated clothing and wash it before reuse.[4] If irritation persists, seek medical attention.

  • Inhalation: Move the individual to fresh air.[2][3] If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water.[2][3] Seek immediate medical attention.

  • Spill: For a small spill, absorb the material with an inert absorbent and place it in a sealed container for disposal.[2] For a large spill, evacuate the area and contact your institution's environmental health and safety department.

By adhering to these guidelines, you can significantly minimize the risks associated with handling this compound and maintain a safe and productive research environment.

References

  • Benchchem. This compound | 114118-70-6. 1

  • Thermo Fisher Scientific. SAFETY DATA SHEET: cis-2-Butene-1,4-diol. 2

  • Covestro Solution Center. Guidance for Selection of Protective Clothing for MDI Users. 5

  • Enamine. SAFETY DATA SHEET: (2S)-2-fluorobutane-1,4-diamine dihydrochloride. 6

  • TCI Chemicals. SAFETY DATA SHEET: 1,4-Dicyano-2-butene. 3

  • Benchchem. Personal protective equipment for handling H-89 Dihydrochloride. 8

  • Sigma-Aldrich. SAFETY DATA SHEET: cis-1,4-diacetoxy-2-butene. 4

  • ChemicalBook. 2-Butene-1,4-diol - Safety Data Sheet. 7

Sources

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